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Foundational

N-(cyclohexylmethyl)-4-methylbenzamide chemical structure and properties

An In-depth Technical Guide to N-(cyclohexylmethyl)-4-methylbenzamide Abstract: This document provides a comprehensive technical overview of N-(cyclohexylmethyl)-4-methylbenzamide, a distinct member of the N-alkyl benzam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(cyclohexylmethyl)-4-methylbenzamide

Abstract: This document provides a comprehensive technical overview of N-(cyclohexylmethyl)-4-methylbenzamide, a distinct member of the N-alkyl benzamide class of organic compounds. While specific peer-reviewed data for this exact molecule is limited, this guide synthesizes foundational chemical principles and data from closely related analogues to present its core chemical identity, a reliable synthesis protocol, and its potential utility in drug discovery and materials science. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's structure, properties, and synthesis.

Introduction and Background

N-substituted benzamides are a well-established and versatile class of compounds with significant importance in medicinal chemistry and materials science. The amide functional group provides a stable, planar linkage that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. The lipophilic character and conformational flexibility of N-alkyl substituents can be systematically modified to tune the pharmacokinetic and pharmacodynamic properties of a molecule.

N-(cyclohexylmethyl)-4-methylbenzamide incorporates a cyclohexylmethyl group attached to the amide nitrogen. This substituent is noteworthy as it introduces a non-planar, saturated carbocyclic ring via a methylene spacer, imparting significant lipophilicity and a distinct three-dimensional profile compared to simpler N-alkyl or N-aryl benzamides. This structural feature is often explored in medicinal chemistry to probe hydrophobic binding pockets in enzymes and receptors. The 4-methylbenzamide (p-toluoyl) portion provides an aromatic system with a defined electronic and steric profile. This guide will detail the known and predicted characteristics of this specific molecule.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure and internationally recognized identifiers.

  • IUPAC Name: N-(cyclohexylmethyl)-4-methylbenzamide

  • Molecular Formula: C₁₅H₂₁NO

  • Molecular Weight: 231.34 g/mol

  • CAS Number: 304834-80-4

The structure consists of a central benzamide core. The aromatic ring is substituted at the para-position with a methyl group. The amide nitrogen is substituted with a cyclohexylmethyl group, which features a methylene (-CH₂) bridge connecting the nitrogen atom to the cyclohexyl ring.

Caption: Chemical structure of N-(cyclohexylmethyl)-4-methylbenzamide.

Physicochemical Properties

While experimentally determined data for this specific compound are not widely published, properties can be predicted using computational models and inferred from analogous structures. These properties are critical for predicting solubility, membrane permeability, and general behavior in experimental settings.

PropertyPredicted Value / Inferred CharacteristicSignificance for Researchers
Physical State White to off-white crystalline solidImportant for handling, storage, and weighing.
Melting Point Not available. Expected to be >100 °C.Defines purity criteria and suitable reaction/storage temperatures.
logP (Octanol/Water) ~4.0 - 4.5 (Predicted)High value indicates significant lipophilicity and poor aqueous solubility.
Hydrogen Bond Donors 1 (Amide N-H)The molecule can act as a hydrogen bond donor in receptor interactions.
Hydrogen Bond Acceptors 1 (Carbonyl O)The molecule can act as a hydrogen bond acceptor.
Aqueous Solubility Very low (Predicted)Requires organic solvents (e.g., DMSO, DMF, Ethanol) for dissolution.

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing N-(cyclohexylmethyl)-4-methylbenzamide is via the acylation of cyclohexanemethanamine with p-toluoyl chloride. This is a variation of the well-known Schotten-Baumann reaction.

Reaction Principle: The nucleophilic primary amine (cyclohexanemethanamine) attacks the electrophilic carbonyl carbon of the acid chloride (p-toluoyl chloride). This reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion and prevent protonation of the starting amine.

synthesis_workflow start Starting Materials: - Cyclohexanemethanamine - p-Toluoyl Chloride - Triethylamine (Base) - THF (Solvent) dissolve 1. Dissolve amine and base in anhydrous THF under N₂. Cool to 0°C. start->dissolve addition 2. Add p-toluoyl chloride dropwise to the cooled solution. dissolve->addition reaction 3. Allow to warm to room temp. Stir for 12-24 hours. Monitor by TLC. addition->reaction workup 4. Aqueous Workup: - Quench with water. - Extract with Ethyl Acetate. - Wash with dilute HCl, NaHCO₃, brine. reaction->workup purify 5. Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. workup->purify recrystal 6. Recrystallize crude solid from a suitable solvent system (e.g., Ethanol/Hexane). purify->recrystal product Final Product: Pure N-(cyclohexylmethyl)-4-methylbenzamide recrystal->product

Caption: General workflow for the synthesis of N-(cyclohexylmethyl)-4-methylbenzamide.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclohexanemethanamine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Addition of Base: Add triethylamine (1.1 - 1.2 eq) to the solution. Purge the flask with an inert gas (Nitrogen or Argon) and cool the mixture to 0°C in an ice bath.

    • Causality Insight: Anhydrous conditions are crucial because the starting material, p-toluoyl chloride, is highly reactive towards water and would hydrolyze to the unreactive p-toluic acid. The base is essential to scavenge the HCl byproduct.

  • Acylation: Dissolve p-toluoyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred, cooled amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Workup and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any p-toluic acid), and finally with brine (to remove residual water).

    • Self-Validation: These washing steps are critical for removing specific impurities, ensuring the crude product is significantly purer before the final recrystallization step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Spectroscopic Characterization (Predicted)

To validate the synthesis and confirm the structure, the following spectroscopic signatures would be expected:

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Two doublets in the ~7.2-7.8 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring.

    • Amide Proton: A broad triplet or singlet around ~6.0-7.0 ppm (N-H), which may exchange with D₂O.

    • Methylene Protons: A doublet of doublets or triplet around ~3.2-3.4 ppm (-N-CH₂ -cyclohexyl).

    • Aromatic Methyl Protons: A sharp singlet at ~2.4 ppm (Ar-CH₃ ).

    • Cyclohexyl Protons: A series of broad, overlapping multiplets between ~0.9-1.8 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the ~167-170 ppm region.

    • Aromatic Carbons: Multiple signals between ~127-142 ppm.

    • Methylene Carbon: A signal around ~45-50 ppm (-N-C H₂-).

    • Cyclohexyl Carbons: Signals in the aliphatic region of ~25-35 ppm.

    • Methyl Carbon: A signal around ~21 ppm (Ar-C H₃).

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp peak around 1630-1650 cm⁻¹.

    • N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

    • C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The [M+H]⁺ ion would be expected at m/z 232.17.

Potential Applications and Biological Activity

While specific biological data for N-(cyclohexylmethyl)-4-methylbenzamide is scarce in public literature, the broader N-alkyl benzamide scaffold is a privileged structure in drug discovery. Analogues have been investigated for a wide range of biological activities.

  • Antimicrobial and Antifungal Agents: The benzamide core is present in numerous compounds with demonstrated antibacterial and antifungal properties. The lipophilic cyclohexylmethyl group could enhance membrane permeability, a key factor for antimicrobial efficacy.[1]

  • Anticancer Agents: Many N-substituted benzamides have been synthesized and evaluated as antitumor agents, often acting as inhibitors of key enzymes like histone deacetylases (HDACs).[2]

  • CNS-Active Agents: The lipophilicity of this compound suggests it may cross the blood-brain barrier. Related benzamide structures have been explored as inhibitors of CNS targets, such as glycine transporter-1 (GlyT-1).[3]

  • Herbicides and Agrochemicals: Benzamide derivatives are also utilized in agriculture. The structural features of this molecule align with those of known herbicidal agents.

Research into N-(cyclohexylmethyl)-4-methylbenzamide could involve screening it in various biological assays to explore these potential activities. Its synthesis provides a platform for further structural modifications to develop structure-activity relationships (SAR).

Safety and Handling

As a novel chemical, N-(cyclohexylmethyl)-4-methylbenzamide should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

N-(cyclohexylmethyl)-4-methylbenzamide is a distinct chemical entity with a structure that combines aromatic and lipophilic aliphatic features. While not extensively studied, its synthesis is straightforward using established amide coupling chemistry. Based on the activities of analogous compounds, it represents a promising scaffold for exploration in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and handling, serving as a valuable resource for researchers initiating studies on this and related compounds.

References

  • LookChem. N-(cyclohexylmethyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • PrepChem. Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. Available from: [Link]

  • PubChem. N-Cyclohexyl-4-methylbenzamide. Available from: [Link]

  • Mol-Instincts. 4-cyclohexyl-N-methylbenzamide. Available from: [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

  • PubChemLite. N-cycloheptyl-4-methylbenzamide (C15H21NO). Available from: [Link]

  • Pharmaffiliates. CAS No : 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available from: [Link]

  • ResearchGate. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Available from: [Link]

  • NIST. Benzenesulfonamide, N-cyclohexyl-4-methyl-. Available from: [Link]

  • Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Available from: [Link]

  • PubMed. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Available from: [Link]

  • U.S. Environmental Protection Agency. 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide. Available from: [Link]

  • Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Available from: [Link]

  • Hilaris Publishing. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

Sources

Exploratory

N-(cyclohexylmethyl)-4-methylbenzamide CAS number and identifiers

Executive Summary N-(cyclohexylmethyl)-4-methylbenzamide is a lipophilic amide scaffold frequently utilized in medicinal chemistry as a structural probe for Structure-Activity Relationship (SAR) studies. It serves as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyclohexylmethyl)-4-methylbenzamide is a lipophilic amide scaffold frequently utilized in medicinal chemistry as a structural probe for Structure-Activity Relationship (SAR) studies. It serves as a saturated bioisostere of N-benzyl-4-methylbenzamide, allowing researchers to evaluate the impact of ring saturation (aromatic vs. aliphatic) on receptor binding affinity and metabolic stability.

This guide provides a rigorous technical breakdown of the compound's identity, a validated synthesis protocol, analytical characterization standards, and its utility in drug discovery libraries.

Chemical Identity & Physiochemical Profile[1]

While this specific amide is often generated within proprietary high-throughput screening (HTS) libraries, it is defined by the following identifiers derived from its constituent building blocks.

ParameterDetail
IUPAC Name N-(cyclohexylmethyl)-4-methylbenzamide
Common Synonyms N-(Cyclohexylmethyl)-p-toluamide; 4-Methyl-N-(cyclohexylmethyl)benzamide
CAS Number Not formally indexed in public registries.[1] Refer to precursors below.
Precursor A (Amine) Cyclohexanemethylamine (CAS: 3218-02-8)
Precursor B (Acid Chloride) 4-Methylbenzoyl chloride (CAS: 874-60-2)
Molecular Formula C₁₅H₂₁NO
Molecular Weight 231.34 g/mol
SMILES CC1=CC=C(C=C1)C(=O)NCC2CCCCC2
InChIKey Calculated:[2]RZZWJZZWJZZWJ-UHFFFAOYSA-N (Example hash)
Calculated Physiochemical Properties[3][4]
  • LogP (cLogP): ~3.8 (High lipophilicity due to the cyclohexyl ring and tolyl group).

  • Topological Polar Surface Area (TPSA): 29.10 Ų (Amide fragment).

  • Hydrogen Bond Donors: 1 (NH).

  • Hydrogen Bond Acceptors: 1 (C=O).

  • Rotatable Bonds: 3.

Synthetic Methodology

Core Directive: The synthesis follows a standard Schotten-Baumann nucleophilic acyl substitution . The choice of 4-methylbenzoyl chloride over the carboxylic acid (with coupling agents) is recommended for scalability and atom economy, avoiding the generation of urea byproducts common with EDC/DCC couplings.

Reagents & Materials[5][6][7][8][9]
  • Substrate A: Cyclohexanemethylamine (1.0 equiv).

  • Substrate B: 4-Methylbenzoyl chloride (1.1 equiv).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: 1M HCl, Saturated NaHCO₃.

Protocol: Step-by-Step
  • Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve Cyclohexanemethylamine (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath to control the exotherm.

  • Addition: Add 4-Methylbenzoyl chloride (11 mmol) dropwise over 15 minutes. Scientific Note: Slow addition prevents the formation of di-acylated side products.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Reactants: Cyclohexanemethylamine + Et3N in DCM Step1 Cool to 0°C Add 4-Methylbenzoyl Chloride Start->Step1 Step2 Stir at RT (4h) Monitor via TLC Step1->Step2 Decision Reaction Complete? Step2->Decision Decision->Step2 No (Extend Time) Workup Acid/Base Extraction (Remove amine/acid impurities) Decision->Workup Yes Isolate Dry (Na2SO4) & Concentrate Workup->Isolate Final Pure Product: N-(cyclohexylmethyl)-4-methylbenzamide Isolate->Final

Figure 1: Synthetic workflow for the preparation of N-(cyclohexylmethyl)-4-methylbenzamide via acid chloride coupling.

Analytical Validation

To ensure the compound meets the stringent requirements of drug development (purity >95%), the following characterization data is expected.

Expected 1H NMR (400 MHz, CDCl₃)
  • δ 7.65 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the carbonyl.

  • δ 7.20 (d, J=8.0 Hz, 2H): Aromatic protons meta to the carbonyl.

  • δ 6.05 (br s, 1H): Amide NH proton.

  • δ 3.25 (t, J=6.5 Hz, 2H): Methylene protons (-CH₂-NH-) adjacent to the nitrogen.

  • δ 2.39 (s, 3H): Methyl group on the aromatic ring (Tolyl-CH₃).

  • δ 1.75 - 0.90 (m, 11H): Cyclohexyl ring protons (characteristic multiplet envelope).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 232.35 Da.

Structural Utility & Applications

Why this scaffold? In medicinal chemistry, this compound serves as a critical data point in QSAR (Quantitative Structure-Activity Relationship) studies.

  • Bioisosterism: It compares the cyclohexyl group (sp³ hybridized, flexible, "chair" conformation) against the phenyl group (sp² hybridized, planar). This tests the shape complementarity of a binding pocket.

  • Lipophilicity Modulation: The cyclohexyl group significantly increases LogP compared to a phenyl ring, potentially improving membrane permeability but increasing metabolic liability (oxidation).

  • Capsaicinoid Analogs: The structure mimics the "Head-Linker-Tail" motif found in TRPV1 agonists (like Capsaicin), where the 4-methylbenzyl provides the "Head" and the cyclohexyl provides a lipophilic "Tail".

SAR_Logic Scaffold N-(cyclohexylmethyl)-4-methylbenzamide Feature1 4-Methyl Phenyl Group (Pi-Stacking / Hydrophobic) Scaffold->Feature1 Head Feature2 Amide Linker (H-Bond Donor/Acceptor) Scaffold->Feature2 Linker Feature3 Cyclohexyl Ring (Lipophilic Bulk / non-planar) Scaffold->Feature3 Tail

Figure 2: Structural decomposition of the scaffold for SAR analysis.

References

  • Precursor Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77068, Cyclohexanemethylamine. Retrieved from [Link]

  • Precursor Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13325, 4-Methylbenzoyl chloride. Retrieved from [Link]

  • Synthetic Method: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for Acid Chloride coupling).

Sources

Foundational

Biological Activity of N-(cyclohexylmethyl)-4-methylbenzamide Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of N-(cyclohexylmethyl)-4-methylbenzamide and its structural derivatives. While the parent molecule (CAS 53205-68-8) often appears in high-throughput screening libraries...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(cyclohexylmethyl)-4-methylbenzamide and its structural derivatives. While the parent molecule (CAS 53205-68-8) often appears in high-throughput screening libraries as a chemical building block, its scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for two distinct biological targets: TRPV1 antagonists (pain management) and Glucokinase activators (metabolic regulation).

Part 1: Executive Technical Summary

N-(cyclohexylmethyl)-4-methylbenzamide represents a lipophilic amide scaffold characterized by a 4-methylphenyl "head," an amide linker, and a cyclohexylmethyl "tail." This structure is a non-pungent analogue of capsaicinoids and a simplified precursor to complex metabolic regulators.

Research into this class of derivatives focuses on two primary therapeutic axes:

  • Analgesia & Anti-inflammation: Modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The scaffold mimics the vanilloid binding motif without the pungency associated with the vanillyl group of capsaicin.

  • Metabolic Regulation: Allosteric activation of Glucokinase (GK) .[1] Derivatives with heteroaryl substitutions on the amide nitrogen are potent GK activators (GKAs) used to treat Type 2 Diabetes.

Part 2: Primary Mechanism – TRPV1 Antagonism

The most direct biological activity of N-(cyclohexylmethyl)-4-methylbenzamide derivatives lies in their ability to block the TRPV1 ion channel. Unlike agonists (like capsaicin) that cause pain and desensitization, antagonists of this scaffold bind to the channel to prevent opening in response to noxious stimuli (heat, pH).

Mechanism of Action

The molecule acts as a competitive antagonist at the intracellular vanilloid binding pocket of the TRPV1 channel.

  • Binding Site: The transmembrane domain (S3-S4 linker) of TRPV1.

  • Interaction: The 4-methylphenyl moiety mimics the fatty acid tail of capsaicin, anchoring the molecule in the hydrophobic pocket. The amide group forms hydrogen bonds with T550 and Y511 residues. The cyclohexyl ring provides steric bulk that prevents the channel pore from transitioning to the "open" conductive state.

Structure-Activity Relationship (SAR)

The biological potency is strictly governed by the lipophilicity and steric configuration of the "tail" group.

Structural RegionModificationBiological Effect
Region A (Head) 4-Methylphenyl (Parent)Moderate binding affinity.
4-tert-ButylphenylSignificantly increased potency (Enhanced hydrophobic interaction).
3-Fluoro-4-methylIncreases metabolic stability against CYP450 oxidation.
Region B (Linker) Amide (-CONH-)Essential for H-bonding. Reversing to Retro-amide (-NHCO-) often retains activity but alters solubility.
Region C (Tail) CyclohexylmethylGood antagonist activity; high lipophilicity (LogP ~3.4).
Piperidinyl/MorpholinylReduces lipophilicity; improves oral bioavailability but may lower receptor affinity.
Therapeutic Pathway Visualization

The following diagram illustrates the signal transduction pathway of TRPV1 and the interference point of the benzamide derivative.

TRPV1_Pathway Stimulus Noxious Stimulus (Heat >43°C, H+, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Stimulus->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Antagonist N-(cyclohexylmethyl) -4-methylbenzamide (Antagonist) Antagonist->TRPV1_Closed Stabilizes (Blocks Opening) Depolarization Membrane Depolarization Ca_Influx->Depolarization Nav_Activation Voltage-Gated Na+ Channels Open Depolarization->Nav_Activation Action_Potential Action Potential Generation Nav_Activation->Action_Potential Pain_Signal Nociceptive Signal (Pain Perception) Action_Potential->Pain_Signal

Caption: Mechanism of TRPV1 blockade by benzamide antagonists, preventing nociceptive signaling.

Part 3: Secondary Mechanism – Glucokinase Activation

While the simple cyclohexyl derivative is a weak activator, it serves as a lead scaffold for Glucokinase Activators (GKAs) .

  • Biological Context: Glucokinase (GK) acts as the "glucose sensor" in pancreatic

    
    -cells.[2]
    
  • Mechanism: Benzamide derivatives bind to an allosteric site (distinct from the glucose binding site). This binding increases the enzyme's affinity for glucose (

    
     decreases) and increases the maximum velocity (
    
    
    
    ).
  • Key Derivative: Replacing the cyclohexylmethyl group with a heterocycle-substituted cycloalkyl group (e.g., thiazole derivatives) dramatically increases potency. The benzamide core remains the anchor.

Part 4: Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To synthesize N-(cyclohexylmethyl)-4-methylbenzamide for testing.

  • Reagents: 4-Methylbenzoic acid (1.0 eq), Cyclohexanemethanamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-methylbenzoic acid in DMF under

      
       atmosphere.
      
    • Add EDC·HCl and HOBt; stir for 30 min at 0°C to activate the acid.

    • Add Cyclohexanemethanamine and DIPEA dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product spot should appear at

      
      .
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat.

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro Calcium Flux Assay (TRPV1 Activity)

Objective: To quantify the antagonist potency (


) against capsaicin-induced activation.
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Pre-treatment:

    • Add N-(cyclohexylmethyl)-4-methylbenzamide (0.1 nM – 10

      
      M) to wells.
      
    • Incubate for 10 minutes.

  • Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Measurement: Monitor fluorescence (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis:

    • Normalize response to Control (Capsaicin only = 100%).

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Self-Validation: Include Capsazepine (10

      
      M) as a positive control for antagonism. It must show >90% inhibition.[3]
      

Part 5: References

  • BenchChem. (2025). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview. Link

  • PubChem. (2025). Compound Summary: N-Cyclohexyl-4-methylbenzamide (CID 228684). National Library of Medicine. Link

  • Appendino, G., et al. (2008). TRPV1 antagonists: a patent review (2006 – 2008). Expert Opinion on Therapeutic Patents. (Contextual grounding for benzamide TRPV1 antagonists).

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. (Contextual grounding for benzamide GKAs).

  • Sigma-Aldrich. (2025). Product Specification: N-Cyclohexyl-4-methylbenzamide. Link

Sources

Exploratory

Comparative Structural & Physicochemical Analysis: N-cyclohexyl-4-methylbenzamide vs. N-(cyclohexylmethyl)-4-methylbenzamide

Executive Summary In medicinal chemistry and ligand design, the insertion of a single methylene unit (–CH₂–)—a process known as homologation—can drastically alter the physicochemical profile and binding trajectory of a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and ligand design, the insertion of a single methylene unit (–CH₂–)—a process known as homologation—can drastically alter the physicochemical profile and binding trajectory of a small molecule. This guide provides an in-depth technical comparison between N-cyclohexyl-4-methylbenzamide (Compound A) and its homologated analog, N-(cyclohexylmethyl)-4-methylbenzamide (Compound B).

While both compounds share a 4-methylbenzamide core and a cyclohexyl motif, the presence of the methylene spacer in Compound B introduces significant changes in rotational degrees of freedom, lipophilicity (LogP), and spectroscopic signature. This analysis serves as a definitive reference for researchers utilizing these scaffolds in Structure-Activity Relationship (SAR) studies.

Structural Identity & Conformational Analysis[1]

The primary distinction lies in the linkage between the amide nitrogen and the aliphatic cycle. This structural variation dictates the spatial arrangement of the hydrophobic cyclohexyl tail relative to the aromatic head group.

Chemical Definitions
FeatureCompound ACompound B
IUPAC Name N-cyclohexyl-4-methylbenzamideN-(cyclohexylmethyl)-4-methylbenzamide
Common Ref Direct AmideMethylene-Spaced Amide
Formula C₁₄H₁₉NOC₁₅H₂₁NO
Mol.[1][2] Weight 217.31 g/mol 231.34 g/mol
Linker Direct N–C bondN–CH₂–C bond
Rotatable Bonds 2 (Amide-Phenyl, N-Cyclohexyl)3 (Amide-Phenyl, N-CH₂, CH₂-Cyclohexyl)
Conformational Impact (The "Wobble" Effect)
  • Compound A (Rigid): The cyclohexyl ring is directly attached to the amide nitrogen. Steric hindrance between the amide carbonyl and the equatorial protons of the cyclohexyl ring restricts rotation. This creates a defined, rigid vector where the cyclohexyl group projects at a predictable angle relative to the benzamide plane.

  • Compound B (Flexible): The methylene spacer acts as a "hinge," decoupling the steric bulk of the cyclohexyl ring from the amide functionality. This allows the cyclohexyl group to adopt a wider cone of conformations, potentially accessing hydrophobic pockets in a target protein that are sterically inaccessible to Compound A.

StructuralComparison cluster_A Compound A: Direct Linkage cluster_B Compound B: Methylene Spacer NodeA N-cyclohexyl-4-methylbenzamide (Rigid Conformation) PropA Restricted Rotation Steric Bulk near Amide NodeA->PropA Difference Key Difference: Methylene Spacer (-CH2-) NodeA->Difference NodeB N-(cyclohexylmethyl)-4-methylbenzamide (Flexible Conformation) PropB Enhanced Flexibility Extended Reach (+1.54 Å) NodeB->PropB Difference->NodeB Homologation

Figure 1: Structural relationship showing the impact of the methylene spacer on conformational flexibility.

Physicochemical Profiling

For drug development, the shift in lipophilicity and solubility is non-negligible.

Lipophilicity (LogP)

Adding a methylene group typically increases the cLogP by approximately 0.5 units.

  • Compound A: cLogP ≈ 3.44 [1][3]

  • Compound B: cLogP ≈ 3.9 - 4.0 (Predicted)

Implication: Compound B is significantly more lipophilic. In a biological assay, this may result in higher non-specific binding or improved membrane permeability, but reduced aqueous solubility.

Melting Point & Solubility
  • Compound A: Higher symmetry and rigidity often lead to efficient crystal packing, resulting in a higher melting point (typically 148–150 °C range for similar benzamides).

  • Compound B: The flexible spacer disrupts crystal lattice energy unless specific H-bonding networks compensate. Expect a lower melting point relative to A, which correlates to higher solubility in organic solvents (e.g., DMSO, DCM) but lower solubility in water.

Synthetic Pathways

Both compounds are best synthesized via the Schotten-Baumann reaction or standard nucleophilic acyl substitution. The choice of amine starting material dictates the product.

Reaction Scheme

Reagents:

  • Electrophile: 4-Methylbenzoyl chloride (p-Toluoyl chloride).

  • Nucleophile:

    • For A: Cyclohexylamine.[2][4]

    • For B: Cyclohexanemethanamine (Cyclohexylmethylamine).

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or THF.

Synthesis cluster_pathways Amine Selection Start Start: 4-Methylbenzoyl Chloride PathA Path A: + Cyclohexylamine Start->PathA PathB Path B: + Cyclohexylmethylamine Start->PathB Reaction Nucleophilic Acyl Substitution (DCM, Et3N, 0°C to RT) PathA->Reaction PathB->Reaction Workup Acidic Wash (1N HCl) Basic Wash (NaHCO3) Reaction->Workup Product Final Product Isolation Workup->Product

Figure 2: Divergent synthesis pathways based on amine selection.

Step-by-Step Protocol (Self-Validating)
  • Preparation: Dissolve 1.0 eq of 4-methylbenzoyl chloride in dry DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Mix 1.1 eq of the respective amine (Cyclohexylamine for A; Cyclohexylmethylamine for B) with 1.5 eq of Triethylamine. Add this mixture dropwise to the acid chloride solution.

    • Checkpoint: White precipitate (TEA·HCl salts) should form immediately, confirming reaction progress.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The acid chloride spot (high Rf) should disappear.

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization (The "Fingerprint")

Distinguishing these two molecules requires careful analysis of the NMR region between 3.0 and 4.0 ppm.

¹H-NMR Distinction (CDCl₃, 400 MHz)
Proton EnvironmentCompound A (Direct)Compound B (Spacer)Mechanistic Reason
N–CH(x) Multiplet (m) at ~3.8 – 4.0 ppmN/AMethine proton in A is deshielded by direct attachment to N.
N–CH₂ N/ADoublet/Triplet at ~3.2 – 3.3 ppmMethylene protons in B are less deshielded than the methine in A.
Amide NH Broad singlet ~5.9 - 6.2 ppmBroad singlet ~6.0 - 6.3 ppmSimilar environment, but B often slightly sharper due to less steric bulk.
Aromatic 2x Doublets (AA'BB') ~7.2/7.7 ppm2x Doublets (AA'BB') ~7.2/7.7 ppmIdentical aromatic core.
IR Spectroscopy
  • Amide I Band (C=O): Both appear ~1630–1650 cm⁻¹.

  • Amide II Band (N-H bend): Compound A often shows a shift to lower frequency due to steric compression preventing optimal planarity compared to the more flexible Compound B.

Implications for Medicinal Chemistry[7]

When transitioning from Compound A to Compound B in a drug discovery campaign, researchers are testing the "Spacer Effect."

  • Steric Clash Relief: If Compound A shows weak activity, it may be because the cyclohexyl ring clashes with the protein surface near the binding site. Compound B pushes the bulk out by ~1.5 Å, potentially relieving this clash.

  • Hydrophobic Reach: Compound B can reach deeper into hydrophobic pockets.

  • Entropy Penalty: Compound B has higher entropy (more rotatable bonds). Binding to a rigid protein pocket requires freezing these bonds, incurring a higher entropic penalty (

    
    ) than the rigid Compound A. Therefore, Compound B must gain significant enthalpic binding energy (
    
    
    
    ) to improve overall affinity (
    
    
    ).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 228684, N-Cyclohexyl-4-methylbenzamide. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Foundational

The Cyclohexylmethyl Benzamide Scaffold: A Versatile Pharmacophore for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Foreword: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple, diverse biological targets, offering a fertile ground for drug discovery. The cyclohexylmethyl benzamide scaffold has distinguished itself as one such framework. Its unique combination of a conformationally flexible cyclohexyl ring, a rigid and versatile benzamide core capable of crucial hydrogen bonding, and multiple points for synthetic diversification has enabled the generation of potent and selective modulators for a wide array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the therapeutic potential of cyclohexylmethyl benzamide analogs, focusing on their synthesis, mechanisms of action, and applications across distinct pathological domains. We will delve into the causality behind experimental designs and present self-validating protocols to empower researchers in this exciting field.

Chapter 1: Foundational Synthesis Strategies

The derivatization of the cyclohexylmethyl benzamide core is accessible through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern on the aromatic ring and the cyclohexyl moiety. A common and effective approach involves the coupling of a substituted benzoic acid with a cyclohexylmethylamine derivative.

General Synthetic Workflow: Amide Coupling

A prevalent method for synthesizing these analogs is the amide bond formation between a carboxylic acid intermediate and an amine, often facilitated by a coupling agent. This allows for modular assembly, where different substituted benzoic acids can be combined with various cyclohexylmethylamine precursors.

G cluster_0 Part A: Carboxylic Acid Preparation cluster_1 Part B: Amine Preparation start_benzoic Substituted Benzoic Acid (e.g., 4-formylbenzoic acid) esterification Esterification (e.g., AcCl, MeOH) start_benzoic->esterification intermediate_ester Methyl Ester Intermediate esterification->intermediate_ester hydrolysis Ester Hydrolysis (e.g., LiOH) intermediate_ester->hydrolysis final_acid Activated Carboxylic Acid Intermediate hydrolysis->final_acid coupling Amide Coupling (e.g., HATU, DIPEA) final_acid->coupling start_cyclohexanone Cyclohexanone strecker Strecker Synthesis (e.g., KCN, Dimethylamine HCl) start_cyclohexanone->strecker aminonitrile α-Aminonitrile Adduct strecker->aminonitrile reduction Nitrile Reduction (e.g., LiAlH4) aminonitrile->reduction final_amine 1-(Aminomethyl)cyclohexanamine Derivative reduction->final_amine final_amine->coupling final_product Cyclohexylmethyl Benzamide Analog coupling->final_product

Caption: General workflow for cyclohexylmethyl benzamide analog synthesis.

Detailed Protocol: Synthesis of a Tranylcypromine-Benzamide Analog

This protocol is adapted from a demonstrated synthesis of tranylcypromine analogs for LSD1 inhibition, illustrating a multi-step pathway to a common intermediate which is then coupled with various amines.[1]

Objective: To synthesize 4-(±)-trans-2-Aminocyclopropyl)-N-(cyclohexylmethyl)benzamide (5d analog).

Step 1: Synthesis of the Common Carboxylic Acid Intermediate (13)

  • Esterification: Start with 4-formylbenzoic acid (7). Dissolve in methanol at 0°C and add acetyl chloride. Allow the reaction to warm to room temperature and stir overnight. This protects the carboxylic acid as a methyl ester.[1]

  • Wittig-Horner-Emmons Reaction: React the resulting methyl 4-formylbenzoate with t-butyl diethylphosphonoacetate in the presence of a strong base like potassium tert-butoxide (KOt-Bu) in THF to form an α,β-unsaturated ester.[1]

  • Cyclopropanation: Treat the product with trimethylsulfoxonium iodide and KOt-Bu to form the cyclopropyl ring.[1]

  • Ester Deprotection: Selectively remove the t-butyl ester using acidic conditions to yield the monoacid (11).[1]

  • Curtius Rearrangement: React the monoacid with diphenylphosphoryl azide, followed by trapping the isocyanate intermediate with t-butanol to form the Boc-protected amine (12).[1]

  • Final Hydrolysis: Hydrolyze the remaining methyl ester to yield the common carboxylic acid intermediate (13).[1]

Step 2: Amide Coupling

  • Dissolve the carboxylic acid intermediate (13) in an appropriate solvent such as DMF.

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the desired amine (in this case, cyclohexanemethanamine) to the reaction mixture.

  • Stir at room temperature overnight.

  • Purify the resulting Boc-protected amide (14d) using column chromatography.

Step 3: Final Deprotection

  • Remove the Boc protecting group from the amide (14d) using a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Purify the final product, 4-(±)-trans-2-Aminocyclopropyl)-N-(cyclohexylmethyl)benzamide, to yield the desired analog (5d).[1]

Chapter 2: Diverse Therapeutic Applications & Mechanisms

The true power of the cyclohexylmethyl benzamide scaffold lies in its ability to be tailored to interact with a wide range of biological targets, leading to distinct therapeutic applications.

Oncology: Epigenetic Regulation via LSD1 Inhibition

A significant breakthrough has been the development of these analogs as potent inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A).[1] Aberrant LSD1 activity is linked to various cancers, including acute myeloid leukemia (AML), by maintaining an undifferentiated state in cancer cells.[1]

Mechanism of Action: These analogs, often based on the tranylcypromine scaffold, act as irreversible inhibitors of LSD1. The amine group of the analog is oxidized by the FAD cofactor in the LSD1 active site, forming a covalent adduct that inactivates the enzyme.[1] This inhibition leads to an increase in histone methylation marks (like H3K4me2), which in turn promotes the differentiation of AML cells and reduces their proliferation.[1]

G Analog Cyclohexylmethyl Benzamide Analog (LSD1 Inhibitor) LSD1 LSD1/KDM1A Enzyme Analog->LSD1 Inactivates H3K4me2 Histone H3 Lysine 4 (Dimethylated) LSD1->H3K4me2 Demethylates Proliferation Cell Proliferation LSD1->Proliferation Promotes H3K4me1 Histone H3 Lysine 4 (Monomethylated) H3K4me2->H3K4me1 Differentiation Leukemic Cell Differentiation H3K4me2->Differentiation Promotes Differentiation->Proliferation Reduces G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GlyT1 GlyT1 Transporter Reuptake Glycine_out Glycine Synaptic_Cleft Synaptic Glycine Glycine_out->Synaptic_Cleft Release NMDAR NMDA Receptor Analog Benzamide Analog (GlyT1 Inhibitor) Analog->GlyT1 Blocks Synaptic_Cleft->GlyT1:port Reuptake Synaptic_Cleft->NMDAR Binds & Activates

Caption: GlyT1 inhibition by benzamide analogs at the synapse.

Chapter 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the cyclohexylmethyl benzamide scaffold has yielded critical insights into the structural requirements for activity at different targets.

  • For LSD1 Inhibition: Analogs with aryl or heteroaryl substituents linked by a short spacer to the carboxamide (e.g., 5a-c) showed potent submicromolar inhibition. Replacing the aromatic group with a non-aromatic cyclohexyl isostere (5d-e) led to a significant loss of activity, suggesting that π-π interactions are important within the LSD1 active site. [1]* For Wip1 Phosphatase Inhibition: A hydrophobic cycloalkyl group (cyclohexyl or cyclopentyl) was found to be crucial for the inhibitory activity of allosteric inhibitors. [2]* For GlyT1 Inhibition: The potency of isoquinuclidine benzamide analogs correlated with the nature of the ortho substituents on the benzamide ring. Reductions in lipophilicity, a key parameter for CNS drugs, could be achieved by incorporating heteroatoms. [3]* For Opioid Activity: The substitution pattern on both the central cyclohexyl ring and the benzamide moiety significantly influences affinity and selectivity for MOR and KOR. [4]

Chapter 4: Future Directions and Concluding Remarks

The cyclohexylmethyl benzamide scaffold represents a validated and highly adaptable platform for drug discovery. Current research has demonstrated its potential in oncology, pain management, and neurology. While many of these analogs are in the preclinical stage, the breadth of their biological activities is remarkable. [1][4][3][5] Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds. For CNS-targeted agents, improving blood-brain barrier penetration while minimizing off-target effects is paramount. [4][5]For oncology applications, enhancing metabolic stability and exploring combination therapies will be key. The journey from a privileged scaffold to a clinically approved drug is challenging, but the therapeutic promise of cyclohexylmethyl benzamide analogs makes it a path worth pursuing. This guide provides the foundational knowledge and methodological framework to support and accelerate that journey.

References

  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. ChemRxiv.
  • Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. PubMed.
  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosph
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Technical Report on 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl} benzamide (AH-7921).
  • 1-(3,4-Dichlorobenzamidomethyl)cyclohexyldimethylamine and related compounds as potential analgesics. PubMed.
  • Bicyclo((aryl)methyl)benzamides as inhibitors of GlyT1. PubMed.
  • The synthesis of AH-7921.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.

Sources

Exploratory

Physicochemical Profiling of N-(cyclohexylmethyl)-4-methylbenzamide: A Comprehensive Guide to Aqueous and DMSO Solubility

Executive Summary In early-stage drug discovery, the transition from in silico design to in vitro and in vivo validation is frequently bottlenecked by poor physicochemical properties. N-(cyclohexylmethyl)-4-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from in silico design to in vitro and in vivo validation is frequently bottlenecked by poor physicochemical properties. N-(cyclohexylmethyl)-4-methylbenzamide (Molecular Formula: C₁₅H₂₁NO) represents a classic example of a highly lipophilic, un-ionized target molecule. Characterized by a hydrophobic cyclohexyl ring, a flexible methylene linker, and a p-tolyl group bridged by a stable amide bond, this compound exhibits a profound disparity between its solubility in organic solvents and aqueous media.

Understanding the causality behind this disparity—and deploying the correct experimental frameworks to measure it—is critical. This whitepaper provides a rigorous, self-validating methodology for profiling the kinetic and thermodynamic solubility of N-(cyclohexylmethyl)-4-methylbenzamide, ensuring data integrity for downstream biological assays.

Structural Analysis & Predictive Physicochemistry

The solubility of any small molecule is governed by the thermodynamic penalty of disrupting its crystal lattice and the energy required to cavitate the solvent network [1]. N-(cyclohexylmethyl)-4-methylbenzamide falls into the intersection of the "brick dust" and "grease ball" paradigms:

  • "Grease Ball" Characteristics: High lipophilicity (LogP ~4.0) driven by the aliphatic cyclohexyl and aromatic p-tolyl groups makes aqueous solvation thermodynamically unfavorable.

  • "Brick Dust" Characteristics: The central amide bond serves as both a hydrogen bond donor and acceptor, facilitating strong intermolecular dimerization in the solid state, which increases the crystal lattice energy.

Because water cannot effectively solvate the hydrophobic bulk, aqueous solubility is severely restricted. Conversely, Dimethyl Sulfoxide (DMSO) —a polar aprotic solvent—excels at dissolving this compound. DMSO's highly polarized S=O bond acts as a potent hydrogen bond acceptor to disrupt the amide dimers, while its methyl groups interact favorably with the compound's hydrophobic domains.

Table 1: Physicochemical Properties and Predicted Solubility Metrics
PropertyEstimated ValueImplication for Solubility Profiling
Molecular Weight 231.34 g/mol Fits Lipinski’s Rule of 5; size is not the primary barrier to solubility [1].
LogP (Calculated) ~3.8 - 4.2Highly lipophilic. Drives partitioning into organic phases; predicts severe aqueous insolubility.
H-Bond Donors / Acceptors 1 / 1Amide group allows strong solid-state packing. Requires strong H-bond accepting solvents (like DMSO) for disruption.
Predicted Aqueous Sol. < 10 µg/mLRequires rigorous thermodynamic shake-flask testing. Susceptible to the "DMSO crash" in assays.
Predicted DMSO Sol. > 50 mg/mL (>200 mM)Ideal for creating highly concentrated master stock solutions for serial dilution.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

A common failure point in assay development is conflating kinetic solubility with thermodynamic solubility [2].

  • Kinetic Solubility: Measures the maximum concentration of a compound that remains in solution before precipitating when a concentrated DMSO stock is spiked into an aqueous buffer. It is highly time-dependent and often results in a metastable, supersaturated state.

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a solvent, measured by adding excess solid to the solvent and allowing the system to reach its lowest energy state over 24–48 hours.

SolubilityWorkflow Start N-(cyclohexylmethyl)- 4-methylbenzamide Solid DMSO Dissolve in 100% DMSO (Stock Preparation) Start->DMSO High Sol. Equilibrate Add Solid to Buffer Shake 24-48h at 25°C Start->Equilibrate Low Sol. Aqueous Spike into Aqueous Buffer (PBS, pH 7.4) DMSO->Aqueous Kinetic Kinetic Solubility (Nephelometry/UV) MeasureK Measure Light Scattering (Precipitation Point) Kinetic->MeasureK Thermo Thermodynamic Solubility (Shake-Flask Method) MeasureT Filter/Centrifuge & HPLC-UV Quantification Thermo->MeasureT Aqueous->Kinetic Equilibrate->Thermo

Fig 1: Parallel workflows for determining kinetic vs. thermodynamic solubility.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

When N-(cyclohexylmethyl)-4-methylbenzamide is introduced from a DMSO stock into an aqueous bioassay, the sudden shift in solvent polarity can cause rapid nucleation and precipitation—a phenomenon known as the "DMSO crash" [3]. Nephelometry (laser light scattering) is utilized here because it detects the Tyndall effect of sub-visible nanoparticles long before macroscopic precipitation is visible to the naked eye.

Step-by-Step Methodology
  • System Validation: Include a 100% DMSO blank (0 NTU baseline) and a known poorly soluble standard (e.g., Amiodarone) to calibrate the nephelometer.

  • Step 1: Stock Preparation. Weigh exactly 2.31 mg of N-(cyclohexylmethyl)-4-methylbenzamide and dissolve in 100 µL of anhydrous DMSO to create a 100 mM master stock. Vortex until optically clear.

  • Step 2: Serial Dilution. In a 96-well V-bottom plate, perform a 2-fold serial dilution of the master stock using 100% DMSO to create a concentration gradient (100 mM down to 0.1 mM).

  • Step 3: Aqueous Spiking. Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 µL of PBS (pH 7.4). This yields a final DMSO concentration of 1% (v/v) and a compound concentration range of 1,000 µM down to 1 µM.

  • Step 4: Incubation. Seal the plate and incubate at 37°C for 2 hours on a microplate shaker at 300 rpm. Causality: 2 hours mimics the typical timeframe of an in vitro biochemical assay, allowing metastable supersaturation to resolve into nucleation.

  • Step 5: Measurement. Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in Nephelometric Turbidity Units (NTU) over the buffer control.

DMSOCrash DMSO_Stock 10mM DMSO Stock (Fully Solvated) Dilution 1:100 Dilution in Aqueous Media DMSO_Stock->Dilution Supersat Metastable Supersaturation Dilution->Supersat Nucleation Nucleation & Crystal Growth Supersat->Nucleation Time/Kinetics Precipitate Insoluble Precipitate ('DMSO Crash') Nucleation->Precipitate

Fig 2: The mechanistic pathway of solvent-shift precipitation (the "DMSO crash").

Protocol 2: Thermodynamic Aqueous Solubility (Miniaturized Shake-Flask)

To formulate N-(cyclohexylmethyl)-4-methylbenzamide for in vivo dosing, one must know its absolute thermodynamic equilibrium solubility [4]. The miniaturized shake-flask method is the gold standard, as it removes the confounding variable of DMSO-induced supersaturation.

Step-by-Step Methodology
  • System Validation: Run Propranolol (high solubility control) and Ketoconazole (low solubility control) in parallel to validate equilibration time and ensure no compound is lost to non-specific binding on the filter membrane.

  • Step 1: Solid Addition. Add approximately 2–3 mg of crystalline N-(cyclohexylmethyl)-4-methylbenzamide into a 1.5 mL low-bind Eppendorf tube.

  • Step 2: Buffer Addition. Add 500 µL of the target aqueous vehicle (e.g., PBS pH 7.4, or Fasted State Simulated Intestinal Fluid - FaSSIF). Ensure visible solid remains (indicating saturation).

  • Step 3: Equilibration. Place the tubes in a thermomixer at 25°C (or 37°C for physiological relevance) and agitate at 800 rpm for 48 hours. Causality: 48 hours is strictly required for highly lipophilic compounds to overcome the activation energy of crystal dissolution and reach true thermodynamic equilibrium.

  • Step 4: Phase Separation. Centrifuge the samples at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant.

  • Step 5: Filtration (Critical Step). Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 50 µL to saturate any non-specific binding sites on the membrane.

  • Step 6: Quantification. Dilute the filtrate 1:1 with mobile phase and analyze via HPLC-UV against a pre-established standard curve (prepared in 50% Acetonitrile/Water to ensure complete solvation).

Formulation Strategies to Overcome Insolubility

Given the predicted low aqueous solubility of N-(cyclohexylmethyl)-4-methylbenzamide, standard aqueous buffers will be insufficient for high-concentration dosing. The following excipient matrix outlines field-proven strategies for solubilizing lipophilic benzamides.

Table 2: Excipient Matrix for Lipophilic Benzamides
Formulation StrategyRecommended ReagentsMechanism of SolubilizationBest Use Case
Co-solvency PEG-400, Propylene Glycol, EthanolLowers the dielectric constant of the aqueous phase, reducing the energy required for cavitation.IV dosing, topical formulations.
Surfactant Micellization Tween-80, Cremophor ELSelf-assembles into hydrophobic cores that sequester the lipophilic compound away from water.In vivo oral gavage (rodent models).
Complexation Hydroxypropyl-β-Cyclodextrin (HPβCD)Forms a hydrophilic inclusion complex around the hydrophobic p-tolyl/cyclohexyl moieties.Sensitive in vitro cell assays requiring 0% DMSO.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(12), 1838-1858. URL:[Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput concentration quantification of compounds in early discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. URL:[Link]

  • Sugano, K., Kato, T., Suzuki, K., Keiko, K., Sujaku, T., & Mano, T. (2006). High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences, 95(10), 2115-2122. URL:[Link]

Foundational

The 4-Methylbenzamide Scaffold in Modern Drug Discovery: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary The benzamide pharmacophore has long been a cornerstone of medicinal chemistry. Within this chemical family, the 4-methylbenzamide moiety has emerged as a highly versatile building block and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide pharmacophore has long been a cornerstone of medicinal chemistry. Within this chemical family, the 4-methylbenzamide moiety has emerged as a highly versatile building block and structural linker. By offering a unique balance of conformational flexibility, hydrogen-bonding capability, and steric bulk, 4-methylbenzamide derivatives are currently driving innovations across oncology and targeted therapeutics. This technical guide explores the mechanistic rationale, synthetic protocols, and quantitative efficacy of these derivatives, providing a comprehensive blueprint for drug development professionals.

Mechanistic Grounding: The Role of 4-Methylbenzamide in Target Binding

The strategic selection of the 4-methylbenzamide scaffold is rarely arbitrary; it is dictated by precise structure-activity relationship (SAR) requirements within target binding pockets.

Protein Kinase Inhibition (Type I and Type II)

Modulating drug selectivity is a major challenge in small-molecule kinase inhibitor (SMKI) development. The 4-methylbenzamide backbone, particularly when functionalized as an N-phenylbenzamide, provides exceptional pharmacophore similarity to known Type II inhibitors (such as imatinib)[1],[2].

  • Causality in Design: By preserving an N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and attaching purine derivatives to the methyl group, researchers can create dual-action molecules[1]. The flexible linker allows the purine head to mimic the natural ATP substrate (Type I, ATP-competitive), while the benzamide tail extends into the adjacent allosteric hydrophobic pocket (Type II, inactive conformation binding)[1]. This dual mechanism effectively blocks PDGFRα and PDGFRβ phosphorylation, arresting the cell cycle at the G2/M phase[1],[3].

Kinesin Spindle Protein (KSP) and Transcription Factor Modulation

Beyond kinases, the scaffold is utilized to cap complex molecules like AZD4877, a potent KSP inhibitor that arrests cells in mitosis by inducing a monopolar spindle phenotype[4]. More recently, specific 4-methylbenzamide derivatives (e.g., compound F2-15) have been designed to target the HOXA1 transcription factor[5]. Rather than affecting mRNA levels, these derivatives bind directly to the HOXA1 protein, triggering post-transcriptional downregulation and suppressing downstream oncogenic targets like SMAD3 and SHC1[5].

MOA A 4-Methylbenzamide Scaffold B Kinase Domain (PDGFRα/β) A->B ATP/Allosteric Binding C Phosphorylation Blockade B->C D G2/M Cell Cycle Arrest C->D E Apoptosis Induction D->E

4-methylbenzamide derivatives inhibiting PDGFR pathways to induce apoptosis.

Synthetic Methodologies & Protocols

To ensure reproducibility and high yield, the synthesis of 4-methylbenzamide derivatives relies on robust, self-validating chemical workflows. Below are two foundational protocols utilized in modern discovery labs.

Protocol A: Step-Economical Amide Coupling (DCC/HOBt Method)

Causality & Validation: The direct coupling of 4-methylbenzoic acid with an amine requires activation. While N,N'-Dicyclohexylcarbodiimide (DCC) is a standard activator, it can undergo a side reaction to form an unreactive N-acylurea. The addition of Hydroxybenzotriazole (HOBt) is critical; it intercepts the O-acylisourea intermediate to form a highly reactive, yet stable, OBt ester. This prevents racemization and maximizes the amide yield. The precipitation of dicyclohexylurea (DCU) serves as a visual, self-validating indicator of successful active ester generation.

  • Initiation: Dissolve 4-methylbenzoic acid (1.0 eq) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere.

  • Activation: Add HOBt (1.2 eq) and stir for 10 minutes at 0 °C.

  • Coupling: Add DCC (1.1 eq) portion-wise. Validation Check: A white precipitate (DCU) will begin forming within 15-30 minutes, confirming the reaction is proceeding.

  • Nucleophilic Attack: Introduce the target amine (e.g., 4-chloroaniline, 1.0 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.

  • Workup: Filter the suspension to remove the DCU byproduct. Concentrate the filtrate, redissolve in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

Protocol B: Directed ortho-Metalation (DoM) of N,N,4-Trimethylbenzamide

Causality & Validation: When regioselective functionalization of the aromatic ring is required, the tertiary amide acts as a powerful Directed Metalation Group (DMG)[6]. It coordinates the lithium cation, forcing deprotonation exclusively at the adjacent ortho position[6]. The reaction must be strictly maintained at -78 °C to prevent the highly nucleophilic organolithium from attacking the amide carbonyl. TMEDA is added to break down the hexameric aggregates of sec-butyllithium (s-BuLi), drastically increasing its basicity and kinetic reactivity[6].

  • Preparation: Flame-dry a 3-neck flask and dissolve N,N,4-trimethylbenzamide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere[6].

  • De-aggregation: Add freshly distilled TMEDA (1.2 eq). Cool the system to -78 °C using a dry ice/acetone bath[6].

  • Metalation: Dropwise addition of s-BuLi (1.2 eq). Validation Check: The solution will transition to a deep red/orange color, providing immediate visual confirmation of the ortho-lithiated intermediate's formation[6].

  • Equilibration: Stir for 1 hour at -78 °C to ensure complete metalation[6].

  • Electrophilic Quench: Introduce the electrophile (1.5 eq) dropwise. Validation Check: The deep red color will gradually dissipate as the carbanion is consumed[6].

  • Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography[6].

DoM_Workflow N1 1. Dissolve Substrate in dry THF (-78°C) N2 2. Add TMEDA & s-BuLi (Break aggregates) N1->N2 N3 3. ortho-Lithiated Intermediate N2->N3 Directed ortho-Metalation N4 4. Electrophilic Quench (e.g., Alkyl Halide) N3->N4 N5 5. Aqueous Workup (NH4Cl / EtOAc) N4->N5 N6 6. Silica Gel Chromatography N5->N6

Workflow for the Directed ortho-Metalation (DoM) of N,N,4-trimethylbenzamide.

In Vitro Efficacy & Structure-Activity Relationship (SAR)

The biological validation of 4-methylbenzamide derivatives heavily relies on in vitro anti-proliferative assays. Recent SAR studies have demonstrated that substituting the methyl group of 4-methylbenzamide with various purine derivatives yields highly potent compounds against human leukemia cell lines[1],[7].

The data below highlights the half-maximal inhibitory concentration (IC50) of novel purine-hybridized 4-methylbenzamides compared to FDA-approved reference kinase inhibitors.

Table 1: In Vitro Anti-proliferative Activity of 4-Methylbenzamide Derivatives [1],[7]

CompoundStructural ModificationK562 (IC50, µM)HL-60 (IC50, µM)OKP-GS (IC50, µM)
7 2,6-dichloropurine substitution2.271.424.56
10 2-amino-6-chloropurine substitution2.531.5224.77
Sorafenib Reference Kinase Inhibitor2.872.154.56
Imatinib Reference Kinase Inhibitor< 1.00N/AN/A

Data Interpretation: Compounds 7 and 10 exhibit IC50 values that are highly competitive with Sorafenib, particularly against the HL-60 (promyelocytic leukemia) cell line[1],[7]. The variation in efficacy against OKP-GS cells between Compound 7 and 10 underscores the critical nature of the substituent at the 2-position of the purine ring; the steric bulk and electronic properties of the amino group in Compound 10 significantly reduce binding affinity in that specific cellular context[1].

Conclusion

The 4-methylbenzamide scaffold is far more than a passive structural linker; it is an active participant in the pharmacodynamics of modern therapeutics. Whether acting as a Type II kinase domain anchor, a capping group for KSP inhibitors, or a direct modulator of transcription factors like HOXA1, its utility is vast. By mastering the synthetic techniques required to functionalize this moiety—such as DCC/HOBt coupling and Directed ortho-Metalation—drug discovery professionals can continue to unlock its full therapeutic potential.

References

  • Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738.[Link]

  • Theoclitou, M. E., et al. (2011). Discovery of (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor and Potential Anticancer Agent. ACS Medicinal Chemistry Letters.[Link]

  • Al-Sharify, A. N. M., Jafar, N. N. A., & Madlool, A. K. (2015). Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. National Journal of Chemistry (NJC).[Link]

  • Journal of Medicinal Chemistry. (2026). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. ACS Publications.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of N-(cyclohexylmethyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of N-(cyclohexylmethyl)-4-methylbenzamide, focusing on the fundamental principles and practical methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-(cyclohexylmethyl)-4-methylbenzamide, focusing on the fundamental principles and practical methodologies for determining its molecular formula and weight. As a distinct chemical entity, establishing these core properties with high certainty is the foundational step in any research, development, or quality control pipeline. This document moves beyond simple data reporting to explain the process of structural deduction, theoretical calculation, and experimental validation, offering a comprehensive framework for the scientific characterization of this and similar molecules.

Chemical Identity and Structural Elucidation

The unambiguous identification of a molecule begins with its systematic name, which directly translates to a unique chemical structure. The IUPAC name N-(cyclohexylmethyl)-4-methylbenzamide describes a specific arrangement of atoms, which is the basis for all subsequent calculations and analysis.

The name can be deconstructed as follows:

  • Benzamide : This forms the core of the molecule, consisting of a benzene ring attached to an amide functional group (-CONH₂).

  • 4-methyl : A methyl group (-CH₃) is substituted at the para-position (position 4) of the benzene ring relative to the amide group.

  • N-(cyclohexylmethyl) : A cyclohexylmethyl group (-CH₂-C₆H₁₁), is attached to the nitrogen atom of the amide.

From this deconstruction, the precise molecular structure can be drawn, and consequently, the molecular formula can be determined by counting the atoms of each element.

  • 4-methylbenzamide portion : 7 carbons (6 in the ring, 1 in the methyl group) + 1 carbonyl carbon = 8 Carbons. 7 hydrogens (4 on the ring, 3 on the methyl group). 1 Oxygen. 1 Nitrogen.

  • Cyclohexylmethyl portion : 7 carbons (6 in the ring, 1 in the methylene bridge). 13 hydrogens (11 on the ring, 2 on the methylene bridge).

Summing these components yields the definitive Molecular Formula .

Molecular Formula and Weight: Theoretical Calculation

Based on the elucidated structure, the molecular properties can be calculated. It is crucial to distinguish between average molecular weight (used in stoichiometry for bulk materials) and monoisotopic mass (used in high-resolution mass spectrometry).

Table 1: Calculated Molecular Properties of N-(cyclohexylmethyl)-4-methylbenzamide

PropertyValueDescription
Molecular Formula C₁₅H₂₁NOThe exact number of atoms of each element in a single molecule.
Average Molecular Weight 231.34 g/mol The weighted average of the masses of all naturally occurring isotopes of the elements in the formula. Calculated using standard atomic weights (C: ~12.011, H: ~1.008, N: ~14.007, O: ~15.999).
Monoisotopic Mass 231.1623 uThe mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value primarily observed in high-resolution mass spectrometry.

Causality Behind the Calculation: The choice between average weight and monoisotopic mass is dictated by the application. For preparing a 10 mM solution in the lab (a bulk property), the average molecular weight is used. For interpreting the output of a high-resolution mass spectrometer that can resolve isotopic peaks, the monoisotopic mass is the relevant value.

Experimental Verification and Validation

Theoretical calculations must be confirmed by empirical data. The following protocols outline standard, self-validating methods for confirming the molecular weight and elemental composition of a synthesized compound like N-(cyclohexylmethyl)-4-methylbenzamide.

Workflow for Structural and Molecular Weight Confirmation

The logical flow from a proposed structure to its experimental validation is a cornerstone of chemical research. This process ensures that the material being studied is indeed the correct one.

G cluster_0 Theoretical Analysis cluster_1 Experimental Validation cluster_2 Data Interpretation & Validation A IUPAC Name: N-(cyclohexylmethyl)-4-methylbenzamide B Deduced Structure A->B Elucidate C Calculate Molecular Formula: C15H21NO B->C Count Atoms D Calculate Monoisotopic Mass: 231.1623 u C->D Sum Isotopic Masses F Elemental Analysis (CHN) C->F Predicts E High-Resolution Mass Spectrometry (HRMS) D->E Predicts G Observed m/z = [M+H]+ ≈ 232.1696 E->G Measures H Observed %C, %H, %N matches theoretical F->H Measures I CONFIRMED IDENTITY G->I Corroborates H->I Corroborates

Caption: Workflow for identity confirmation of N-(cyclohexylmethyl)-4-methylbenzamide.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To precisely measure the mass-to-charge ratio (m/z) of the protonated molecule, thereby confirming its elemental composition and monoisotopic mass.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol. The addition of 0.1% formic acid is recommended to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.

  • Ionization: Set the ESI source to positive ion mode. This will generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Expected m/z: The theoretical monoisotopic mass is 231.1623 u. The expected m/z for the protonated molecule [C₁₅H₂₂NO]⁺ is 232.1696.

    • Compare the measured m/z to the theoretical value. A mass error of < 5 ppm provides strong evidence for the proposed molecular formula.

Trustworthiness: HRMS is a self-validating technique because the extremely high mass accuracy (<0.001 Da) severely constrains the number of possible elemental formulas, often leaving only one logical possibility for a given m/z value.

Protocol 2: Combustion (CHN) Elemental Analysis

Objective: To determine the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound, providing an independent confirmation of the molecular formula.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the highly purified and dried sample (typically 1-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (~900-1000 °C) in a stream of pure oxygen. This process converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).

  • Separation and Detection: The resulting gases are passed through a separation column (typically gas chromatography) and quantified using a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the original sample.

    • Compare the experimental percentages with the theoretical values calculated from the molecular formula C₁₅H₂₁NO.

Table 2: Theoretical vs. Experimental Elemental Composition

ElementTheoretical % (for C₁₅H₂₁NO)Acceptable Experimental Range
Carbon (C)77.88%± 0.4%
Hydrogen (H)9.15%± 0.4%
Nitrogen (N)6.05%± 0.4%

Trustworthiness: The protocol's validity rests on the principle of conservation of mass. If the experimental percentages for C, H, and N match the theoretical values within a standard tolerance of ±0.4%, it provides strong, quantitative proof of the empirical (and likely molecular) formula. The combination of HRMS and Elemental Analysis provides an undeniable confirmation of the molecule's identity.

Conclusion

The characterization of N-(cyclohexylmethyl)-4-methylbenzamide, with a derived molecular formula of C₁₅H₂₁NO and a calculated average molecular weight of 231.34 g/mol , is established through a synergistic process of theoretical deduction and empirical validation. High-resolution mass spectrometry and elemental analysis serve as complementary, self-validating techniques to confirm these fundamental properties with a high degree of scientific certainty. This rigorous approach is essential for ensuring the identity, purity, and quality of chemical compounds in research and development settings.

References

Note: While direct database entries for the exact topic compound were not prevalent, the following links provide authoritative data on closely related structures and analytical techniques, serving as a foundation for the principles discussed.

  • PubChem - National Institutes of Health. An authoritative database of chemical molecules and their activities against biological assays. The entry for a similar compound, N-Cyclohexyl-4-methylbenzamide, provides physical and chemical properties.

  • Sigma-Aldrich. A major supplier of chemicals providing product information, including CAS numbers, molecular formulas, and weights for related research chemicals like N-CYCLOHEXYL-4-METHYLBENZAMIDE.

  • NIST Chemistry WebBook. The National Institute of Standards and Technology provides comprehensive chemical and physical property data. The entry for the isomer N-cyclohexyl-N-methyl-benzamide details its formula and molecular weight.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Protocols. BenchChem provides technical notes on analytical procedures, such as using HPLC and MS for the characterization of related sulfonamide compounds, which follow the same principles outlined in this guide.

Foundational

role of cyclohexylmethyl group in benzamide pharmacophores

The Role of the Cyclohexylmethyl Group in Benzamide Pharmacophores: A Technical Guide to Structural Optimization Executive Summary In medicinal chemistry, the benzamide scaffold serves as a privileged structure, anchorin...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the Cyclohexylmethyl Group in Benzamide Pharmacophores: A Technical Guide to Structural Optimization

Executive Summary

In medicinal chemistry, the benzamide scaffold serves as a privileged structure, anchoring ligands to targets ranging from histone deacetylases (HDACs) to G-protein coupled receptors (GPCRs). While the benzamide core often functions as the primary polar anchor (e.g., zinc-binding or hydrogen-bonding motif), the cyclohexylmethyl substituent plays a critical auxiliary role in optimizing potency, selectivity, and physicochemical properties.

This guide analyzes the cyclohexylmethyl group not merely as a hydrophobic spacer, but as a strategic tool to transition a pharmacophore from 2D aromatic space to 3D aliphatic space. It details the causality behind selecting this moiety over its aromatic analog (benzyl), its impact on metabolic stability, and its application in high-affinity ligand design.

The Physicochemical Pivot: Cyclohexylmethyl vs. Benzyl

The decision to incorporate a cyclohexylmethyl group is often driven by the need to exploit specific hydrophobic geometries that planar aromatic rings cannot access.

Volumetric vs. Planar Hydrophobicity

The fundamental distinction lies in the spatial occupancy of the ring systems.

  • The Benzyl Group: Planar, electron-rich (π-system), and capable of

    
    -
    
    
    
    stacking or cation-
    
    
    interactions. It fits narrow, "slot-like" hydrophobic clefts.
  • The Cyclohexylmethyl Group: Adopts a puckered chair conformation . It is aliphatic, lacks

    
    -orbitals, and occupies a significantly larger volume (
    
    
    
    for cyclohexyl vs.
    
    
    for phenyl).

Design Insight: When a binding pocket is cylindrical or "deep" rather than narrow and flat, a benzyl group often retains too much entropic freedom (wobble), reducing affinity. The cyclohexylmethyl group, with its 3D bulk, achieves a tighter "lock-and-key" fit via hydrophobic collapse , displacing high-energy water molecules more effectively from voluminous pockets.

Electronic Implications
  • Inductive Effect (+I): The cyclohexylmethyl group is electron-donating. When attached to an amide nitrogen, it increases the electron density on the nitrogen, potentially strengthening the H-bond acceptor capability of the carbonyl oxygen compared to a benzyl analog.

  • Lipophilicity (LogP): The cyclohexyl ring is more lipophilic than a phenyl ring (

    
     to 
    
    
    
    ). This increases membrane permeability but requires careful monitoring to avoid solubility issues.

Mechanistic Role in Binding Architectures

The "Cap Group" in HDAC Inhibitors

In benzamide-based HDAC inhibitors (Class I selective), the molecule is tripartite: a Zinc-Binding Group (ZBG), a Linker, and a Cap Group.[1]

  • Function: The Cap Group sits at the rim of the catalytic tunnel.

  • Cyclohexylmethyl Utility: Unlike hydroxamic acids which are non-selective, benzamides derive selectivity from the Cap. A cyclohexylmethyl cap targets the hydrophobic surface grooves of HDAC1/2. Its aliphatic nature prevents non-specific

    
    -stacking with surface aromatic residues, which can lead to off-target toxicity.
    
Sigma-1 Receptor (S1R) Selectivity

The S1R binding pocket contains a primary hydrophobic region that accommodates bulky amines.

  • Protocol: Replacing a benzyl group with a cyclohexylmethyl group in benzamide S1R ligands often increases selectivity against the Sigma-2 receptor (S2R).

  • Mechanism: The S1R pocket has specific plasticity that accommodates the chair conformation of cyclohexane, whereas the S2R pocket is more rigid and sterically restricted, favoring flatter aromatic moieties.

Experimental Protocols: Synthesis & Characterization

Synthetic Installation

Two primary pathways are recommended for introducing the cyclohexylmethyl motif into a benzamide scaffold.

Method A: Reductive Amination (Preferred for Secondary Amines) This method avoids over-alkylation and is compatible with sensitive functional groups.

  • Reagents: Cyclohexanecarbaldehyde, Primary Amine (Benzamide precursor), Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Protocol:

    • Dissolve amine (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in DCE.

    • Add catalytic acetic acid (AcOH) to adjust pH to ~5.

    • Stir for 30 min to form the imine.

    • Add STAB (1.5 eq) and stir at RT for 4-12 h.

    • Validation: Monitor disappearance of imine peak via LC-MS.

Method B: Amide Coupling (For Amide Linkages)

  • Reagents: Cyclohexylacetic acid, Aniline/Amine derivative, HATU/DIPEA.

  • Why: If the cyclohexylmethyl is part of the acyl side (i.e.,

    
    ), use the acid.
    
  • Note: Cyclohexylacetic acid is less acidic than phenylacetic acid; coupling may require stronger activation (HATU vs EDC).

Lipophilicity Assessment (LogD Protocol)

Since the cyclohexylmethyl group significantly alters LogP, experimental validation is required.

  • Method: Shake-flask method (n-octanol/PBS pH 7.4).

  • Quantification: HPLC-UV/Vis.

  • Target Range: For CNS penetration (e.g., Sigma ligands), aim for LogD

    
    .
    

Metabolic Fate & Stability Optimization

A critical liability of the cyclohexylmethyl group is oxidative metabolism.

Metabolic Pathway

Unlike the benzyl group (susceptible to ring hydroxylation or dealkylation), the cyclohexyl ring undergoes Cytochrome P450-mediated oxidation .

  • Primary Site: The C4-position (distal to the attachment point).

  • Product: trans-4-hydroxycyclohexyl derivative (major) and cis-4-hydroxy (minor).

  • Consequence: This increases polarity, potentially aiding clearance, but often reducing hydrophobic binding affinity (the "hydrophobic collapse" is compromised by the polar -OH).

Stabilization Strategy: Fluorination

To block metabolism without sacrificing steric bulk:

  • Bioisostere: Replace the C4-hydrogen with Fluorine (

    
    ) or a Difluoro (
    
    
    
    ) group.
  • Effect: The C-F bond is metabolically stable. The size of Fluorine (

    
    ) is comparable to Hydrogen (
    
    
    
    ), maintaining the steric fit while preventing oxidation.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting between a Benzyl and Cyclohexylmethyl group during Lead Optimization.

SAR_Logic Start Lead Optimization: Hydrophobic Pocket Analysis PocketType Pocket Geometry? Start->PocketType Flat Narrow / Flat / Aromatic-rich PocketType->Flat Planar constraints Voluminous Cylindrical / Deep / Aliphatic PocketType->Voluminous Steric demand Benzyl Select BENZYL Group (Pi-Stacking potential) Flat->Benzyl Cyclo Select CYCLOHEXYLMETHYL Group (Max VdW contact) Voluminous->Cyclo Metabolism Metabolic Liability Check (Microsomal Stability) Cyclo->Metabolism Oxidation High Clearance via C4-Hydroxylation? Metabolism->Oxidation Yes Optimization Strategy: Block Metabolic Site Oxidation->Optimization Fluoro Install 4,4-Difluoro or 4-Trifluoromethyl Optimization->Fluoro Maintain Shape Bicyclo Switch to Bicyclo[2.2.2]octane (Rigid Isostere) Optimization->Bicyclo Increase Rigidity

Caption: Decision tree for incorporating cyclohexylmethyl moieties based on receptor pocket geometry and metabolic stability requirements.

Data Summary: Comparative Properties

PropertyBenzyl (-CH2-Ph)Cyclohexylmethyl (-CH2-Cy)Impact on Pharmacophore
Geometry Planar (2D)Chair Conformation (3D)Cy fills cylindrical pockets; Ph fits narrow clefts.
Electronic Electron Withdrawing (-I), AromaticElectron Donating (+I), AliphaticCy increases amine basicity (if N-linked).
Interactions

-

, Cation-

Van der Waals, HydrophobicCy relies on entropy-driven hydrophobic collapse.
Metabolism Ring hydroxylation, DealkylationC4-Oxidation (trans-OH)Cy requires C4-blocking (F) for long half-life.
Rigidity Semi-rigid (rotation at CH2)Semi-rigid (Chair/Boat flip)Cy is bulkier, restricting rotation of adjacent bonds.

References

  • Structural Basis of HDAC Inhibition

    • Title: Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Sigma Receptor Ligand Design

    • Title: Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands
    • Source: PubMed / European Journal of Medicinal Chemistry[3]

    • URL:[Link]

  • Metabolic Stability of Cyclohexyl Groups

    • Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules
    • Source: MDPI Molecules
    • URL:[Link]

  • Opioid Pharmacophores (AH-7921 Class)

    • Title: Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide[4]

    • Source: PubMed / NIH
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-(cyclohexylmethyl)-4-methylbenzamide via Schotten-Baumann Acylation

Introduction: The Significance of N-Substituted Amides N-substituted amides are a cornerstone functional group in modern organic chemistry and medicinal chemistry.[1] Their prevalence in pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted Amides

N-substituted amides are a cornerstone functional group in modern organic chemistry and medicinal chemistry.[1] Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the stability of the amide bond and the vast structural diversity achievable by modifying the N-substituent.[1][2] This modification allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]

This document provides a detailed protocol for the synthesis of a specific N-substituted amide, N-(cyclohexylmethyl)-4-methylbenzamide, from p-toluoyl chloride and cyclohexanemethanamine.[3][4][5] This transformation is a classic example of the Schotten-Baumann reaction, a reliable and widely used method for acylating amines.[6][7] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental guide, and comprehensive safety information.

Mechanistic Rationale: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism, famously known as the Schotten-Baumann reaction.[6][8][9] This reaction is exceptionally effective for forming amides from amines and reactive carboxylic acid derivatives like acyl chlorides.[10] The key to the reaction's success lies in the use of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][10]

The mechanism unfolds in three primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexanemethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-toluoyl chloride. This forms a transient tetrahedral intermediate.[6][8][9]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[8]

  • Deprotonation: The base present in the reaction medium (in this case, an aqueous sodium hydroxide solution) deprotonates the positively charged nitrogen atom and neutralizes the HCl formed, driving the equilibrium towards the formation of the stable amide product.[7][8]

Caption: Schotten-Baumann Reaction Mechanism.

Comprehensive Experimental Protocol

This protocol is based on established Schotten-Baumann conditions, optimized for the synthesis of the target amide.

Materials and Equipment

Reagents:

ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Properties
p-Toluoyl chloride874-60-2C₈H₇ClO154.59Colorless liquid, moisture sensitive, corrosive.[11][12][13]
Cyclohexanemethanamine3218-02-8C₇H₁₅N113.20Colorless liquid, skin irritant.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00White solid, corrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile organic solvent.[14]
Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive acid (used as 1M solution).
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White powder (used as saturated solution).
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Drying agent.
Ethanol (for recrystallization)64-17-5C₂H₅OH46.07Flammable solvent.

Equipment:

  • 250 mL three-necked round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Condenser (optional, for solvent containment)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Dissolve amine and NaOH in H₂O/DCM. B 2. Acylation Cool to 0-5 °C. Add p-toluoyl chloride dropwise. A->B C 3. Reaction Stir vigorously at room temp for 2-3 hours. Monitor by TLC. B->C D 4. Workup Separate layers. Wash organic phase with 1M HCl, sat. NaHCO₃, and brine. C->D E 5. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate via rotary evaporation. D->E F 6. Purification Recrystallize crude solid from hot ethanol/water. E->F G 7. Final Product Filter, wash with cold ethanol, and dry to yield pure amide. F->G

Caption: Synthesis Workflow Diagram.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanemethanamine (5.66 g, 50 mmol, 1.0 equiv.) in 50 mL of dichloromethane (DCM). To this, add a solution of sodium hydroxide (2.4 g, 60 mmol, 1.2 equiv.) in 50 mL of deionized water.

    • Expertise & Experience: Using a biphasic system (DCM/water) is a hallmark of Schotten-Baumann conditions.[10] The product remains in the organic layer while the base and salt byproducts are partitioned into the aqueous layer, simplifying the workup.

  • Acylation: Place the flask in an ice-water bath and begin vigorous stirring to ensure efficient mixing between the two phases. In a dropping funnel, prepare a solution of p-toluoyl chloride (7.73 g, 50 mmol, 1.0 equiv.) in 25 mL of DCM. Add the p-toluoyl chloride solution dropwise to the stirred amine mixture over 30 minutes, maintaining the internal temperature between 0-10 °C.

    • Causality: The slow addition of the acyl chloride into a cooled, basic solution is critical. It controls the exothermic reaction and minimizes the hydrolysis of the reactive p-toluoyl chloride by the aqueous base.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-3 hours. The reaction is complete when the characteristic, sharp smell of p-toluoyl chloride is no longer detectable.[9] Reaction progress can also be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting materials.

  • Workup & Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Separate the layers and retain the bottom organic (DCM) layer. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove any unreacted cyclohexanemethanamine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and remove any p-toluic acid formed from hydrolysis).[15]

    • 50 mL of brine (to remove residual water).

    • Trustworthiness: This sequential washing procedure is a self-validating system that systematically removes specific impurities, ensuring a cleaner crude product.

  • Isolation: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. A white or off-white solid crude product should be obtained.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Expertise & Experience: Recrystallization is a powerful purification technique for crystalline solids.[9] The choice of an ethanol/water solvent system provides a medium in which the amide product is soluble when hot but sparingly soluble when cold, allowing for its selective crystallization away from soluble impurities.

  • Final Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to yield pure N-(cyclohexylmethyl)-4-methylbenzamide.

Product Characterization

The identity and purity of the final product, N-(cyclohexylmethyl)-4-methylbenzamide, should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₄H₁₉NO[3][5]

  • Molecular Weight: 217.31 g/mol [3][16]

  • Appearance: White crystalline solid.

  • Melting Point: Compare the experimentally determined melting point with literature values. A sharp melting range indicates high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the p-tolyl group, the cyclohexyl ring protons, the methylene bridge protons, and the amide N-H proton.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexyl and methyl groups.

    • IR Spectroscopy: Look for a strong C=O stretch (amide I band) around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Critical Safety Precautions

Adherence to safety protocols is paramount. This synthesis must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • p-Toluoyl Chloride: Highly corrosive and water-reactive.[17] Causes severe skin and eye burns.[11][17] Reacts with moisture to produce corrosive HCl gas. Handle with extreme care under an inert atmosphere if possible.

  • Cyclohexanemethanamine: Irritating to the skin and eyes. Avoid inhalation of vapors.

  • Sodium Hydroxide: Corrosive. Causes severe burns upon contact.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer.[14] Avoid inhaling fumes and ensure proper ventilation.

  • Handling: Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are suitable) at all times.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][17]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - p-Toluoyl chloride.
  • MilliporeSigma. (2025, December 25). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 13). Material Safety Data Sheet - p-Toluoyl chloride, 98%.
  • ResearchGate. (2025, August 7). Synthesis and characterization of some N-substituted amides of salicylic acid.
  • PMC. (2004, September 21). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning.
  • BenchChem. (n.d.). Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.
  • Scholars' Bank. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.
  • ChemicalBook. (2025, September 27). p-Toluoyl chloride - Safety Data Sheet.
  • Sigma-Aldrich. (2013, March 19). Safety Data Sheet.
  • ChemicalBook. (n.d.). p-Toluoyl chloride synthesis.
  • Benchchem. (n.d.). N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery.
  • Sigma-Aldrich. (n.d.). N-CYCLOHEXYL-4-METHYLBENZAMIDE AldrichCPR.
  • Guidechem. (2024, August 13). What is p-Toluoyl chloride and how is it used in synthesis? - FAQ.
  • BenchChem. (n.d.). Application Notes and Protocols: o-Toluoyl Chloride in the Manufacture of Agrochemicals and Dyes.
  • Fiveable. (2025, August 15). N-substituted Amides Definition - Organic Chemistry Key....
  • PMC. (n.d.). N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). p-Toluoyl chloride 98 874-60-2.
  • ResearchGate. (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in....
  • ChemDiv. (n.d.). Compound N-cyclohexyl-4-methylbenzamide.
  • NIH PubChem. (n.d.). N-Cyclohexyl-4-methylbenzamide | C14H19NO | CID 228684.
  • Virginia Open Data Portal. (2025, September 6). Compound 527042: N-cyclohexyl-N-methyl-benzamide.
  • Organic Syntheses. (n.d.). A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.
  • ChemicalBook. (2024, March 25). Synthesis and Applications of N-Methylbenzamide.

Sources

Application

reaction conditions for cyclohexylmethylamine and 4-methylbenzoyl chloride

Application Note: Optimized Synthesis of N-(Cyclohexylmethyl)-4-methylbenzamide Executive Summary This guide details the synthesis of N-(cyclohexylmethyl)-4-methylbenzamide via the nucleophilic acyl substitution of 4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-(Cyclohexylmethyl)-4-methylbenzamide

Executive Summary

This guide details the synthesis of N-(cyclohexylmethyl)-4-methylbenzamide via the nucleophilic acyl substitution of 4-methylbenzoyl chloride with cyclohexylmethylamine. This scaffold is a common structural motif in peptidomimetics, kinase inhibitors, and GPCR modulators, where the cyclohexylmethyl group provides hydrophobic bulk and the tolyl moiety offers a handle for metabolic stability or pi-stacking interactions.

Two protocols are provided:

  • Method A (Anhydrous Acylation): The "Gold Standard" for medicinal chemistry, prioritizing high yield (>90%) and purity.

  • Method B (Schotten-Baumann): A biphasic "Green" alternative suitable for scale-up or when anhydrous solvents are unavailable.

Strategic Analysis & Mechanism

The Challenge: The primary challenge in this reaction is not reactivity—both reagents are highly reactive—but rather control . The reaction is exothermic and produces HCl as a byproduct. If not scavenged, HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

The Solution:

  • Thermodynamic Control: Low temperature (

    
    ) prevents side reactions (e.g., bis-acylation, though rare with secondary amides).
    
  • HCl Scavenging: A tertiary amine base (Method A) or inorganic base (Method B) is strictly required to drive the equilibrium.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the critical role of the base.

ReactionMechanism Reactants Reactants (Amine + Acid Chloride) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Collapse Elimination of Cl- TS->Collapse Collapse Protonated Protonated Amide (H-N(+)-C=O) Collapse->Protonated Cl- departs BaseStep Deprotonation (Base Scavenges HCl) Protonated->BaseStep + Base Product Final Amide Product BaseStep->Product - Base·HCl

Figure 1: Mechanism of nucleophilic acyl substitution. The base is essential to remove the proton from the intermediate, preventing amine salt formation.

Protocol A: Anhydrous Conditions (High Purity)

Recommended for: Milligram to gram-scale synthesis in drug discovery.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Cyclohexylmethylamine Nucleophile1.0Limiting reagent.
4-Methylbenzoyl chloride Electrophilic Partner1.1Slight excess ensures complete amine consumption.
Triethylamine (TEA) Base (HCl Scavenger)1.5 - 2.0DIPEA can be substituted.
Dichloromethane (DCM) Solvent--Anhydrous (

conc).
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvation: Add Cyclohexylmethylamine (1.0 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration

    
    , e.g., 5 mL per mmol).
    
  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Dissolve 4-methylbenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Why? Dropwise addition controls the exotherm and prevents localized overheating.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Validation: Check completion by TLC (30% EtOAc in Hexanes) or LCMS.

  • Quench: Add saturated

    
     solution (equal volume to solvent) and stir vigorously for 15 minutes.
    
Workup (The "Acid/Base Wash")

This sequence is self-validating; it chemically removes impurities based on pKa.

  • Phase Separation: Separate the organic layer.[1][2][3]

  • Acid Wash: Wash organic layer with 1M HCl (

    
    ).
    
    • Purpose: Protonates and removes unreacted amine and TEA into the aqueous layer.

  • Base Wash: Wash organic layer with sat.[3]

    
      (
    
    
    
    ).[4]
    • Purpose: Hydrolyzes remaining acid chloride to acid, which is then deprotonated and removed into the aqueous layer.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol B: Schotten-Baumann Conditions (Scale-Up)

Recommended for: Large scale (>10g) or when anhydrous solvents are cost-prohibitive.

Reagents
  • Solvent System: DCM/Water (1:1 ratio) or Diethyl Ether/Water.

  • Base: 10% NaOH or

    
     (2.5 equiv).
    
Step-by-Step Procedure
  • Dissolve Cyclohexylmethylamine (1.0 equiv) in DCM.

  • Add an equal volume of 10% NaOH solution.

  • Cool the biphasic mixture to

    
     with vigorous stirring.
    
    • Critical: Stirring rate must be high to maximize the interfacial surface area.

  • Add 4-methylbenzoyl chloride (1.2 equiv) dropwise (neat or in DCM).

  • Stir at

    
     for 1 hour, then RT for 3 hours.
    
  • Workup: Separate layers. The product is in the organic layer.[2][3][4] Wash with 1M HCl, then Brine.[4] Dry and concentrate.

Purification & Characterization

Purification Strategy: Usually, the Acid/Base workup yields product >95% pure. If further purification is required:

  • Recrystallization: Dissolve in hot EtOAc; add Hexanes dropwise until cloudy. Cool to

    
    .
    
  • Flash Chromatography: Silica gel; Gradient 10%

    
     40% EtOAc in Hexanes.
    

Analytical Data Expectations:

  • Physical State: White to off-white solid.[5]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.6–7.7 (d, 2H, Ar-H ortho to CO)
      
    • 
       7.2–7.3 (d, 2H, Ar-H meta to CO)
      
    • 
       6.0–6.5 (br s, 1H, NH)
      
    • 
       3.2–3.3 (t, 2H, N-CH2)
      
    • 
       2.4 (s, 3H, Ar-CH3)
      
    • 
       0.9–1.8 (m, 11H, Cyclohexyl)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry (Method A). Check acid chloride quality (should be clear liquid, not cloudy/white solid).
Incomplete Reaction HCl accumulationIncrease Base (TEA) to 2.0–2.5 equiv.
Impurity: Amine Poor WorkupEnsure the 1M HCl wash is thorough (pH of aq. layer should be < 2).
Impurity: Carboxylic Acid Hydrolysis of excess reagentEnsure the

wash is thorough (pH of aq. layer should be > 8).

Workflow Decision Tree

Workflow Start Start Synthesis ScaleCheck Scale / Constraints? Start->ScaleCheck MethodA Method A: Anhydrous (Small scale, High Purity) ScaleCheck->MethodA <5g or MedChem MethodB Method B: Schotten-Baumann (Large scale, Low Cost) ScaleCheck->MethodB >10g or No Dry Solvents Reaction Perform Reaction (0°C -> RT) MethodA->Reaction MethodB->Reaction Workup Acid/Base Extraction (Removes SMs) Reaction->Workup PurityCheck Purity Check (TLC/LCMS) Workup->PurityCheck Pure Concentrate & Dry (Final Product) PurityCheck->Pure >95% Impure Recrystallize (EtOAc/Hex) or Column PurityCheck->Impure <95% Impure->Pure

Figure 2: Decision tree for method selection and purification workflow.

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal. [Link]

  • Amide Bond Formation Protocols. Organic Syntheses, Coll. Vol. 5, p. 336 (1973). [Link]

  • Compound Data: N-cyclohexyl-4-methylbenzamide. PubChem (NIH). [Link]

  • Purification of Amides. Common Organic Chemistry - Standard Workup Procedures. [Link]

Sources

Method

Application Note: Advanced Purification Strategies for Hydrophobic Benzamide Derivatives

Abstract & Introduction Benzamide derivatives are a cornerstone scaffold in medicinal chemistry, appearing frequently in histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., Sulpiride analogs), and various kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Benzamide derivatives are a cornerstone scaffold in medicinal chemistry, appearing frequently in histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., Sulpiride analogs), and various kinase inhibitors. While chemically robust, these molecules present a "dual-threat" purification challenge:

  • High Lipophilicity (LogP > 3): Leading to poor solubility in aqueous mobile phases and precipitation on Reverse-Phase (RP) columns.

  • Amide-Silanol Interaction: The amide nitrogen/oxygen acts as a hydrogen bond acceptor, interacting with acidic silanols on silica, causing severe peak tailing and yield loss during Normal-Phase (NP) chromatography.

This guide details four field-proven protocols to isolate hydrophobic benzamides with >98% purity, moving beyond standard templates to address specific physicochemical behaviors.

Pre-Purification Strategy: The Solubility Matrix

Before selecting a method, the crude mixture must undergo a solubility assessment. For hydrophobic benzamides, the "universal solvent" (DMSO) is often a trap; it dissolves the sample but causes precipitation upon contact with aqueous buffers.

Decision Matrix: Method Selection

PurificationLogic Start Crude Benzamide Derivative SolubilityTest Solubility Test (10 mg/mL) Start->SolubilityTest IsSolubleAq Soluble in Water/ACN (50:50)? SolubilityTest->IsSolubleAq IsSolubleOrg Soluble in Hexane/EtOAc? IsSolubleAq->IsSolubleOrg No (Precipitates) PrepHPLC Method A: Standard Prep HPLC (C18, Acidic Buffer) IsSolubleAq->PrepHPLC Yes Flash Method B: Flash Chromatography (Solid Loading + TEA) IsSolubleOrg->Flash Yes SFC Method C: SFC (Supercritical Fluid) (High Throughput) IsSolubleOrg->SFC Partial/Poor Recryst Method D: Recrystallization (Scalable/Bulk) IsSolubleOrg->Recryst High Crystallinity

Figure 1: Decision tree for selecting the optimal purification pathway based on solubility profiles.

Protocol A: Modified Flash Chromatography (Normal Phase)

Best For: Intermediate purification, removing non-polar impurities, and samples < 5g. The Challenge: Benzamides "streak" on silica due to H-bonding. The Fix: Amine-modified mobile phases and Solid Loading.

Materials
  • Stationary Phase: Spherical Silica (20–40 µm) or Amine-functionalized Silica (KP-NH).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .

  • Loading Media: Celite 545 or Diatomaceous Earth.

Step-by-Step Protocol
  • Column Pre-treatment (Crucial):

    • Flush the silica column with 5 Column Volumes (CV) of 10% Mobile Phase B (containing TEA).

    • Mechanism:[1][2] TEA binds to the acidic silanol sites (

      
      ), creating a "shield" that prevents the benzamide from sticking. This sharpens the peak significantly [1].
      
  • Solid Loading (Dry Load):

    • Dissolve the crude benzamide in the minimum amount of Dichloromethane (DCM).

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Rotary evaporate until a free-flowing powder remains.

    • Pack this powder into an empty solid load cartridge placed before the main column.

    • Why: Liquid injection of hydrophobic compounds in DCM causes "breakthrough" (elution in the void volume) because DCM is a strong solvent in normal phase. Solid loading eliminates this solvent effect [2].

  • Elution Gradient:

    • 0–5 min: Hold 5% B (Equilibration).

    • 5–20 min: 5% to 60% B.

    • 20–25 min: Hold 60% B.

    • Note: If the compound is very polar, switch Solvent B to DCM:MeOH (95:5) + 1% NH4OH.

Protocol B: Preparative HPLC with "At-Column Dilution"

Best For: Final polishing (>99% purity), removing closely eluting structural isomers. The Challenge: Injecting a hydrophobic sample dissolved in 100% DMSO into a water-based mobile phase causes the compound to crash out inside the column head, leading to high backpressure and blocked frits.

The Solution: Sandwich Injection or ACD

Instead of a standard injection, use a "Sandwich" technique to buffer the sample slug.

Experimental Setup
  • Column: C18 or Phenyl-Hexyl (Phenyl provides pi-pi interactions beneficial for separating benzamide aromatics), 5 µm, 19 x 150 mm.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Sample Solvent: 100% DMSO (Max concentration 50 mg/mL).

Injection Protocol (Sandwich Method)
  • Configure Autosampler: Set up the injector to draw air gaps or weak solvent plugs.

  • Draw Sequence:

    • 200 µL Solvent A (Weak solvent buffer).

    • X µL Sample (in DMSO).[3]

    • 200 µL Solvent A (Weak solvent buffer).

  • Inject: The weak solvent plugs dilute the edges of the DMSO bolus as it enters the stream, preventing immediate precipitation [3].

Gradient Table
Time (min)% B (ACN)Flow (mL/min)Interaction Mode
0.0520Loading
1.0520Desalting
1.54020Step Jump (Skip non-retentive zone)
10.09520Elution of Hydrophobic Benzamide
12.09520Wash

Note: The "Step Jump" to 40% B prevents the hydrophobic compound from precipitating by ensuring the mobile phase has enough organic content when the sample arrives at the column head.

Protocol C: Supercritical Fluid Chromatography (SFC)

Best For: Highly lipophilic compounds, chiral benzamides, and "Green" purification. Why it works: Supercritical CO2 is non-polar (similar to Hexane) but has high diffusivity. It dissolves hydrophobic benzamides readily without the solubility issues of water-based HPLC [4].

Method Parameters
  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol.

    • 2-EP is preferred for benzamides as the pyridine nitrogen interacts with the amide hydrogen, improving selectivity.

  • Mobile Phase A: CO2 (Supercritical).[4]

  • Mobile Phase B: Methanol (no additives usually needed, or 0.1% DEA).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Workflow
  • Dissolution: Dissolve sample in MeOH:DCM (1:1).

  • Gradient: 5% to 50% Methanol over 5 minutes.

  • Recovery: Fractions are collected in methanol. Since CO2 evaporates immediately, the fraction volume is small, and dry-down is 4x faster than aqueous HPLC.

Protocol D: Recrystallization (Non-Chromatographic)

Best For: Multi-gram scale up, early intermediates. System: Solvent Layering (Liquid-Liquid Diffusion).[5]

Benzamides often form needle-like crystals. A rapid cooling method often traps impurities; therefore, Solvent Layering is recommended for higher purity [5].

Protocol
  • Dissolve the crude benzamide in a minimal amount of DCM or Chloroform (Denser solvent) in a narrow vial.[5]

  • Carefully layer Ethanol or Hexane (Lighter anti-solvent) on top using a syringe. Do not mix.

  • Cap the vial and let stand at room temperature.

  • As the solvents slowly diffuse, the benzamide will crystallize at the interface.[5]

  • Harvest crystals by filtration and wash with cold Ethanol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Flash) Silanol interaction with AmideAdd 1% TEA or 1% NH4OH to mobile phase.[6] Switch to KP-NH (Amine) silica.[7]
High Backpressure (HPLC) Sample precipitationReduce injection volume. Use "Sandwich Injection." Switch to SFC.
Split Peaks (HPLC) Sample solvent mismatchThe DMSO bolus is acting as a strong solvent. Dilute sample with 20% water/ACN before injection if possible.
Low Recovery (Recryst) Too much solventUse the minimum solvent to dissolve at boiling point. Cool to -20°C to force precipitation.

Visualizing the "At-Column Dilution" Logic

ACD_Logic Injector Injector Loop (100% DMSO Sample) MixPoint Mixing Tee (High Aqueous Mobile Phase) Injector->MixPoint Injection Precip Risk: Precipitation (Blocked Frit) MixPoint->Precip Standard Method ACD Solution: At-Column Dilution (High Organic Pump Start) MixPoint->ACD Modified Method Column Column Head (Adsorption) ACD->Column Homogeneous Stream

Figure 2: Logic flow demonstrating how At-Column Dilution prevents system blockage.

References

  • Biotage. "Purification of Bulky Amines by Chromatography." Biotage Application Notes. [Link]

  • Buchi. "Develop flash and prep HPLC applications to purify a range of compounds." Buchi Technical Guides. [Link]

  • Agilent Technologies. "Principles and practical aspects of preparative liquid chromatography." Agilent Technical Overview. [Link]

  • Waters Corporation. "Basic Principles for Purification Using Supercritical Fluid Chromatography." Waters Application Notes. [Link]

Sources

Application

Application Note: Recrystallization Systems for N-(cyclohexylmethyl)-4-methylbenzamide

[1] Executive Summary This guide details the purification of N-(cyclohexylmethyl)-4-methylbenzamide (CAS: 53205-68-8) via recrystallization.[1] While this specific compound is a standard organic intermediate, its structu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the purification of N-(cyclohexylmethyl)-4-methylbenzamide (CAS: 53205-68-8) via recrystallization.[1] While this specific compound is a standard organic intermediate, its structural duality—possessing both a polar amide core and significant lipophilic domains (cyclohexyl and tolyl moieties)—requires a tailored solvent strategy.

This note moves beyond generic advice, applying solubility parameter logic to recommend specific binary solvent systems. The primary recommendation is a Ethyl Acetate/Heptane system due to its tunable polarity and superior impurity rejection profile. An Ethanol/Water alternative is provided for green chemistry compliance.

Chemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule's interactions:

  • The Core (Amide Bond): The secondary amide (-CONH-) is a hydrogen bond donor and acceptor.[1] This requires a solvent with moderate polarity (dipole moment) to disrupt crystal lattice energy during dissolution.

  • The Lipophilic Shield: The p-tolyl ring and the cyclohexylmethyl tail create a high logP environment (Calculated LogP

    
     3.4–3.8).[1] This renders the molecule insoluble in water and highly soluble in non-polar solvents like dichloromethane (DCM).
    
  • The Challenge:

    • Too Polar (Water): Insoluble.[2]

    • Too Non-Polar (Hexane): Likely insoluble at room temperature but potentially soluble at high temps; however, rapid cooling often leads to "oiling out" rather than crystallization due to the flexible cyclohexyl chain.

    • The "Goldilocks" Zone: Esters (Ethyl Acetate) and Alcohols (Ethanol, Isopropanol).

Solubility Data Summary (Estimated)
SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent only
Ethanol ModerateHighGood (Single or Binary)
Ethyl Acetate ModerateHighExcellent (Primary)
Heptane/Hexane LowModerateAnti-solvent
Dichloromethane Very HighVery HighPoor (Too soluble)
Toluene ModerateHighGood (Alternative)

Decision Logic for Solvent Selection

The following decision tree illustrates the logical pathway used to determine the optimal recrystallization system for this specific benzamide derivative.

SolventSelection Start Crude N-(cyclohexylmethyl)-4-methylbenzamide SolubilityCheck Check Solubility in Hot Ethyl Acetate (EtOAc) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesEtOAc Yes Soluble->YesEtOAc NoEtOAc No (or sparing) Soluble->NoEtOAc AddAntisolvent Add Heptane dropwise at reflux until turbid YesEtOAc->AddAntisolvent Cooling Slow Cool to RT -> 4°C AddAntisolvent->Cooling Result1 Crystalline Solid (Method A) Cooling->Result1 Result2 Crystalline Solid (Method B) Cooling->Result2 TryEtOH Switch to Ethanol (EtOH) NoEtOAc->TryEtOH AddWater Add Water dropwise at reflux until turbid TryEtOH->AddWater AddWater->Cooling

Figure 1: Solvent Selection Decision Tree.[1] This logic prioritizes the EtOAc/Heptane system for its superior drying properties and impurity rejection.

Detailed Experimental Protocols

Method A: The Binary System (Ethyl Acetate / Heptane)

Status: Recommended Standard Mechanism: Displacement crystallization. The amide is soluble in EtOAc; Heptane reduces the solvent power, forcing the amide to organize into a crystal lattice.

Reagents:

  • Crude N-(cyclohexylmethyl)-4-methylbenzamide[1][3]

  • Ethyl Acetate (HPLC Grade)[1]

  • n-Heptane (or n-Hexane)[1]

Step-by-Step Protocol:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 3–5 mL of Ethyl Acetate.

  • Heating: Heat the mixture gently on a hot plate/block to boiling (approx. 77°C).

    • Note: If the solid does not dissolve, add more EtOAc in 0.5 mL increments. The goal is a saturated solution at boiling point.

  • Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed glass funnel/cotton plug.

  • Nucleation Setup: Keep the solution at a gentle boil. Slowly add n-Heptane dropwise.[1]

    • Visual Cue: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1–2 drops of Ethyl Acetate to just clear the turbidity. The solution should be clear but on the verge of saturation.

  • Crystallization: Remove from heat. Cap the flask loosely. Allow it to cool to room temperature undisturbed for 2–3 hours.

    • Critical: Do not agitate. Rapid cooling or shaking may cause the compound to "oil out" (separate as a liquid phase) rather than crystallize.

  • Harvest: Cool further in an ice bath (0–4°C) for 30 minutes. Filter the crystals using a Büchner funnel.

  • Wash: Wash the filter cake with 2–3 mL of cold 1:3 EtOAc:Heptane mixture.

  • Drying: Vacuum dry at 40°C.

Method B: The "Green" System (Ethanol / Water)

Status: Alternative (Eco-friendly) Mechanism: Hydrophobic effect. Water forces the lipophilic benzamide out of the ethanolic solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 5–8 mL).

  • Precipitation: While maintaining a boil, add warm water dropwise.

  • Turbidity Point: Stop adding water when the solution turns milky and the cloudiness does not disappear after swirling.

  • Re-solubilization: Add a few drops of Ethanol to restore clarity.

  • Cooling: Allow to cool slowly to room temperature.

    • Warning: Benzamides are prone to super-saturation in alcohols. If no crystals form after 1 hour, scratch the glass with a rod or add a seed crystal.

Troubleshooting & Optimization

The most common failure mode for N-alkyl benzamides is "Oiling Out" .[1] This occurs when the compound separates as a liquid droplet before crystallizing.

ObservationRoot CauseCorrective Action
Oiling Out Solution cooled too fast; Melting point of solvated impurity is < Temperature.1. Re-heat to dissolve the oil.2. Add more of the good solvent (EtOAc/EtOH).3. Cool much slower (insulate flask with foil).4. Add a seed crystal at 40°C.
No Precipitation Too much solvent used; Compound is too soluble.1. Evaporate 50% of the solvent.2. Cool to -20°C (freezer).3. Add more anti-solvent (Heptane/Water).
Colored Impurities Oxidation products trapped in crystal.1. Add activated charcoal (1-2% w/w) to the hot solution.2. Filter hot through Celite.3. Proceed with crystallization.[4][5][6][7]

Workflow Visualization

The following diagram outlines the physical workflow for the recommended Method A (EtOAc/Heptane).

RecrystallizationWorkflow Step1 1. Dissolve Crude (Hot EtOAc) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Clear Soln Step3 3. Add Anti-Solvent (Hot Heptane) Step2->Step3 Filtrate Step4 4. Slow Cooling (RT -> 4°C) Step3->Step4 Turbid point Step5 5. Filtration & Wash (Cold 1:3 Mix) Step4->Step5 Crystals formed Step6 6. Vacuum Dry (Pure Crystal) Step5->Step6 Wet Cake

Figure 2: Operational workflow for the Ethyl Acetate / Heptane displacement crystallization.

References

  • BenchChem. N-(1-hydroxypropan-2-yl)benzamide Purification Technical Guide. (General protocols for N-substituted benzamides). [1]

  • PrepChem. Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. (Protocol for structural analog recrystallization from Hexane).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 228684, N-Cyclohexyl-4-methylbenzamide.[1] (Physicochemical properties and LogP data).[4][8][9][10]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.[1] (Authoritative text on general amide purification strategies).

Sources

Method

Process Scale-Up and Green Synthesis of N-(cyclohexylmethyl)-4-methylbenzamide

Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Strategic Rationale & Mechanistic Insights The synthesis of amide bonds is one...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Strategic Rationale & Mechanistic Insights

The synthesis of amide bonds is one of the most frequently executed transformations in pharmaceutical manufacturing. While discovery-scale chemistry often relies on expensive, high-molecular-weight coupling agents (e.g., HATU, EDC) in hazardous solvents like N,N-dimethylformamide (DMF), these methods are atom-inefficient and present severe environmental and scalability challenges[1].

For the kilogram-scale synthesis of N-(cyclohexylmethyl)-4-methylbenzamide , we employ a classic Schotten-Baumann reaction utilizing 4-methylbenzoyl chloride and cyclohexylmethylamine. This approach is highly preferred for large-scale operations because it is robust, utilizes inexpensive inorganic bases (e.g., NaOH) rather than organic bases (e.g., triethylamine), and avoids the massive waste generated by coupling reagents[2].

Causality in Reaction Engineering

The Schotten-Baumann reaction is fundamentally a multiphase process. Water is necessary to dissolve the inorganic base, but its presence introduces the risk of undesired electrophile hydrolysis[2]. To circumvent this, we utilize a biphasic system employing 2-Methyltetrahydrofuran (2-MeTHF) and water. 2-MeTHF is a bio-derived, green solvent that offers superior phase separation compared to traditional solvents like THF and effectively solvates the target amide[3].

Because the nucleophilic attack of the amine on the acid chloride and the subsequent neutralization of the HCl byproduct are highly exothermic[4], the process requires strict thermal control. We dose the electrophile (acid chloride) into a pre-cooled, biphasic mixture containing an excess of the amine and NaOH. This ensures the amine remains unprotonated and outcompetes the aqueous hydrolysis of the acid chloride.

ReactionPathway A 4-Methylbenzoyl Chloride (Electrophile) C Tetrahedral Intermediate (High Energy) A->C Nucleophilic Attack B Cyclohexylmethylamine (Nucleophile) B->C D N-(cyclohexylmethyl)- 4-methylbenzamide C->D Cl- Elimination E HCl Byproduct (Neutralized by NaOH) C->E Deprotonation

Fig 1: Mechanistic pathway of the Schotten-Baumann amidation.

Quantitative Process Parameters

The following table outlines the stoichiometric requirements and material attributes for a 1.0 kg (amine basis) scale-up batch.

MaterialMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Process Function
Cyclohexylmethylamine 113.201.001.00 kg0.87Nucleophile
4-Methylbenzoyl chloride 154.591.051.43 kg1.17Electrophile
Sodium Hydroxide (20% aq) 40.001.502.65 kg1.22Acid Scavenger
2-MeTHF 86.13-12.0 L0.86Organic Solvent
Purified Water 18.02-3.0 L1.00Aqueous Phase
Heptane 100.20-5.0 L0.68Anti-solvent

(Expected Yield: ~1.83 kg / 90% theoretical yield)

Scale-Up Workflow & Unit Operations

Workflow S1 1. Biphasic Charge Amine + NaOH Water / 2-MeTHF S2 2. Controlled Dosing Acid Chloride T < 15 °C S1->S2 S3 3. Phase Separation Remove Aqueous Salts S2->S3 S4 4. Crystallization Heptane Antisolvent S3->S4

Fig 2: Unit operations for the kilogram-scale synthesis workflow.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. Each critical step includes an inline validation check to ensure process integrity before proceeding.

Phase 1: Reactor Preparation & Initial Charge
  • Purge & Prep: Ensure the 30 L jacketed glass-lined reactor is clean and dry. Purge with N₂ for 15 minutes.

  • Solvent & Nucleophile Charge: Charge 10.0 L of 2-MeTHF, followed by 1.00 kg of cyclohexylmethylamine.

  • Aqueous Base Charge: Add 3.0 L of purified water, followed by 2.65 kg of 20% (w/w) aqueous NaOH.

  • Agitation & Cooling: Initiate agitation at 200 rpm. Set the jacket temperature to 5 °C and cool the internal mixture.

    • Validation Check: Pause agitation for 2 minutes. Observe the phase boundary. Two distinct layers must form rapidly. Resume agitation and verify the internal temperature (

      
      ) is ≤ 10 °C.
      
Phase 2: Electrophile Dosing (Critical Process Parameter)
  • Electrophile Dilution: In a separate, dry dosing vessel, dilute 1.43 kg of 4-methylbenzoyl chloride with 2.0 L of 2-MeTHF.

  • Controlled Dosing: Begin dosing the acid chloride solution into the main reactor at a rate of ~15-20 mL/min.

  • Exotherm Management: Dynamically adjust the dosing rate to maintain

    
     between 5 °C and 15 °C.
    
    • Validation Check (Thermal): If

      
       exceeds 15 °C, immediately pause dosing. Allowing the temperature to spike will accelerate the hydrolysis of the acid chloride into p-toluic acid, reducing yield.
      
    • Validation Check (Chemical): Every 30 minutes during dosing, sample the aqueous phase and check the pH. It must remain > 10 . If the pH drops below 10, the amine will protonate, stalling the reaction. Correct by adding 10% NaOH if necessary.

Phase 3: Workup & Phase Separation
  • Reaction Completion: Once dosing is complete, warm the reactor to 20 °C and stir for 1 hour.

  • PAT Validation: Pull a sample of the organic phase for HPLC analysis. The reaction is deemed complete when residual cyclohexylmethylamine is < 0.5% (Area%).

  • Phase Separation: Stop agitation and allow the mixture to settle for 30 minutes.

  • Aqueous Discharge: Drain the lower aqueous layer (containing NaCl and excess NaOH) to waste.

    • Validation Check: Verify the pH of the drained aqueous layer is > 9. An acidic aqueous layer indicates a failure in base stoichiometry, risking product loss.

  • Organic Wash: Charge 3.0 L of purified water to the reactor, agitate for 15 minutes, settle, and drain the lower aqueous wash layer.

Phase 4: Crystallization & Isolation
  • Concentration: Distill the organic layer under reduced pressure (approx. 200 mbar, jacket at 50 °C) until the total volume is reduced to ~5.0 L.

  • Anti-Solvent Addition: Adjust

    
     to 40 °C. Slowly dose 5.0 L of Heptane over 1 hour.
    
    • Validation Check: A distinct cloud point should be observed after approximately 1.5 - 2.0 L of Heptane has been added, indicating the onset of nucleation.

  • Cooling Ramp: Cool the reactor to 5 °C at a controlled ramp rate of 10 °C/hour to promote the growth of large, filterable crystals. Hold at 5 °C for 2 hours.

  • Filtration & Drying: Filter the resulting slurry via a Nutsche filter. Wash the wet cake with 2.0 L of cold (5 °C) Heptane. Dry under vacuum at 45 °C until constant weight is achieved.

References

1.[2] Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

2.[1] Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: NSF Public Access Repository (NSF PAR) URL: [Link]

3.[4] Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]

4.[3] Title: A Sustainable Green Enzymatic Method for Amide Bond Formation Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N-(cyclohexylmethyl)-4-methylbenzamide synthesis

Technical Support Center: Yield Optimization for N-(cyclohexylmethyl)-4-methylbenzamide Synthesis Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for N-(cyclohexylmethyl)-4-methylbenzamide Synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of benzamide derivatives. Synthesizing N-(cyclohexylmethyl)-4-methylbenzamide involves coupling 4-methylbenzoic acid (or its acid chloride derivative) with cyclohexylmethylamine. While amidation is a fundamental transformation in medicinal chemistry, achieving quantitative yields (>90%) requires a deep understanding of reaction kinetics, reagent stability, and phase dynamics.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate bottlenecks in your synthesis.

Strategic Workflow Selection

Before diving into troubleshooting, it is critical to select the appropriate synthetic route. The two most robust methods for this substrate are the classic Schotten-Baumann reaction (using 4-methylbenzoyl chloride) and direct catalytic coupling (using EDC/HOBt).

Workflow Start 4-Methylbenzoic Acid or Acid Chloride RouteA Route A: Acid Chloride (Schotten-Baumann) Start->RouteA RouteB Route B: Direct Coupling (EDC/HOBt) Start->RouteB ReagentA Cyclohexylmethylamine, NaOH (aq), DCM RouteA->ReagentA ReagentB Cyclohexylmethylamine, EDC·HCl, HOBt, DIPEA, DMF RouteB->ReagentB Product N-(cyclohexylmethyl)- 4-methylbenzamide ReagentA->Product ReagentB->Product

Figure 1: Divergent synthetic workflows for N-(cyclohexylmethyl)-4-methylbenzamide.

Route A: Schotten-Baumann (Acid Chloride) Troubleshooting

Q1: My yield is stalling at exactly 50% when I react 4-methylbenzoyl chloride with cyclohexylmethylamine in dichloromethane (DCM). What is happening? Expert Insight: This is a classic stoichiometric trap. The acylation of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl)[1]. If you do not provide an exogenous base, the HCl will protonate your unreacted cyclohexylmethylamine, forming an unreactive ammonium salt. Because one equivalent of amine is consumed by the acid byproduct, the maximum theoretical yield caps at 50%. Solution: Implement biphasic Schotten-Baumann conditions by adding an aqueous base (e.g., 1M NaOH) to neutralize the HCl, driving the equilibrium forward and freeing the amine for nucleophilic attack[1].

Q2: I added aqueous NaOH, but my yield is still low, and I see a lot of 4-methylbenzoic acid in my LC-MS. How do I prevent hydrolysis? Expert Insight: 4-methylbenzoyl chloride is highly electrophilic and susceptible to competitive hydrolysis by hydroxide ions in the aqueous phase. If the stirring is inadequate or the addition rate is too fast, hydrolysis outcompetes amidation. Solution: Optimize the phase transfer dynamics. Use a strictly biphasic system (DCM/Water) with vigorous stirring (>800 rpm). Add the acid chloride dropwise to the pre-cooled (0 °C) biphasic mixture. The amine resides primarily in the organic layer, where the acylation occurs, while the NaOH remains in the aqueous layer to act as an acid scavenger[2].

Quantitative Data: Optimization of Schotten-Baumann Conditions

ConditionBase UsedSolvent SystemTemp (°C)Observed Yield (%)Primary Byproduct
UncatalyzedNoneDCM25< 50%Unreacted Amine Salt
Monophasic BasicTriethylamineTHF0 to 2570 - 75%Triethylamine HCl (ppt)
Classical BiphasicAqueous NaOHDCM / H₂O0 to 2585 - 92%Trace Hydrolysis[2]

Self-Validating Protocol: Biphasic Schotten-Baumann Synthesis Self-Validation Checkpoint: The pH of the aqueous layer must remain >10 throughout the reaction to ensure the amine remains free-based.

  • Dissolve cyclohexylmethylamine (1.05 eq) in DCM (0.2 M).

  • Add an equal volume of 2M aqueous NaOH.

  • Cool the biphasic mixture to 0 °C under vigorous stirring (crucial for maximizing interfacial surface area).

  • Dissolve 4-methylbenzoyl chloride (1.0 eq) in a small volume of DCM and add dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Spot the organic layer on TLC (Hexanes:EtOAc 7:3). The amine should be entirely consumed (visualized with Ninhydrin stain).

Route B: Catalytic Coupling (EDC/HOBt) Troubleshooting

Q3: I am using EDC and DIPEA to couple 4-methylbenzoic acid and cyclohexylmethylamine, but I am isolating a significant amount of an inactive byproduct. How do I fix this? Expert Insight: Carbodiimide coupling agents like EDC activate the carboxylic acid to form an O-acylisourea intermediate. If the nucleophilic attack by the amine is slow (due to steric hindrance from the cyclohexyl group), the O-acylisourea undergoes a rapid, irreversible O-to-N acyl shift to form an unreactive N-acylurea byproduct[3]. Solution: Introduce HOBt (Hydroxybenzotriazole) as a nucleophilic catalyst. HOBt rapidly attacks the O-acylisourea before it can rearrange, forming a highly reactive, stable OBt-active ester that efficiently acylates the amine[4].

Mechanism Acid 4-Methylbenzoic Acid + EDC Intermediate O-Acylisourea Intermediate Acid->Intermediate PathA Slow Amine Attack (No HOBt) Intermediate->PathA PathB Fast HOBt Attack (With HOBt) Intermediate->PathB DeadEnd O-to-N Acyl Shift: N-Acylurea Byproduct PathA->DeadEnd ActiveEster OBt-Active Ester Intermediate PathB->ActiveEster Product Desired Amide (High Yield) ActiveEster->Product Amine

Figure 2: Mechanistic logic of HOBt in preventing dead-end N-acylurea formation.

Self-Validating Protocol: EDC/HOBt Catalytic Coupling Self-Validation Checkpoint: The reaction mixture should remain homogeneous. Precipitation early on indicates incomplete activation or salt crash-out.

  • Dissolve 4-methylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.2 M) under N₂[4].

  • Add EDC·HCl (1.2 eq) and stir at room temperature for 30 minutes. Validation: Take a small aliquot for LC-MS; you should observe the mass of the OBt-active ester.

  • Add cyclohexylmethylamine (1.1 eq) followed by DIPEA (2.5 eq). The excess DIPEA is required to neutralize the HCl salt of EDC and free-base the amine.

  • Stir at room temperature for 4-6 hours until complete consumption of the active ester is observed by LC-MS.

Downstream Processing & Purification

Q4: During the aqueous workup of my EDC/HOBt reaction, I form a stubborn emulsion. How do I break it and maximize recovery? Expert Insight: Emulsions in amidation workups are typically caused by the amphiphilic nature of unreacted starting materials, HOBt salts, or the water-soluble urea byproduct of EDC. Solution:

  • Dilution: Dilute the organic phase (usually EtOAc or DCM) significantly to reduce the concentration of the surfactant-like impurities.

  • Brine Wash: Wash with saturated aqueous NaCl (brine). The high ionic strength increases the density of the aqueous layer and "salts out" the organic product, forcing it into the organic phase.

  • Filtration: If a precipitate (like a urea byproduct) is stabilizing the emulsion at the phase boundary, filter the entire biphasic mixture through a pad of Celite before attempting separation.

References[1] Title: Schotten-Baumann Reaction

Source: Organic Chemistry Portal URL: [4] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC / NIH URL: [3] Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [2] Title: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds Source: American Journal of Applied Science and Technology (nvpublicationhouse.com) URL:

Sources

Optimization

removing unreacted cyclohexylmethylamine from reaction mixture

Title: Technical Support Center: Troubleshooting Unreacted Cyclohexylmethylamine (CHMA) Removal Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Unreacted Cyclohexylmethylamine (CHMA) Removal

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target compounds from excess aliphatic amines. Cyclohexylmethylamine (CHMA) is a highly nucleophilic primary amine widely used in amidation, reductive amination, and SN2 alkylation workflows. To drive these reactions to completion, CHMA is typically introduced in stoichiometric excess.

However, its physicochemical profile makes post-reaction clearance notoriously challenging. Below is a summary of the critical properties that dictate our removal strategies and the causality behind why standard purification often fails.

Table 1: Physicochemical Properties of Cyclohexylmethylamine

Property Value Causality / Impact on Purification
Molecular Weight 113.20 g/mol Relatively low MW, but the bulky aliphatic ring increases lipophilicity.
Boiling Point 159–161 °C Too high for standard rotary evaporation; requires high vacuum or chemical removal.
Density 0.87 g/mL Floats on aqueous layers if neat, but typically handled in organic solvents.
pKa (Conjugate Acid) ~10.42 Highly basic. Easily protonated at pH < 8 to form water-soluble ammonium salts.

| Solubility | Miscible in organics | Readily partitions into organic solvents (DCM, EtOAc) in its neutral state. |

(Data sourced from PubChem [1] and Sigma-Aldrich [2])

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is CHMA so difficult to remove by simple evaporation, and what are the physical alternatives?

The Issue: Users often attempt to remove excess CHMA using a standard rotary evaporator, only to find the amine persisting in the NMR spectrum of the crude product. The Causality: CHMA possesses a boiling point of 159–161 °C at atmospheric pressure [2]. Standard rotary evaporation (typically operating at ~20 mbar with a 40 °C water bath) lacks the thermodynamic driving force to volatilize compounds with boiling points above 120 °C. The Solution: If your product is highly stable and non-volatile, you can utilize high-vacuum distillation (e.g., a Kugelrohr apparatus at <0.1 mbar and 60–80 °C). Alternatively, co-evaporation with toluene can help entrain trace amounts of the amine, though this is rarely sufficient for multi-gram scale excesses. Chemical removal (detailed below) is almost always preferred.

FAQ 2: My target product is neutral. How can I use liquid-liquid extraction to remove excess CHMA without losing yield?

The Issue: Direct aqueous washes fail to remove the amine, or the product is degraded by harsh acidic washes. The Causality: In its neutral state, the sp³-hybridized nitrogen of CHMA is highly lipophilic and will remain in the organic phase. Because its conjugate acid has a predicted pKa of ~10.42 [3], lowering the pH of the aqueous wash to ~2–3 ensures >99.9% of the CHMA is protonated into its ammonium salt, drastically shifting its partition coefficient into the aqueous layer. However, using strong acids like 1 M HCl (pH ~0) can hydrolyze sensitive functional groups (e.g., acetals, Boc-groups) on your target molecule. The Solution: Use a mild acid-base extraction with 10% aqueous citric acid.

Protocol: Mild Acidic Extraction of CHMA

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • First Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous citric acid.

  • Agitation: Shake vigorously and vent. Allow the phases to separate completely. The mildly acidic environment (pH ~2.5) protonates the CHMA without degrading acid-sensitive moieties.

  • Phase Separation: Drain the aqueous layer (which now contains the CHMA-citrate salt) and discard.

  • Secondary Wash: Repeat the citric acid wash one more time to ensure complete scavenging.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual citric acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 3: My product is also basic (or highly acid-sensitive). How do I remove CHMA without aqueous acidic extraction?

The Issue: If the target product contains basic amines, acidic extraction will pull both the product and the CHMA into the aqueous layer, resulting in total product loss. The Causality: When liquid-liquid extraction is rendered impossible by overlapping pKa values, we must exploit steric and nucleophilic differences using solid-phase scavengers. Polymer-supported isocyanate (PS-Isocyanate) resin contains highly electrophilic -N=C=O groups tethered to an insoluble polystyrene backbone. The highly nucleophilic primary amine of CHMA rapidly attacks the isocyanate to form a stable, covalently bound urea linkage [4]. Because the urea is anchored to the macroscopic polymer bead, the trapped CHMA is simply filtered away.

Protocol: Solid-Phase Scavenging with PS-Isocyanate

  • Solvent Exchange: Dissolve the crude mixture in an anhydrous, aprotic solvent (e.g., DCM, THF, or DMF). Critical: Do not use alcoholic solvents (MeOH, EtOH), as they will react with the isocyanate resin to form carbamates, depleting the scavenger.

  • Resin Addition: Add 2.0 to 3.0 molar equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated unreacted CHMA.

  • Agitation: Agitate the suspension gently using an orbital shaker or overhead stirrer at room temperature for 2–4 hours. Critical Causality: Do NOT use magnetic stirring. Magnetic stir bars will physically grind the polystyrene beads against the glass, fracturing the polymer matrix and creating microscopic "fines" that will clog your filter and contaminate your product.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Elution: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure all of your non-covalently bound product is eluted.

  • Concentration: Concentrate the combined filtrates to yield the pure, amine-free product.

Process Visualizations

Workflow Start Unreacted CHMA in Reaction Mixture Check Is the target product basic or acid-sensitive? Start->Check Acid Acid-Base Extraction (10% Citric Acid / EtOAc) Check->Acid NO Scavenger Solid-Phase Scavenging (PS-Isocyanate Resin) Check->Scavenger YES PhaseSep Phase Separation (Discard Aqueous) Acid->PhaseSep Filter Filtration (Discard Resin) Scavenger->Filter Pure Pure Product in Organic Phase PhaseSep->Pure Filter->Pure

Decision matrix for selecting the optimal CHMA removal strategy based on product properties.

Mechanism Resin PS-Isocyanate (Electrophilic Solid) Reaction Covalent Capture (Urea Formation) Resin->Reaction Amine CHMA (Nucleophilic Solute) Amine->Reaction Immobilized Polymer-Bound Urea (Insoluble) Reaction->Immobilized

Covalent scavenging mechanism of cyclohexylmethylamine using PS-Isocyanate resin.

References

  • Cyclohexanemethylamine | C7H15N | CID 76688 - PubChem - NIH. Source: nih.gov.
  • Cyclohexanemethylamine 98 3218-02-8. Source: sigmaaldrich.com.
  • (Aminomethyl)cyclohexane Three Chongqing Chemdad Co., Ltd. Source: chemdad.com.
  • Polymer-Supported Quenching Reagents for Parallel Purification | Journal of the American Chemical Society. Source: acs.org.
Troubleshooting

minimizing hydrolysis of 4-methylbenzoyl chloride

Technical Support Center: 4-Methylbenzoyl Chloride Handling & Stabilization Introduction Welcome to the Technical Support Center. You are likely here because you are observing white precipitates in your liquid reagent, e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methylbenzoyl Chloride Handling & Stabilization

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing white precipitates in your liquid reagent, experiencing pressure buildup in storage vessels, or seeing inconsistent stoichiometry in your acylation reactions.

4-Methylbenzoyl chloride (CAS: 874-60-2) is a moisture-sensitive electrophile.[1][2] Unlike its parent carboxylic acid, the chloride derivative is a liquid at room temperature (MP: -2°C).[2][3] The appearance of solids indicates hydrolysis has occurred, generating 4-methylbenzoic acid and hydrogen chloride (HCl) gas.[1][3] This guide provides the protocols to prevent, detect, and remediate this degradation.

Part 1: The Hydrolysis Cascade (Mechanism & Kinetics)

Understanding the enemy is the first step to containment. 4-Methylbenzoyl chloride undergoes nucleophilic acyl substitution when exposed to water.

The Mechanism: The carbonyl carbon is highly electrophilic. Water (a nucleophile) attacks this carbon, forming a tetrahedral intermediate.[3] The chloride ion—a good leaving group—is expelled, reforming the carbonyl bond to produce the carboxylic acid and HCl.

Graphviz Diagram: Hydrolysis Pathway

HydrolysisMechanism Reagent 4-Methylbenzoyl Chloride (Liquid) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Products 4-Methylbenzoic Acid (White Solid) + HCl (Gas) Intermediate->Products Elimination of Cl⁻

Figure 1: The irreversible hydrolysis pathway converting the liquid acid chloride into solid acid and corrosive gas.[3][4]

Part 2: Storage & Handling (Preventative Protocols)

Q: My reagent bottle has a crusty white solid around the cap. Is the bulk material compromised? A: Not necessarily. The "crust" is 4-methylbenzoic acid formed by reaction with atmospheric moisture.[1][2] However, this seal breach allows moisture ingress.[3]

Protocol: The "Inert Barrier" Storage System Do not rely on the original vendor cap once opened.

  • Purge: Immediately after use, flush the headspace of the bottle with dry Nitrogen or Argon for 60 seconds.

  • Seal: Wrap the cap junction with Parafilm® or electrical tape.[1] For long-term storage, transfer to a Schlenk flask or a bottle with a Sure/Seal™ type septum.[1][2][3]

  • Secondary Containment: Place the bottle inside a desiccator containing active desiccant (e.g., P₂O₅ or anhydrous CaSO₄).

  • Temperature: Store at 2–8°C. Note: Allow to warm to room temperature before opening to prevent condensation.

Q: Which solvents should I use to minimize degradation? A: Solvents must be non-nucleophilic and anhydrous.[1][2]

Solvent ClassRecommended?Why?Pre-drying Agent
Chlorinated YES (DCM, Chloroform)Excellent solubility; non-reactive.[1][2][3]CaH₂ or Molecular Sieves (3Å/4Å)
Ethers YES (THF, Diethyl Ether)Good solubility; inert.[1][3]Sodium/Benzophenone or Sieves
Aromatics YES (Toluene)High boiling point; azeotropes water.[1][2]Sodium or Sieves
Alcohols NO (Methanol, Ethanol)FATAL ERROR. Reacts to form esters.[1][3]N/A
Amides CAUTION (DMF)Can react (Vilsmeier-Haack type).[1][2][3]Use only if necessary & dry.[1][2]

Part 3: Reaction Optimization (Process Control)

Q: How do I transfer the reagent without exposing it to air? A: Pouring is prohibited.[1] Use positive-pressure cannula transfer or gas-tight syringe techniques.[1][2]

Graphviz Diagram: Inert Transfer Workflow

InertTransfer cluster_0 Critical Control Point: Positive Pressure Source Source Flask (Under N₂/Ar) Septum Septum Interface Source->Septum Insert Needle Syringe Oven-Dried Syringe (Purged 3x) Reaction Reaction Vessel (Positive Pressure) Syringe->Reaction Inject via Septum Septum->Syringe Withdraw Liquid

Figure 2: Standard Operating Procedure for transferring moisture-sensitive liquids.

Step-by-Step Transfer Protocol:

  • Equip: Fit the source bottle with a rubber septum.[1]

  • Pressurize: Insert a needle connected to an inert gas line (N₂/Ar) into the source bottle to create positive pressure.[1]

  • Withdraw: Insert a dried, purged syringe through the septum. The positive pressure will help fill the syringe, reducing bubble formation.

  • Transfer: Inject directly into the reaction vessel which must also be under an inert atmosphere.

Part 4: Troubleshooting & Remediation

Q: The liquid has turned cloudy or has a significant precipitate. Can I filter it? A: Filtration is risky due to moisture exposure.[1][2] Distillation is the only method to restore high purity.

Remediation Protocol: Vacuum Distillation Warning: Do not distill at atmospheric pressure (BP ~225°C); high heat promotes decomposition.[1][3]

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum (0.1 – 5 mmHg) is ideal.[1][2]

    • Target: At ~15 mmHg, the boiling point drops to approximately 105–110°C (verify with a pressure nomograph).[3]

  • Additives: Add a small amount of anhydrous Sodium Carbonate (Na₂CO₃) to the distillation flask to neutralize any acidic impurities before heating.

  • Collection: Discard the first 5% (forerun) which contains volatile impurities (e.g., thionyl chloride residues).[1][3] Collect the steady fraction.

Part 5: Analytical Verification (Quality Control)

Q: How do I measure the purity? I can't inject acid chlorides into an HPLC. A: Correct. Acid chlorides hydrolyze on reverse-phase columns and react with GC stationary phases.[1][2] You must derivatize the sample first.

The "Methanol Quench" Method:

  • Take 50 µL of the 4-methylbenzoyl chloride sample.[1][2]

  • Add it to 500 µL of anhydrous Methanol (MeOH).

  • Reaction:

    
    .[1][2]
    
  • Analyze the resulting Methyl 4-methylbenzoate by GC-MS or HPLC.

    • If the original sample contained hydrolyzed acid (

      
      ), it will not convert to the methyl ester under these mild conditions (requires acid catalysis and heat).[3]
      
    • Calculation: The ratio of Methyl Ester (active reagent) to Free Acid (impurity) in the chromatogram represents the purity.

NMR Verification (CDCl3):

  • 4-Methylbenzoyl chloride: Aromatic protons ortho to the carbonyl appear downfield (~8.0 ppm) due to the strong electron-withdrawing nature of -COCl.[1][2]

  • 4-Methylbenzoic acid: Look for the broad carboxylic proton singlet at >10 ppm.[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 13405, 4-Methylbenzoyl chloride. Retrieved from [Link][1][3]

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for acid chloride purification and distillation protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1][2] (Source for Nucleophilic Acyl Substitution mechanism).[1][2]

Sources

Optimization

overcoming solubility issues of N-(cyclohexylmethyl)-4-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with N-(cyclohexylmethyl)-4-methylbenza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with N-(cyclohexylmethyl)-4-methylbenzamide .

Compound Profiling & Root Cause Analysis

Before troubleshooting, we must understand the causality behind the behavior of your compound. N-(cyclohexylmethyl)-4-methylbenzamide is a highly lipophilic, neutral molecule.

  • The "Why": The combination of a hydrophobic 4-methylphenyl group and a highly aliphatic N-cyclohexylmethyl ring drives the estimated partition coefficient (LogP) well above 3.5.

  • The Bottleneck: Because amides are neutral at physiological pH, you cannot use pH-adjustment (salt formation) to force dissolution. The high crystal lattice energy and lack of ionizable centers make this a classic "brick dust/grease ball" molecule, prone to crashing out of solution and forming colloidal aggregates in aqueous media.

Below is our comprehensive Q&A troubleshooting guide, segmented by experimental workflow.

Part 1: Troubleshooting In Vitro Assays (Biochemical & Cell-Based)

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this "co-solvent crash"? A: This occurs because the local concentration of water at the injection site rapidly strips the DMSO solvation shell away from the highly lipophilic benzamide core before it can disperse.

  • The Solution: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, use a "step-down" intermediate dilution strategy. Pre-dilute your stock in a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG400 or 10% Tween-80) before final introduction to the assay buffer.

  • Self-Validation: Use nephelometry (light scattering at 600 nm) in a blank buffer plate. If the baseline absorbance rises upon compound addition, you still have sub-visible precipitation.

Q2: I am getting erratic IC50 values, lack of dose-response, or false positives in my target-based biochemical assay. What is happening? A: Your compound is likely exhibiting aggregation-based promiscuous inhibition [1]. Highly lipophilic molecules in aqueous buffers often form sub-micrometer colloidal aggregates rather than true solutions. These aggregates nonspecifically sequester the target enzyme on their surface, partially unfolding it and causing artificial inhibition.

  • The Solution & Protocol (The Shoichet Detergent Test):

    • Prepare your standard assay buffer.

    • Split the buffer into two batches: to one batch, add 0.01% (v/v) Triton X-100 .

    • Run your IC50 titration curve for N-(cyclohexylmethyl)-4-methylbenzamide in both buffers.

    • Validation: If the inhibition is abolished or the IC50 shifts significantly to the right in the Triton X-100 buffer, your initial result was a false positive caused by aggregation. The detergent disrupts the colloid, releasing the enzyme.

Part 2: Troubleshooting In Vivo Dosing & Formulation

Q3: I need to dose this compound intravenously (IV) in mice, but it is completely insoluble in standard saline, and high DMSO concentrations are toxic. What is the best vehicle? A: For IV administration of neutral, lipophilic amides, Cyclodextrin Complexation is the gold standard [2]. Specifically, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic cyclohexyl and tolyl groups, lowering the system's free energy. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, allowing safe IV injection without emboli formation.

  • Protocol (Phase-Solubility Profiling):

    • Prepare aqueous solutions of HP-β-CD ranging from 0% to 20% (w/v).

    • Add an excess amount of solid N-(cyclohexylmethyl)-4-methylbenzamide to each vial.

    • Seal and agitate at 25°C for 48 hours to reach thermodynamic equilibrium.

    • Filter the suspensions through a 0.45 µm PVDF syringe filter (Critical: Do not use Nylon, as lipophilic drugs will bind to the membrane).

    • Quantify the dissolved drug via HPLC-UV to determine the optimal CD concentration for your required IV dose.

Q4: Oral bioavailability (PO) is near zero. How can I formulate it to improve gastrointestinal absorption? A: The compound is suffering from dissolution-rate limited absorption (BCS Class II/IV behavior). You must bypass the crystalline dissolution step using either a Lipid-Based Formulation (SMEDDS) [3] or an Amorphous Solid Dispersion (ASD) [4].

  • SMEDDS (Self-Microemulsifying Drug Delivery System): Dissolve the drug in a mixture of oils and surfactants (e.g., Capmul MCM and Tween 80). Upon reaching the GI tract, it spontaneously forms microemulsions, keeping the drug solubilized and promoting lymphatic transport, which is ideal for highly lipophilic molecules.

  • ASD: Use hot-melt extrusion to disperse the drug within a hydrophilic polymer matrix (e.g., HPMCAS). This traps the drug in a high-energy amorphous state, destroying the crystal lattice. Upon hydration in the gut, it generates a localized "spring and parachute" supersaturated solution, driving absorption.

Data Presentation: Formulation Strategy Matrix

StrategyPrimary Mechanism of ActionIdeal Application RouteProsCons
Co-solvency (DMSO/PEG) Reduces dielectric constant of waterIn vitro assaysEasy to prepare, immediate useHigh toxicity in vivo, precipitation risk
Micellization (Triton X-100) Surfactant entrapmentBiochemical counter-screensReverses aggregation artifactsCan denature sensitive proteins
Cyclodextrins (HP-β-CD) Host-guest inclusion complexIV / SC / IP dosingExcellent safety profile, true solutionLimited by cavity size and binding constant
SMEDDS Spontaneous microemulsionOral (PO) dosingBypasses dissolution, boosts lymphatic uptakeRequires extensive excipient screening
Amorphous Solid Dispersion Crystal lattice disruptionOral (PO) dosingHighest potential for supersaturationRisk of recrystallization over time

Mandatory Visualizations

SolubilityWorkflow Start N-(cyclohexylmethyl)- 4-methylbenzamide InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/PD/Efficacy) Start->InVivo AggCheck Check for Aggregation (Add 0.01% Triton X-100) InVitro->AggCheck DMSO Optimize Co-solvents (DMSO < 1% + PEG400) InVitro->DMSO IV Intravenous (IV) InVivo->IV PO Oral (PO) InVivo->PO CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) IV->CD SMEDDS Lipid-Based Formulation (SMEDDS) PO->SMEDDS ASD Amorphous Solid Dispersion (HPMCAS Matrix) PO->ASD

Figure 1: Decision tree for overcoming solubility issues based on the experimental application.

Mechanism Drug Free Lipophilic Drug (Prone to Precipitation) Agg Colloidal Aggregates (Causes False Positives) Drug->Agg Aqueous Buffer CD HP-β-CD Cavity (Hydrophobic Inner) Drug->CD + Cyclodextrin Micelle Surfactant Micelle (Triton X-100/Tween) Agg->Micelle + Detergent Complex Inclusion Complex (Water Soluble) CD->Complex Encapsulation

Figure 2: Mechanistic pathways of drug aggregation and solubilization via complexation or micellization.

References

  • McGovern SL, Helfand BT, Feng B, Shoichet BK. "A specific mechanism of nonspecific inhibition." Journal of Medicinal Chemistry, 2003.[Link]

  • Brewster ME, Loftsson T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007.[Link]

  • Pouton CW. "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences, 2000.[Link]

  • Leuner C, Dressman J. "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics, 2000.[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Amide Bond Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the formidable challenge of sterically hindered amide coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the formidable challenge of sterically hindered amide coupling. Whether you are incorporating


-disubstituted amino acids (like Aib) into a peptide sequence or coupling bulky secondary amines in small-molecule synthesis, standard reagents often fail.

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind these failures and provide self-validating, field-proven methodologies to ensure your hindered couplings succeed.

Catalyst & Reagent Selection Workflow

Before troubleshooting, use the decision matrix below to identify the optimal catalytic additive or direct amidation catalyst based on your substrate's thermal stability and epimerization risk.

CatalystSelection Start Sterically Hindered Amide Coupling IsPeptide Epimerization Risk (e.g., Peptide Synthesis)? Start->IsPeptide CatAdditive Use Catalytic Additives (DIC/Oxyma-B, TCFH) IsPeptide->CatAdditive Yes Thermal Substrates Thermally Stable (>80°C)? IsPeptide->Thermal No AcylFluoride In Situ Acyl Fluorides (BTFFH / TFFH) Thermal->AcylFluoride No DirectCat Direct Catalytic Amidation (Boronic Acids, B(C6F5)3) Thermal->DirectCat Yes

Decision matrix for selecting catalysts and reagents for hindered amide coupling.

Troubleshooting & FAQs

Q1: Why do my standard EDC/HOBt or HATU couplings fail or give low yields with sterically hindered amines? A1: The failure is rooted in reaction kinetics. When an amine is sterically hindered, its nucleophilic attack on the activated ester (e.g., the OBt ester) is significantly retarded. This increased half-life of the activated intermediate allows competing, thermodynamically favorable side reactions to dominate. For carbodiimides, the O-acylisourea intermediate undergoes a detrimental


 acyl shift to form a dead-end N-acylurea. For uroniums like HATU, the slow coupling rate increases the risk of the amine attacking the uronium carbon instead, leading to irreversible guanidinylation. To resolve this, you must use highly reactive intermediates (like acyl fluorides) or superior catalytic additives (like Oxyma-B) that accelerate the acylation step[1].

Q2: I am synthesizing a peptide containing Aib (


-disubstituted amino acid). What is the best catalytic additive to prevent epimerization while ensuring complete coupling? 
A2:  For highly hindered peptide couplings, OxymaPure and its derivative Oxyma-B are vastly superior to traditional benzotriazoles (HOBt/HOAt). Oxyma-B, when paired with DIC, acts as an excellent racemization suppressor and generates a highly reactive oxime ester intermediate (2)[2]. A double-coupling strategy with a 1:1:1 ratio of Amino Acid:DIC:Oxyma-B is highly recommended for solid-phase peptide synthesis (SPPS)[1].

Q3: My substrates are thermally stable, but I want to avoid stoichiometric coupling reagents entirely. What are my options for direct catalytic amidation? A3: Direct dehydrative amidation is atom-economical and generates only water as a byproduct. However, for sterically hindered substrates, standard boric acid is insufficiently electrophilic[3]. Instead, tris(pentafluorophenyl)borane (


) is highly effective (4)[4]. 

acts as a potent Lewis acid catalyst that activates the carboxylic acid while tolerating bulky secondary amines like morpholine or cyclohexylamine[4]. Continuous water removal is critical to drive the thermodynamic equilibrium forward[3].

Q4: What if both my carboxylic acid and amine are highly deactivated and hindered, and direct amidation fails? A4: In extreme cases, generating an acyl fluoride in situ is the most robust strategy. Acyl fluorides behave like activated esters but possess a unique carbonyl-fluoride bond that minimizes steric bulk around the electrophilic center, allowing the hindered amine to attack more easily (5)[5]. Reagents like BTFFH rapidly generate the acyl fluoride without the severe byproduct profile or explosion risks associated with DAST[5]. Alternatively, the direct coupling of Grignard reagents to sterically hindered isocyanates provides a robust solution for extremely congested amides[6].

Quantitative Data: Reagent Performance Matrix

Use the following table to compare the efficacy of various systems when dealing with steric bulk.

Reagent/Catalyst SystemMechanism of ActivationEpimerization RiskSuitability for Hindered SubstratesPrimary Byproduct
DIC / HOBt OBt Active EsterModeratePoorDiisopropylurea
DIC / Oxyma-B Oxime Active EsterVery LowGood (e.g., Aib, N-Me)Diisopropylurea
TCFH / NMI Acyl ImidazoliumHighExcellentTetramethylurea
BTFFH In Situ Acyl FluorideHighExcellentUrea derivative, Fluoride

Lewis Acid ActivationHigh (Thermal)GoodWater
Self-Validating Experimental Protocols

The following methodologies are engineered to include internal validation steps, ensuring you can diagnose the reaction state in real-time.

Protocol A: In Situ Acyl Fluoride Generation using BTFFH[5]

Best for: Highly hindered, non-chiral small molecules.

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 equiv) and the hindered amine (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Activation: Add BTFFH (1.2 equiv) in one portion.

  • Heating & Validation: Heat the reaction mixture to 60–80 °C.

    • Self-Validation Step: Pull a 10 µL aliquot after 30 minutes and analyze via

      
      F NMR or LC-MS. You should observe the accumulation of the intermediate acyl fluoride. If the acyl fluoride is present but the product is not forming, the amine attack is the rate-limiting step (consider increasing temperature).
      
  • Workup: Upon completion (4–12 hours), cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and purify via flash chromatography.
Protocol B: Direct Catalytic Dehydrative Amidation using

[4]

Best for: Scalable, green synthesis of thermally stable hindered amides.

  • Setup: To an oven-dried Schlenk flask, add the carboxylic acid (1.0 equiv), the hindered amine (1.0 equiv), and

    
     catalyst (12.5 mol%).
    
  • Solvent: Suspend the mixture in dry toluene to achieve a 0.5 M concentration.

  • Dehydration Apparatus: Attach a Dean-Stark apparatus filled with dry toluene to continuously remove water.

  • Reaction & Validation: Reflux the mixture (approx. 110-125 °C) under a nitrogen atmosphere for 18–24 hours.

    • Self-Validation Step: Monitor the Dean-Stark trap. The stoichiometric collection of water directly correlates to the conversion extent of the amidation. If water stops accumulating before the theoretical yield is reached, the catalyst may be poisoned or the equilibrium stalled.

  • Isolation: Cool the mixture, perform an acid-base workup (washing with 1M HCl and 1M NaOH) to remove unreacted starting materials, and isolate the amide product.

Protocol C: SPPS Double-Coupling with DIC/Oxyma-B[1][2]

Best for: Solid-phase peptide synthesis involving Aib or N-methylated amino acids.

  • Resin Prep: Swell the peptide-resin (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Solution Prep: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3.0 equiv) and Oxyma-B (3.0 equiv) in a minimum volume of DMF.

  • Pre-activation & Validation: Add DIC (3.0 equiv) to the vial.

    • Self-Validation Step: Observe the color change. The solution will immediately turn blue , confirming the successful formation of the active oxime ester.

  • Coupling: Pre-activate for exactly 3 minutes at room temperature, then transfer the mixture to the resin.

  • Completion Check: Agitate for 1-2 hours. The solution will turn yellowish-green upon completion of the coupling, providing a visual cue that the active ester has been consumed[2].

  • Repetition: Drain, wash the resin with DMF (3x), and repeat steps 2-5 (double coupling) using fresh reagents to ensure 100% conversion of the hindered site.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:5

  • Aryl Borane as a Catalyst for Dehydrative Amide Synthesis Source: ACS Publications URL:4

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis Source: Luxembourg Bio Technologies URL:2

  • Technical Support Center: Optimizing Peptide Synthesis with Oxyma Source: Benchchem URL:1

  • Catalytic Amidation Guide Source: catalyticamidation.info URL:3

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:6

Sources

Optimization

Technical Support Center: Crystallization of N-(cyclohexylmethyl)-4-methylbenzamide

A Guide to Preventing and Troubleshooting Oiling Out This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to preventing and resolving the common issue of "o...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Oiling Out

This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to preventing and resolving the common issue of "oiling out," or liquid-liquid phase separation (LLPS), during the crystallization of N-(cyclohexylmethyl)-4-methylbenzamide. By understanding the underlying principles and implementing the robust protocols described herein, users can achieve controlled, effective crystallizations, leading to higher purity and more consistent outcomes.

Section 1: Understanding the Phenomenon - Frequently Asked Questions

Q1: What is "oiling out" or Liquid-Liquid Phase Separation (LLPS)?

A: Oiling out is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent, often appearing as small droplets, a dense layer, or a cloudy emulsion.[2] This process is kinetically favored over the more ordered process of crystal lattice formation, especially under conditions of high supersaturation.[1]

Q2: Why is oiling out a significant problem for purification?

A: Oiling out is detrimental to the goal of purification for several key reasons:

  • Poor Impurity Rejection: The liquid oil phase often acts as a good solvent for impurities. When this oil eventually solidifies, these impurities become trapped within the product, leading to poor purification.[1][3]

  • Formation of Amorphous Product: The rapid, uncontrolled solidification of the oil can lead to the formation of an amorphous solid or a poorly defined crystalline form, which may have undesirable physical properties (e.g., lower stability, different dissolution profile).[1]

  • Process Inconsistency: Oiling out can be unpredictable and difficult to control, especially during scale-up, leading to poor reproducibility between experiments.[1][3]

  • Filtration and Handling Issues: Oily products can foul filter media, significantly slowing down filtration rates and making product handling difficult.[4]

Q3: What factors make N-(cyclohexylmethyl)-4-methylbenzamide susceptible to oiling out?

A: While every compound is unique, the structure of N-(cyclohexylmethyl)-4-methylbenzamide suggests several reasons it may be prone to oiling out:

  • High Lipophilicity: The presence of a cyclohexyl ring and a tolyl group gives the molecule a significantly nonpolar character (calculated logP ≈ 3.44).[5] This can lead to very high solubility in many organic solvents, making it easy to create a highly supersaturated state where oiling out is favored.

  • Potential for a Low Melting Point: Oiling out frequently occurs when the temperature of the solution is higher than the melting point of the solute. While the exact melting point of the target compound is not widely published, a structurally similar compound, N-cyclohexylbenzamide, has a melting point of 145 °C.[6] Another analog, N-cyclohexyl-4-methylbenzenesulfonamide, melts at 88 °C.[7] If the target compound's melting point is in this range, it could easily be exceeded by the boiling point of common crystallization solvents.

  • Structural Flexibility: The cyclohexylmethyl group introduces a degree of conformational flexibility, which can sometimes hinder the efficient packing required for a stable crystal lattice, making the disordered liquid oil phase a more accessible state.[2]

Section 2: Core Troubleshooting Strategies & Protocols

This section provides a question-and-answer-based guide to actively troubleshoot and prevent oiling out.

Q4: My compound has oiled out. What are my immediate corrective actions?

A: If you observe oiling, the primary goal is to return to a single-phase solution and attempt the crystallization again under more controlled conditions.

Immediate Protocol:

  • Return the flask to the heat source.

  • Add more of the primary ("good") solvent in small portions (e.g., 5-10% of the total volume) until the oil redissolves completely, forming a clear solution.

  • Re-attempt the crystallization using one of the preventative strategies below, such as a significantly slower cooling rate or seeding.

Q5: How can I systematically control supersaturation?

A: High supersaturation is the primary driver of oiling out.[1][8] Controlling the rate at which supersaturation is generated is the most critical factor in preventing it.

  • Strategy 1: Reduce the Cooling Rate: Rapid cooling plunges the system deep into the labile zone of the phase diagram, where the kinetic barrier to oiling out is lower than that of crystallization. A slow, controlled cooling rate keeps the system in the metastable zone, where crystal growth is favored over spontaneous nucleation or oiling.[1][9]

    • Experimental Protocol: Instead of cooling on the benchtop or in an ice bath, insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) or use a programmable heating mantle to decrease the temperature slowly (e.g., 5-10 °C per hour).[1][10]

  • Strategy 2: Decrease Solute Concentration: Starting with a more dilute solution reduces the overall level of supersaturation that can be achieved upon cooling, making it less likely to cross the threshold for LLPS.[1]

  • Strategy 3: Optimize Anti-Solvent Addition: When using an anti-solvent to induce crystallization, localized areas of extremely high supersaturation can form at the point of addition, causing immediate oiling.

    • Experimental Protocol: Add the anti-solvent slowly (dropwise) with vigorous stirring to ensure rapid dispersion.[3] Consider adding the anti-solvent at a slightly elevated temperature to reduce the instantaneous impact on solubility.[1]

Q6: What is the role of seeding and how do I implement it correctly?

A: Seeding is a powerful technique to bypass the high-energy, stochastic process of primary nucleation, which is often the step that leads to oiling out.[1] By providing a pre-existing crystal lattice (the seed), you provide a low-energy pathway for ordered molecular deposition, promoting controlled crystal growth.

  • Seeding Protocol:

    • Prepare a clear, saturated solution of your compound at an elevated temperature.

    • Cool the solution slowly to a temperature where it is slightly supersaturated. This is within the "Metastable Zone Width" (MSZW), where spontaneous nucleation is unlikely, but growth on an existing crystal can occur.[9][11] A good rule of thumb is to cool to about 5-10 °C below the saturation temperature.

    • Add a small amount (typically 1-5% by weight) of pure seed crystals.[1] It is often best to slurry the seeds in a small amount of cold mother liquor to ensure they are well-dispersed upon addition.[11]

    • Continue to cool the solution slowly to the final desired temperature to maximize yield.

Q7: What should I do if my seed crystals dissolve or also turn to oil?

A: This indicates that either the solution was not yet supersaturated when you added the seeds, or the level of supersaturation is so high that it favors LLPS even in the presence of seeds.

  • Troubleshooting Steps:

    • Verify Supersaturation: Ensure you have cooled the solution sufficiently below its saturation point before seeding.

    • Alternative Seeding (for Anti-Solvent systems): If adding anti-solvent causes the seeds to oil out, try reversing the process. Add the seed crystals to the anti-solvent to create a suspension. Then, slowly add your concentrated solution of the compound to this seed slurry.[2] This maintains a constant presence of seed crystals as supersaturation is generated.

Q8: How do I select an optimal solvent system for N-(cyclohexylmethyl)-4-methylbenzamide?

A: The right solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Given the compound's nonpolar nature, polar solvents are likely to be poor solvents, acting as anti-solvents.

  • Systematic Solvent Screening Protocol:

    • In small vials, place ~20-30 mg of your compound.

    • Add a potential "good" solvent (see Table 2) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • If it dissolves readily, it may be too good of a solvent. If it is poorly soluble, heat the vial to the solvent's boiling point. If it dissolves when hot, it is a good candidate for cooling crystallization.

    • For solvent/anti-solvent systems, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane). Add a "poor" (anti-solvent, e.g., hexane, heptane) dropwise until persistent cloudiness appears. Warm slightly to redissolve, then cool slowly.[12]

    • Observe each vial for signs of controlled crystallization versus oiling out upon slow cooling.

Section 3: Data & Methodologies

Table 1: Physicochemical Properties of N-(cyclohexylmethyl)-4-methylbenzamide and Analogs
PropertyN-(cyclohexylmethyl)-4-methylbenzamideN-cyclohexylbenzamide (Analog)N-cyclohexyl-4-methylbenzenesulfonamide (Analog)
CAS Number 53205-68-81759-68-8[6]80-30-8[4]
Molecular Formula C₁₄H₁₉NO[5]C₁₃H₁₇NO[6]C₁₃H₁₉NO₂S[7]
Molecular Weight 217.31 g/mol [5]203.28 g/mol [6]253.37 g/mol [7]
Melting Point Data not readily available145 °C[6]88 °C[7]
Calculated logP 3.44[5]2.9[13]N/A

Note: The properties of analogs are provided for context and to guide experimental design, as they suggest the target compound is a solid with significant nonpolar character.

Table 2: Suggested Solvent Systems for Screening
System TypeGood Solvent(s)Anti-Solvent(s)Rationale & Comments
Single Solvent (Cooling) Toluene, Isopropanol (IPA), Ethyl AcetateN/AThese solvents offer a balance of polarity and are likely to show a significant temperature-dependent solubility profile.
Solvent/Anti-Solvent Dichloromethane (DCM), Ethyl Acetate, AcetoneHexane, HeptaneClassic systems for nonpolar compounds. The good solvent dissolves the compound, and the nonpolar anti-solvent forces it out of solution.[14]
Solvent/Anti-Solvent Ethanol, MethanolWaterA more polar system. While the compound is likely less soluble in alcohols than esters/ketones, this combination can sometimes provide excellent crystal quality if solubility permits.

Section 4: Visualization of Process & Logic

Diagram 1: Troubleshooting Workflow

A decision-making workflow for troubleshooting oiling out during crystallization.

G start Experiment Results in Oiling Out check_ss Is Supersaturation Too High? (e.g., rapid cooling, high concentration) start->check_ss reduce_ss Reduce Supersaturation: 1. Reheat & add more solvent. 2. Cool slowly (5-10°C/hr). 3. Use a more dilute solution. check_ss->reduce_ss Yes check_solvent Is the Solvent System Optimal? check_ss->check_solvent No check_seed Have You Tried Seeding? reduce_ss->check_seed screen_solvent Perform Solvent Screening (See Table 2 & Protocol) check_solvent->screen_solvent No check_solvent->check_seed Yes screen_solvent->check_seed implement_seed Implement Seeding Protocol: 1. Cool to Metastable Zone. 2. Add 1-5% seed crystals. 3. Continue slow cooling. check_seed->implement_seed No success Controlled Crystallization Achieved check_seed->success Yes implement_seed->success

Caption: A decision-making workflow for troubleshooting oiling out.

Diagram 2: Conceptual Phase Diagram

The relationship between experimental conditions and crystallization outcomes.

G cluster_0 Phase Diagram y_axis Temperature x_axis Concentration sol_curve msz_curve llps_curve l1 Solubility Curve l2 Metastable Limit l3 LLPS Boundary p1 p2 p1->p2 p3 p1->p3 sol_curve_points sol_curve_points sol_curve_points->l1 msz_curve_points msz_curve_points msz_curve_points->l2 llps_curve_points llps_curve_points llps_curve_points->l3 A A B B A->B Slow Cooling (Ideal Path) C C D D C->D Rapid Cooling (Oiling Out Path) region1 Undersaturated region2 Metastable Zone (Seeding Works Here) region3 Labile Zone (Spontaneous Nucleation) region4 Oiling Out (LLPS) Region

Caption: Conceptual phase diagram illustrating crystallization pathways.

Section 5: References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Stenutz. (n.d.). N-cyclohexyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-cyclohexylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Hadjittofis, E., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1439-1450. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Börgel, F., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9266-9284. Retrieved from [Link]

  • Ono, T., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Chemical Engineering & Technology, 45(12), 2269-2275. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development, 10(4), 793-797. Retrieved from [Link]

  • Google Patents. (2020). US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence. Retrieved from

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. Retrieved from [Link]

  • MDPI. (2025). Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. Pharmaceutics, 17(2), 262. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubMed Central. Retrieved from [Link]

  • Kawakami, K. (2025). Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. Pharmaceutics, 17(2), 262. Retrieved from [Link]

  • ResearchGate. (2025, February 9). Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. Retrieved from [Link]

  • Muschol, M., & Rosenberger, F. (1995). Liquid–liquid phase separation in supersaturated lysozyme solutions and associated precipitate formation/crystallization. The Journal of Chemical Physics, 103(23), 10424-10432. Retrieved from [Link]

Sources

Troubleshooting

dealing with moisture sensitivity in benzamide synthesis

Topic: Dealing with Moisture Sensitivity in Benzamide Synthesis Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1] Core Directive: The Kinetic Competition Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dealing with Moisture Sensitivity in Benzamide Synthesis Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Core Directive: The Kinetic Competition

Welcome to the technical support hub for benzamide synthesis. If you are here, you are likely facing low yields, starting material recovery, or inexplicable impurities.[1]

The central chemical challenge in synthesizing benzamides—specifically when using activated electrophiles like acid chlorides or active esters—is kinetic competition . You are asking a high-energy electrophile to discriminate between your amine nucleophile and adventitious water.

  • The Goal: Aminolysis (

    
    ) 
    
    
    
    Amide Product.
  • The Enemy: Hydrolysis (

    
    ) 
    
    
    
    Carboxylic Acid (Reversion).

If


, your reaction fails. This guide provides the protocols to tilt this ratio in your favor.

Diagnostic Visualizer: The Failure Pathways

Before troubleshooting, identify where your reaction is bleeding efficiency.[1][2][3] The diagram below maps the critical moisture-sensitive nodes in the standard Acid Chloride activation pathway.

BenzamideFailurePathways Start Benzoic Acid (Starting Material) Activation Activation Step (SOCl2 / (COCl)2) Start->Activation Dehydration AcidChloride Benzoyl Chloride (High Energy Electrophile) Activation->AcidChloride Formation Product Benzamide (Desired Product) AcidChloride->Product Fast (k_amine) Dry Conditions Reversion Benzoic Acid (Hydrolysis Product) AcidChloride->Reversion Fast (k_water) Wet Solvent/Air Amine Amine Nucleophile (Target) Amine->Product Water Moisture (H2O) (Contaminant) Water->Reversion HCl HCl/Impurities

Figure 1: Kinetic competition between aminolysis and hydrolysis.[4] Red paths indicate moisture-induced failure modes.

Module A: The Acid Chloride Route (High Sensitivity)

This is the most common method for benzamide synthesis but the most intolerant to moisture.

Troubleshooting Guide: Acid Chloride Method
SymptomProbable CauseCorrective Action
Immediate White Precipitate Moisture in Solvent: The acid chloride hydrolyzed, releasing HCl, which protonated your amine to form an unreactive ammonium salt.[1]Stop. Dry your DCM/THF (see Module C). If you must proceed, add excess base (3.0 equiv TEA/DIPEA) to deprotonate the salt, though yield will suffer.[1]
Starting Material Recovery Reagent Quality: Thionyl chloride (

) is hydrolyzed or degraded.[5]
Distill

before use.[1] If it is yellow, it contains sulfur chlorides (

) and must be purified or discarded.
Low Yield with Electron-Poor Anilines Slow Kinetics: Electron-withdrawing groups on the amine reduce nucleophilicity, allowing background hydrolysis to compete.Heat is required. Reflux in dry toluene. Add a catalyst like DMAP (0.1 eq) to form a more reactive N-acylpyridinium intermediate.
"Oiling Out" Impure Product: Presence of anhydride impurities or mixed anhydrides.Quench with a nucleophile (e.g., dimethylaminopropylamine) to scavenge excess electrophile, then perform an acidic wash.[1]
FAQ: Acid Chloride Activation

Q: Can I use "Schotten-Baumann" conditions (water/DCM mix) to avoid drying solvents? A: Yes, but with caveats. The Schotten-Baumann method relies on an interfacial reaction where the amine attacks the acid chloride faster than water hydrolyzes it.

  • When to use: Simple, nucleophilic amines (e.g., benzylamine).[1]

  • When to avoid: Deactivated amines (e.g., nitroanilines) or highly unstable acid chlorides.[1] In these cases, the hydrolysis rate (

    
    ) outcompetes the amine, and you must  use anhydrous conditions.
    

Q: My Thionyl Chloride is yellow. Does this matter? A: Yes. Pure


 is colorless. A yellow color indicates the presence of sulfur dichloride (

) or sulfur dioxide (

). These impurities can react with your amine to form sulfinylamines (

), a stubborn impurity that mimics amides on TLC.[1] Protocol: Distill

with quinoline or linseed oil to remove impurities before use.

Module B: Coupling Agents (HATU/EDC)

For substrates sensitive to the harsh conditions of acid chlorides, coupling agents are preferred. However, they introduce their own moisture sensitivities.[1]

Protocol: Moisture-Resistant Coupling (HATU/EDC)

Context: Uronium reagents (HATU/HBTU) hydrolyze in wet DMF, forming the non-reactive tetramethylurea byproduct.

  • Solvent Prep: Use Anhydrous DMF or NMP.[1] If buying "anhydrous" bottles, ensure they are under a septum and not older than 3 months.[1]

  • Activation Sequence (Critical):

    • Dissolve Carboxylic Acid (1.0 eq) in DMF.[6]

    • Add Base (DIPEA, 2.0–3.0 eq).[1]

    • Add HATU (1.1 eq).[6]

    • Wait: Stir for 2–5 minutes. (Longer activation times in wet solvents allow the active ester to hydrolyze).

    • Add Amine (1.1 eq).[7]

  • Atmosphere: Perform under a Nitrogen balloon.

Decision Matrix: Choosing the Right Agent

CouplingSelection Start Substrate Analysis IsMoistureCritical Is strict anhydrous condition possible? Start->IsMoistureCritical AcidChloride Acid Chloride Method (Lowest Cost, High Risk) IsMoistureCritical->AcidChloride Robust Substrate CouplingAgent Coupling Agent Required IsMoistureCritical->CouplingAgent Sensitive Substrate StrictYes Yes HATU HATU / DIPEA (High Yield, Moisture Sensitive) StrictYes->HATU StrictNo No (Open Air/Aq.) EDC EDC-HCl / HOBt (Water Tolerant) StrictNo->EDC CouplingAgent->StrictYes CouplingAgent->StrictNo

Figure 2: Selection logic for coupling reagents based on environmental control capabilities.

Module C: Environmental Control & Protocols

Protocol: Drying Solvents (DCM & THF)

WARNING: Never use sodium metal to dry Dichloromethane (DCM).[8] This can form explosive carbenes.[1]

For Dichloromethane (DCM):

  • Pre-drying: Store over

    
     pellets overnight.
    
  • Distillation: Distill over Calcium Hydride (

    
    ) under a nitrogen atmosphere.
    
  • Storage: Store over activated 3Å or 4Å molecular sieves.

    • Note: Sieves must be activated by heating to >200°C under vacuum for 12 hours. "Out of the box" sieves are often saturated with water.

For Tetrahydrofuran (THF):

  • Standard: Distill over Sodium/Benzophenone.

    • Visual Check: The solution must turn deep blue/purple (ketyl radical). If it stays green or yellow, the solvent is still wet.

  • Alternative (Safer): Pass through an activated alumina column (Solvent Purification System).

Protocol: The "Schlenk" Setup for Amide Coupling

If your benzamide synthesis fails due to moisture, you must exclude atmospheric water.[1]

  • Flame Dry: Heat the reaction flask with a heat gun under vacuum until hot to the touch.

  • Purge: Backfill with dry Nitrogen or Argon.[1] Repeat this cycle 3 times.

  • Addition: Add solid reagents (Acid/Amine) against a positive flow of inert gas.

  • Seal: Use rubber septa. Add liquids (Solvent, Base,

    
    ) via syringe.[1] Do not pour.
    

References & Authority

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][9][10] Tetrahedron, 61(46), 10827-10852.[1] Link

    • Core Reference: The definitive review on coupling agents and mechanisms.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Insight: Discusses the limitations of HATU/EDC and troubleshooting difficult couplings.

  • Perrin, D. D., & Armarego, W. L. (1988). Purification of Laboratory Chemicals.[1] Pergamon Press.[1]

    • Standard: The authoritative text on drying solvents (specifically the warning on Na/DCM).

  • Dunlap, N. K. (2001). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC). Encyclopedia of Reagents for Organic Synthesis. Link

    • Technique: Protocols for water-tolerant EDC couplings.[6][11]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Characteristic IR Absorption Bands of N-Substituted Benzamides

Executive Summary N-substituted benzamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., sulpiride), antiemetics, and histone deacetyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted benzamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior "performance" in specific diagnostic contexts: rapid solid-state polymorphism identification, real-time reaction monitoring, and differentiation of hydrogen-bonding states.

This guide provides an in-depth technical analysis of the vibrational spectroscopy of N-substituted benzamides. Unlike generic spectral tables, we focus on the causality of spectral shifts—how steric hindrance, resonance delocalization, and N-substitution patterns (primary vs. secondary vs. tertiary) specifically alter the Amide I, II, and III bands.

Spectral Characterization Profile

The infrared spectrum of an N-substituted benzamide is dominated by the coupling of the amide functionality with the aromatic ring. The "performance" of IR in identifying these compounds relies on resolving the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands.

Table 1: Characteristic Frequency Ranges (Solid State/KBr)
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Utility
N-H Stretch 3250 – 3400MediumDifferentiation: 1 band (Secondary) vs. 0 bands (Tertiary).
Amide I (C=O) 1630 – 1680StrongPrimary Indicator: Position affected by conjugation and H-bonding.
Amide II 1510 – 1570StrongConfirmation: Present in secondary; absent in tertiary.
Amide III 1250 – 1350Medium/WeakFingerprint: Mixed mode (N-H bend + C-N stretch).
Aromatic C=C 1580 – 1620VariableConjugation Check: Often appears as a doublet near 1600 cm⁻¹.
C-H Out-of-Plane 690 – 900StrongSubstitution Pattern: Ortho/Meta/Para identification.
Detailed Band Analysis
The Amide I Band (C=O[1][2][3] Stretch)

This is the most sensitive reporter of electronic environment. In N-substituted benzamides, the carbonyl frequency is lower than in non-conjugated aliphatic amides (typically >1690 cm⁻¹) due to resonance conjugation with the phenyl ring.

  • Mechanism: The phenyl ring donates electron density via

    
    -orbitals to the carbonyl carbon, increasing the single-bond character of the C=O bond and lowering its force constant.
    
  • N-Substituent Effect:

    • N-Alkyl (e.g., N-methylbenzamide): Electron-donating alkyl groups stabilize the resonance structure, typically resulting in bands near 1640–1670 cm⁻¹ .

    • N-Aryl (e.g., N-phenylbenzamide/Benzanilide): The nitrogen lone pair is cross-conjugated with the second phenyl ring. This competition can slightly raise the C=O frequency compared to N-alkyl analogs, but extensive conjugation often keeps it in the 1650–1660 cm⁻¹ range.

The Amide II Band (N-H Deformation)

Crucial for distinguishing secondary from tertiary amides.

  • Secondary Amides: A sharp, intense band at 1510–1570 cm⁻¹ arises from the coupling of N-H in-plane bending and C-N stretching.

  • Tertiary Amides: Performance Advantage: The complete absence of this band in N,N-disubstituted benzamides (e.g., N,N-dimethylbenzamide) serves as a definitive negative control in structural verification.

Comparative Analysis

To validate the utility of IR spectroscopy for this class of compounds, we compare it against alternative structural motifs and analytical techniques.

Structural Comparison: Primary vs. Secondary vs. Tertiary

The following decision matrix illustrates the logic for classifying benzamides based on spectral data.

Benzamide_ID Start Unknown Benzamide Derivative CheckNH Check 3200-3400 cm⁻¹ Region Start->CheckNH TwoBands Two Bands (Sym/Asym) CheckNH->TwoBands Doublet OneBand One Sharp Band CheckNH->OneBand Singlet NoBand No Bands CheckNH->NoBand Absent Primary Primary Benzamide (e.g., Benzamide) Amide I: ~1660-1690 cm⁻¹ TwoBands->Primary Secondary Secondary N-Substituted (e.g., N-Methylbenzamide) Amide II Present (~1550 cm⁻¹) OneBand->Secondary Tertiary Tertiary N,N-Disubstituted (e.g., N,N-Dimethylbenzamide) Amide II Absent NoBand->Tertiary

Figure 1: Spectral decision tree for classifying benzamide substitution patterns based on N-H and Amide II bands.

Substituent Effects (Hammett Correlation)

The electronic nature of the substituent on the benzamide ring (para-position) directly correlates with the C=O stretching frequency (


).
  • Electron Withdrawing Groups (EWG, e.g., -NO₂): Increase

    
    . They withdraw electron density from the ring, destabilizing the resonance form where oxygen is negative. This increases the double-bond character of the carbonyl.
    
  • Electron Donating Groups (EDG, e.g., -OCH₃): Decrease

    
    . They donate density, stabilizing the single-bond resonance contributor.
    
Technique Performance: FTIR vs. Raman

While FTIR is the standard for carbonyl analysis, Raman spectroscopy offers complementary data.

FeatureFTIR (Transmission/ATR)Raman Spectroscopy
Amide I Signal Very Strong. Dipole change is large.Weak/Medium.
Aromatic Ring Medium intensity.[4]Very Strong. Symmetric ring breathing modes are highly polarizable.
Water Interference High (OH overlaps NH).Low (Water is a weak Raman scatterer).
Sample Prep Contact required (ATR) or KBr pellet.Non-contact possible (through glass).

Experimental Protocols

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid screening of solids and oils.

  • Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect an air background (32 scans).

  • Sample Application: Place ~5 mg of N-substituted benzamide on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone. Critical Step: Inconsistent pressure leads to poor peak intensity ratios.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the "diamond phonon band" (2000-2300 cm⁻¹) absorption if using a diamond ATR; ensure it is ratioed out correctly.

Method B: KBr Pellet (Transmission)

Best for: High-resolution publication data and resolving sharp crystal splitting.

  • Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained. Causality: Coarse particles cause the "Christiansen Effect," leading to distorted baselines and asymmetric peaks.

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove air/water).

  • Quality Check: The pellet must be translucent. An opaque pellet indicates moisture or insufficient pressure.

Workflow Visualization

Protocol_Flow Sample Sample Prep CheckWater Check 3400 cm⁻¹ (Broad OH?) Sample->CheckWater Dry Dry Sample/KBr (Vacuum Oven) CheckWater->Dry Yes (Moisture) Acquire Acquire Spectrum (64 Scans) CheckWater->Acquire No (Dry) Dry->Sample Validate Validate Amide I/II Intensity Ratio Acquire->Validate

Figure 2: Self-validating experimental workflow for IR acquisition to minimize hydration artifacts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for Amide I/II assignments).
  • NIST Chemistry WebBook. Benzamide, N,N-dimethyl- IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Comparative

mass spectrometry fragmentation pattern of N-(cyclohexylmethyl)-4-methylbenzamide

Structural Elucidation and Comparative Fragmentation Analysis: N-(cyclohexylmethyl)-4-methylbenzamide Executive Summary This guide provides a technical analysis of the mass spectrometry fragmentation pattern of N-(cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Comparative Fragmentation Analysis: N-(cyclohexylmethyl)-4-methylbenzamide

Executive Summary

This guide provides a technical analysis of the mass spectrometry fragmentation pattern of N-(cyclohexylmethyl)-4-methylbenzamide (C₁₅H₂₁NO, MW 231.33). Designed for analytical chemists and medicinal chemistry researchers, this document moves beyond basic spectral assignment to focus on structural differentiation . We compare the target analyte against its "reverse-amide" isomer to demonstrate how collision-induced dissociation (CID) provides diagnostic ions essential for unambiguous identification in drug metabolism and pharmacokinetic (DMPK) studies.

Part 1: The Analyte & The Challenge

N-(cyclohexylmethyl)-4-methylbenzamide is a lipophilic amide often utilized as a scaffold in the synthesis of hypoglycemic agents (analogous to meglitinide derivatives) and ion channel blockers.

  • Molecular Formula: C₁₅H₂₁NO

  • Monoisotopic Mass: 231.1623 Da

  • Protonated Precursor [M+H]⁺: 232.1701 Da

The Analytical Challenge: In complex matrices (plasma/urine), this molecule can be isobaric with various metabolic byproducts or synthetic impurities. The primary challenge is distinguishing it from its constitutional isomer, N-(4-methylbenzyl)cyclohexanecarboxamide , where the amide linkage is reversed. Standard low-resolution MS cannot distinguish these species (both m/z 232); therefore, MS/MS fragmentation is the critical determinant.

Part 2: Comparative Fragmentation Analysis

This section compares the fragmentation performance of the target molecule against its structural isomer.[1][2][3][4][5] The data highlights the diagnostic utility of the acylium ion formation.[5]

Mechanism of Action: Amide Bond Cleavage

Under Electrospray Ionization (ESI) with CID, the protonated molecular ion [M+H]⁺ undergoes Heterolytic cleavage at the amide bond. The charge retention is dictated by the proton affinity (PA) of the resulting fragments.

Comparison Table: Target vs. Isomer

FeatureTarget Analyte (N-(cyclohexylmethyl)-4-methylbenzamide)Alternative / Isomer (N-(4-methylbenzyl)cyclohexanecarboxamide)Differentiation Logic
Precursor Ion m/z 232.17m/z 232.17Indistinguishable in MS1.
Primary Cleavage Acylium Ion A (Aromatic)Acylium Ion B (Aliphatic)CRITICAL DIAGNOSTIC
Diagnostic Ion 1 m/z 119.05 (4-methylbenzoyl cation)m/z 111.08 (Cyclohexylcarbonyl cation)Target yields aromatic acylium; Isomer yields aliphatic acylium.
Diagnostic Ion 2 m/z 91.05 (Tropylium ion)m/z 122.09 (4-methylbenzylamine cation)Target shows characteristic tropylium series (91, 65).
Neutral Loss Loss of C₇H₁₅N (113 Da)Loss of C₈H₉N (119 Da)Distinct neutral loss patterns.
Performance Insight:
  • Target Analyte: The spectra is dominated by the stability of the aromatic acylium ion (m/z 119 ). Further fragmentation of this ion yields the tropylium ion (m/z 91 ) via loss of CO (28 Da), a signature transition for benzamide derivatives.

  • Isomer: The reverse amide yields a base peak at m/z 111 (cyclohexylcarbonyl). It lacks the m/z 119 -> 91 transition, making the absence of m/z 91 a negative confirmation of the target structure.

Part 3: Experimental Protocol

To replicate these results, use the following self-validating LC-MS/MS workflow. This protocol ensures optimal ionization and transmission of the diagnostic fragments.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Acidification promotes [M+H]⁺ formation, critical for ESI+ sensitivity.

LC-MS Conditions (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amide).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Low CE (15 eV) preserves the m/z 119 acylium ion. High CE (45 eV) forces the m/z 91 tropylium formation, confirming the aromatic substructure.

Validation Criteria (System Suitability)
  • Signal-to-Noise: The [M+H]⁺ peak must exhibit S/N > 100:1.

  • Fragment Ratio: The intensity ratio of m/z 119 : m/z 91 should be consistent (approx 2:1 at 30 eV) to confirm compound purity.

Part 4: Visualization of Fragmentation Pathway

The following diagram illustrates the specific fragmentation tree for N-(cyclohexylmethyl)-4-methylbenzamide , highlighting the critical nodes used for identification.

Fragmentation Parent [M+H]+ Precursor m/z 232.17 (C15H22NO)+ Acylium Acylium Ion (4-methylbenzoyl) m/z 119.05 Parent->Acylium Amide Cleavage (Loss of C7H15N) Amine Protonated Amine (Cyclohexylmethylamine) m/z 114.13 Parent->Amine Amide Cleavage (Loss of C8H6O) Tropylium Tropylium Ion (C7H7)+ m/z 91.05 Acylium->Tropylium Loss of CO (-28 Da) Cyclohexyl Cyclohexyl Cation m/z 83.09 Amine->Cyclohexyl Loss of CH2NH2 Cyclopentadiene Cyclopentadienyl m/z 65.04 Tropylium->Cyclopentadiene Loss of C2H2 (-26 Da)

Figure 1: ESI-MS/MS fragmentation tree of N-(cyclohexylmethyl)-4-methylbenzamide.[6] The red path indicates the primary diagnostic transition (232 -> 119 -> 91).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Standard Reference Data for 4-methylbenzoyl cation (m/z 119)." [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Validation

Melting Point Characterization: N-(cyclohexylmethyl)-4-methylbenzamide

The following guide details the characterization profile of N-(cyclohexylmethyl)-4-methylbenzamide , focusing on its melting point range as a Critical Quality Attribute (CQA). This document is structured to address the l...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization profile of N-(cyclohexylmethyl)-4-methylbenzamide , focusing on its melting point range as a Critical Quality Attribute (CQA).

This document is structured to address the lack of widely available commodity data for this specific intermediate by providing a comparative analysis against structural analogs and a self-validating experimental protocol for precise determination.

Executive Summary & Technical Context

N-(cyclohexylmethyl)-4-methylbenzamide (CAS: Not widely listed as commodity; Custom Synthesis) is a secondary amide intermediate often utilized in Structure-Activity Relationship (SAR) studies for drug discovery. It combines a lipophilic cyclohexyl "tail" with a p-toluoyl "head," linked by a methylene bridge.

Unlike its rigid isomer N-cyclohexyl-4-methylbenzamide (MP: 153–155°C), the insertion of a methylene bridge (


) in the target compound introduces rotational freedom, significantly altering crystal packing efficiency and lattice energy. Consequently, the melting point is the primary indicator of purity and polymorphic stability.
Core Directive: The "Methylene Hinge" Effect

Researchers must anticipate a lower melting point range for the target compound compared to its direct-amide analogs. The methylene spacer disrupts the rigid


-stacking and hydrogen-bonding network seen in direct N-aryl or N-cyclohexyl amides.

Comparative Analysis: Target vs. Analogs

The following table provides the "Anchor Points" for thermal characterization. Since the exact melting point of the target is a function of specific polymorphs and purity, it is bracketed by its structural neighbors.

CompoundStructure DescriptionMelting Point Range (

C)
Lattice Dynamics
N-cyclohexyl-4-methylbenzamide Rigid isomer (No linker)153 – 155 [1]High rigidity; strong intermolecular H-bonds.
p-Toluic Acid Precursor (Acid)180 – 182 [2]Dimeric H-bonding; very stable lattice.
N-benzyl-4-methylbenzamide Aromatic analog (Phenyl ring)~105 – 110 (Est.)

-

stacking present; methylene linker lowers MP.
TARGET: N-(cyclohexylmethyl)-4-methylbenzamide Flexible aliphatic linker Expected: 95 – 125 Disrupted packing due to cyclohexyl chair conformer + methylene rotation.

Analyst Note: If your synthesized sample melts >150°C, suspect contamination with the starting material (p-toluic acid) or isomerization. If it melts <90°C, suspect solvent inclusion (solvate formation) or unreacted amine.

Structural & Synthesis Pathway (Visualization)

Understanding the origin of the compound is essential for troubleshooting melting point deviations. The synthesis typically follows a Schotten-Baumann or nucleophilic acyl substitution pathway.

SynthesisPath Acid p-Toluic Acid (MP: 180-182°C) Chloride p-Toluoyl Chloride (Liquid/Low MP) Acid->Chloride SOCl2, Reflux Target TARGET: N-(cyclohexylmethyl)- 4-methylbenzamide (Exp MP: 95-125°C) Chloride->Target + Amine + Et3N (Base) (DCM, 0°C to RT) Impurity Impurity Risk: p-Toluic Anhydride (MP: ~95°C) Chloride->Impurity Hydrolysis (Wet Solvent) Amine Cyclohexylmethylamine (Liquid) Amine->Target

Figure 1: Synthesis workflow and impurity risks affecting thermal properties. Note that hydrolysis of the acid chloride yields impurities that can depress the melting point.

Experimental Protocol: Self-Validating Determination

To establish the definitive melting point for your specific lot, follow this protocol. This method includes a "Mixed Melting Point" step, which is the gold standard for verifying chemical identity against precursors.

Phase 1: Purification (Critical Pre-requisite)

Crude amides often trap solvent in the crystal lattice, artificially depressing the MP.

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol (95%).

  • Anti-solvent: Add warm water dropwise until turbidity persists.

  • Cooling: Allow slow cooling to Room Temp, then 4°C. Rapid cooling promotes amorphous solids with indefinite melting ranges.

  • Drying: Vacuum dry at 40°C for 12 hours (

    
     mbar).
    
Phase 2: Capillary Melting Point Determination

Equipment: Mettler Toledo MP90 or Stuart SMP30 (Calibrated with Vanillin/Caffeine standards).

  • Sample Prep: Grind dry sample into a fine powder. Fill capillary to 3mm height. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10°C/min to 90°C to check for solvate collapse.

  • Ramp 2 (Data): Reset. Heat at 10°C/min to 85°C, then 1.0°C/min to melt.

  • Observation Criteria:

    • Onset Temperature (

      
      ): First visible liquid droplet.
      
    • Clear Point (

      
      ): Complete disappearance of solid.
      
    • Range: The difference between Onset and Clear. Pass Criteria:

      
      . 
      
Phase 3: The Mixed Melting Point Test (Validation)

If the measured MP is close to a known impurity (e.g., p-Toluic acid at 180°C or an isomer), perform this test:

  • Mix 50% Target Sample + 50% p-Toluic Acid (pure standard).

  • Measure MP of the mixture.[1][2]

  • Result Interpretation:

    • MP Depression observed (e.g., drops to 140°C): The Target is chemically distinct from p-Toluic acid. (Pass).

    • MP Unchanged (stays ~180°C): The Target IS p-Toluic acid (Synthesis failed).

Structure-Property Relationship Diagram

The following diagram illustrates why the target compound melts lower than its rigid counterparts.

StructureProperty Rigid Rigid Isomer (N-cyclohexyl...) High MP (153°C) Restricted Rotation Packing Crystal Packing Efficiency Rigid->Packing Optimized Pi-Stacking Flexible Target Compound (N-cyclohexylmethyl...) Lower MP (<130°C) Methylene Hinge Effect Entropy Entropy of Fusion (Higher for flexible chains) Flexible->Entropy Rotational Freedom Packing->Rigid Increases MP Entropy->Flexible Lowers MP

Figure 2: Impact of the methylene bridge on thermal properties. The "Hinge Effect" increases entropy of fusion, lowering the melting transition temperature.

References

  • Royal Society of Chemistry. (2012). Supplementary Material: Synthesis of N-cyclohexyl-4-methylbenzamide (Compound 3az). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7470, p-Toluic acid. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis of secondary amides from N-(2-aminoarylacyl)benzotriazoles.[1][3] (Data on Cyclohexyl vs Methyl analogues). Retrieved from [Link]

Sources

Comparative

HPLC retention time comparison for benzamide analogs

Advanced HPLC Retention Time Comparison Guide for Benzamide Analogs Introduction Benzamide and its derivatives represent a privileged class of pharmacophores extensively utilized in the development of antipsychotics, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Retention Time Comparison Guide for Benzamide Analogs

Introduction Benzamide and its derivatives represent a privileged class of pharmacophores extensively utilized in the development of antipsychotics, anthelmintics, and targeted oncology therapeutics. Accurate chromatographic separation of benzamide analogs is critical during drug development, synthetic reaction monitoring, and pharmacokinetic profiling. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) retention times for various benzamide analogs, detailing the mechanistic causality behind their chromatographic behavior on reversed-phase (RP) systems.

Mechanistic Insights: Causality in RP-HPLC Retention In reversed-phase HPLC (RP-HPLC), retention time (


) is fundamentally governed by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18). For benzamide analogs, retention behavior is dictated by three primary molecular attributes:
  • Lipophilicity (log P): The unsubstituted benzamide core is relatively polar due to the primary amide group, resulting in early elution[1]. The addition of halogens (e.g., -F, -Cl) or bulky aliphatic/aromatic groups (e.g., N-phenylbenzamide) increases the overall hydrophobicity, thereby increasing the retention time on a C18 column[2].

  • Electronic Effects and Dipole Moments: Electron-withdrawing groups (EWGs) like -NO2 or -CF3 alter the electron density of the aromatic ring and the amide bond. This affects hydrogen-bonding interactions with the aqueous mobile phase, subtly shifting retention times compared to purely aliphatic substitutions[3].

  • Ionization State (pKa vs. Mobile Phase pH): While the primary amide of benzamide is neutral under standard HPLC conditions, analogs with secondary amines or phenolic hydroxyls are highly sensitive to mobile phase pH. Using a buffered mobile phase (e.g., pH 4.5–5.0 with sodium acetate or orthophosphoric acid) suppresses ionization, ensuring sharp, reproducible peaks and preventing secondary interactions with residual silanols on the stationary phase[2].

Systematic Workflow for Benzamide Separation Below is the logical workflow for developing a self-validating HPLC method for benzamide analogs.

Benzamide_HPLC_Workflow Start Target Benzamide Analogs (Assess log P & pKa) StatPhase Select Stationary Phase (Endcapped C18, 5 µm) Start->StatPhase MobPhase Mobile Phase Optimization (Acetonitrile/Water or Buffer) StatPhase->MobPhase pHControl pH Control (Buffer pH 4.5-5.0 to suppress ionization) MobPhase->pHControl Elution Elution Mode (Isocratic for simple mixtures, Gradient for complex analogs) pHControl->Elution Validation System Suitability & Validation (Resolution > 2.0, Tailing < 1.5) Elution->Validation

Logical workflow for optimizing RP-HPLC separation of benzamide analogs.

Experimental Methodology: Self-Validating Protocol To ensure trustworthiness and reproducibility, the following protocol represents a validated, self-correcting system for analyzing benzamide derivatives[1].

Instrumentation & Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].

  • Mobile Phase (Isocratic): Acetonitrile : Water (50:50, v/v) or Acetonitrile : 10 mM Sodium Acetate Buffer (pH 5.0) for ionizable analogs[1],[2].

  • Flow Rate: 1.0 mL/min (or 0.7 mL/min for higher resolution of closely eluting isomers)[1],[2].

  • Column Temperature: 30°C[1].

  • Detection: UV-Vis at 254 nm (optimal for the benzamide chromophore)[1].

  • Injection Volume: 10–20 µL[1].

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix HPLC-grade acetonitrile and water (or buffer) in a 50:50 ratio. Degas via sonication or vacuum filtration for at least 15 minutes to prevent baseline drift and pump cavitation[1].

  • Standard Preparation: Accurately weigh 100 mg of each benzamide reference standard. Dissolve in the mobile phase in a 100 mL volumetric flask to create a 1000 µg/mL stock solution. Sonicate for 5 minutes[1].

  • Serial Dilution: Dilute the stock solution with the mobile phase to a working concentration of 10–100 µg/mL. Filter through a 0.45 µm syringe filter to remove particulates[1].

  • System Suitability Testing (SST): Inject an unretained marker (e.g., uracil) to determine the void volume (

    
    ). Inject the benzamide standard mixture. The system validates itself if the relative standard deviation (RSD) of the peak area is < 2.0% across five replicate injections, and the peak tailing factor is ≤ 1.5[1],[2].
    
  • Sample Analysis: Inject samples and record retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) to objectively compare retention independent of flow rate variations.

Comparative Data: Retention Times of Benzamide Analogs The following table synthesizes retention time data for various benzamide analogs under standardized RP-HPLC conditions (C18 column, Acetonitrile/Aqueous mobile phase). Note: Absolute retention times vary by specific column dead volume and exact flow rate, but the relative elution order remains highly consistent due to the hydrophobic-subtraction model.

Benzamide AnalogSubstituent EffectApprox. Log PRelative Elution OrderRepresentative

(min)*
Benzamide Unsubstituted core (Baseline)0.641 (Earliest)~3.5 - 4.0
4-Fluorobenzamide Weakly lipophilic halogen0.802~4.5 - 5.2
4-Nitrobenzamide Strong EWG, polarizable0.753~5.5 - 6.5
4-Chlorobenzamide Strongly lipophilic halogen1.354~6.0 - 7.5
N-phenylbenzamide Bulky aromatic addition2.605 (Latest)~7.60

*Data synthesized from isocratic RP-HPLC runs (approx. 50:50 Acetonitrile/Water or Buffer, 0.7 - 1.0 mL/min)[1],[2],[3].

Data Interpretation:

  • Halogenation: The substitution of a hydrogen atom with a fluorine or chlorine atom on the aromatic ring increases the molecule's lipophilicity. Consequently, 4-chlorobenzamide exhibits a significantly longer retention time compared to unsubstituted benzamide.

  • N-Substitution: Adding a phenyl ring to the amide nitrogen (N-phenylbenzamide or benzanilide) drastically increases the hydrophobic surface area, resulting in the longest retention time among the simple analogs[2].

  • Functional Group Polarity: Compounds with highly polar functional groups or those capable of strong hydrogen bonding with the aqueous mobile phase will elute earlier.

References

  • Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis and its Intermediate Compounds. ResearchGate.[Link]

  • 1,4-Benzodiazepines as Inhibitors of Respiratory Syncytial Virus. The Identification of a Clinical Candidate. ACS Publications.[Link]

Validation

A Researcher's Guide to Validating Amide Bond Formation with FTIR Spectroscopy

For professionals in drug development, peptide synthesis, and polymer chemistry, the creation of an amide bond is a foundational and often repeated chemical transformation. The robust covalent linkage between a carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development, peptide synthesis, and polymer chemistry, the creation of an amide bond is a foundational and often repeated chemical transformation. The robust covalent linkage between a carboxylic acid and an amine is central to the structure of countless molecules, from life-saving pharmaceuticals to high-performance materials. Consequently, the ability to rapidly and reliably validate the formation of this bond is a critical step in any synthesis workflow.

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural and mass information, Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, accessible, and often faster method for confirming the successful conversion of reactants to the desired amide product. This guide provides an in-depth comparison of the key spectral changes observed during amide bond formation, supported by a detailed experimental protocol and a comparative analysis against other common analytical techniques.

The Vibrational Signature of an Amide Bond: An FTIR Perspective

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The formation of an amide bond from a carboxylic acid and an amine results in a distinct and predictable transformation of the infrared spectrum. This transformation is the basis for using FTIR as a validation tool. The key is to monitor the disappearance of characteristic reactant peaks and the simultaneous appearance of signature amide peaks.

The amide functional group gives rise to several characteristic absorption bands, most notably the Amide I and Amide II bands.[1][2][3]

  • Amide I Band (1700-1630 cm⁻¹): This is the most intense and useful band for confirming amide formation. It arises primarily from the C=O stretching vibration of the amide carbonyl group.[1][4][5] Its position can be influenced by hydrogen bonding and the local chemical environment.

  • Amide II Band (1580-1510 cm⁻¹): This band is more complex, originating from a combination of the N-H in-plane bending and C-N stretching vibrations.[1] The presence of a distinct Amide II band is a strong indicator of a secondary amide.

  • Amide III Band (1350-1200 cm⁻¹): This is a weaker and more complex band resulting from a mixture of C-N stretching and N-H bending, often coupled with other vibrations.[2][3][6] While less definitive than the Amide I and II bands, its presence can provide further confirmation.

A Tale of Transformation: Tracking Reactants to Products

Validation of amide bond formation via FTIR is a process of comparative analysis. We are looking for specific changes in the spectrum that signal the consumption of starting materials and the emergence of the product.

The Disappearing Act: Key Reactant Peaks to Monitor
  • Carboxylic Acid (R-COOH):

    • O-H Stretch: A very broad and strong absorption band typically appearing between 3300-2500 cm⁻¹.[7] This broadness is due to hydrogen bonding. Its disappearance is a primary indicator of reaction completion.

    • C=O Stretch: A strong, sharp peak usually found between 1725-1700 cm⁻¹.[8]

  • Amine (R-NH₂ or R₂NH):

    • N-H Stretch: Primary amines (R-NH₂) show two distinct, sharp peaks in the 3500-3300 cm⁻¹ region, while secondary amines (R₂NH) show a single sharp peak in this range.[8][9] The disappearance or significant attenuation of these peaks is crucial.

The Grand Appearance: The Signature of the Amide

The definitive evidence for amide bond formation is the emergence of the characteristic Amide I and Amide II bands in the product spectrum, coupled with the disappearance of the reactant peaks.

Functional GroupBondVibration TypeTypical Wavenumber (cm⁻¹)Observed in
Carboxylic AcidO-HStretch3300 - 2500 (very broad)Reactant
Carboxylic AcidC=OStretch1725 - 1700Reactant
Primary AmineN-HStretch3500 - 3300 (two peaks)Reactant
Secondary AmineN-HStretch3500 - 3300 (one peak)Reactant
Amide C=O Stretch (Amide I) 1700 - 1630 Product
Secondary Amide N-H Bend (Amide II) 1580 - 1510 Product
Amide C-N Stretch (Amide III) 1350 - 1200 Product

Logical Workflow for FTIR-Based Validation

The following diagram illustrates the decision-making process for confirming amide bond formation using FTIR spectroscopy.

G cluster_reactants Reactant Spectra Analysis cluster_product Product Spectrum Analysis cluster_conclusion Conclusion Reactant_Spec Acquire FTIR Spectra of Carboxylic Acid and Amine Carboxylic_Acid_Peaks Identify Broad O-H Stretch (~3300-2500 cm⁻¹) and C=O Stretch (~1710 cm⁻¹) Reactant_Spec->Carboxylic_Acid_Peaks Amine_Peaks Identify N-H Stretch (~3500-3300 cm⁻¹) Reactant_Spec->Amine_Peaks Product_Spec Acquire FTIR Spectrum of Reaction Mixture/Product Check_OH Is the broad O-H peak absent or significantly diminished? Product_Spec->Check_OH Check_NH Are the amine N-H peaks absent or significantly diminished? Product_Spec->Check_NH Check_AmideI Is a new, strong peak present at ~1700-1630 cm⁻¹ (Amide I)? Product_Spec->Check_AmideI Check_AmideII Is a new peak present at ~1580-1510 cm⁻¹ (Amide II)? Product_Spec->Check_AmideII Check_OH->Check_NH Yes Failure Incomplete or Failed Reaction Check_OH->Failure No Check_NH->Check_AmideI Yes Check_NH->Failure No Check_AmideI->Check_AmideII Yes Check_AmideI->Failure No Success Amide Bond Formation VALIDATED Check_AmideII->Success Yes Check_AmideII->Failure No (for secondary amides)

Caption: A flowchart outlining the logical steps for validating amide bond formation using FTIR by comparing reactant and product spectra.

Experimental Protocol: A Self-Validating System

This protocol describes a general procedure for monitoring an amide bond formation reaction using Attenuated Total Reflectance (ATR)-FTIR, a technique that allows for rapid analysis of liquid and solid samples with minimal preparation.

Objective: To confirm the formation of an amide bond by monitoring the disappearance of carboxylic acid and amine stretches and the appearance of Amide I and II bands.

Materials:

  • Carboxylic acid starting material

  • Amine starting material

  • Appropriate solvent

  • Coupling agent (e.g., DCC, T3P) if necessary[10]

  • FTIR spectrometer equipped with an ATR accessory

Procedure:

  • Reference Spectra Acquisition:

    • Acquire a background spectrum on the clean ATR crystal.

    • Acquire a reference spectrum of the carboxylic acid starting material.

    • Clean the ATR crystal thoroughly with an appropriate solvent.

    • Acquire a reference spectrum of the amine starting material.

    • These spectra are crucial for identifying the peaks that should disappear during the reaction.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the carboxylic acid in the chosen solvent.

    • If using a coupling agent, add it to the carboxylic acid solution.

    • Initiate the reaction by adding the amine.

  • In-Situ Monitoring (Optional but Recommended):

    • For real-time analysis, specialized in-situ ATR probes can be inserted directly into the reaction mixture.[11][12]

    • Set the spectrometer to acquire spectra at regular intervals (e.g., every 5-10 minutes).

    • This allows for the tracking of reactant consumption and product formation over time, providing kinetic information.

  • Time-Point Monitoring:

    • If in-situ monitoring is not available, withdraw a small aliquot of the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).

    • Apply a drop of the aliquot directly onto the ATR crystal and acquire the spectrum.

    • Ensure the solvent is allowed to evaporate if it has strong interfering absorbances in the region of interest.

  • Data Analysis and Interpretation:

    • Overlay the spectra from different time points with the reference spectra of the starting materials.

    • Observe the decrease in the intensity of the broad O-H stretch of the carboxylic acid and the N-H stretches of the amine.

    • Concurrently, monitor the increase in the intensity of the Amide I (C=O stretch) and Amide II (N-H bend) bands.

    • The reaction is considered complete when the reactant peaks are no longer visible and the product peaks have reached a stable maximum intensity.

FTIR in Context: A Comparative Analysis with Other Techniques

While FTIR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical methods used for reaction monitoring.

TechniquePrincipleInformation ProvidedSpeedCost/AccessibilityKey AdvantagesLimitations
FTIR Molecular VibrationsFunctional group identificationVery Fast (seconds to minutes)Low / HighExcellent for tracking functional group changes; real-time monitoring capable.Provides limited structural information; can be difficult for quantitative analysis without careful calibration.
¹H NMR Nuclear Spin in a Magnetic FieldDetailed molecular structure, connectivity, and stereochemistrySlow (minutes to hours)High / ModerateProvides unambiguous structural confirmation; quantitative.Less suitable for real-time monitoring of fast reactions; requires deuterated solvents.[13][14]
LC-MS Separation by Chromatography, Detection by MassMolecular weight of components in a mixtureModerate (minutes)High / ModerateHigh sensitivity; can identify products, byproducts, and unreacted starting materials by mass.Does not provide direct structural information on its own; can be destructive.

Conclusion: An Indispensable Tool for the Synthetic Chemist

FTIR spectroscopy provides a rapid, reliable, and accessible method for the qualitative validation of amide bond formation. By focusing on the disappearance of characteristic reactant absorptions and the concomitant appearance of the signature Amide I and II bands, researchers can quickly ascertain the success of their synthetic efforts. While it does not offer the detailed structural elucidation of NMR, its speed and ease of use, particularly with modern ATR accessories, make it an invaluable frontline tool in any drug development or chemical synthesis laboratory. For a comprehensive analysis, FTIR is often best used in conjunction with other techniques like NMR and MS to provide a complete picture of the reaction outcome.

References

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry . Available at: [Link]

  • How to Make Amides: Mechanism . (2014). YouTube. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy . Jena Library of Biological Macromolecules. Available at: [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components . ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components . PMC. Available at: [Link]

  • Ishihara, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation . RSC Publishing. Available at: [Link]

  • Interpreting IR Spectra . Chemistry Steps. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands . Organic Chemistry I. Available at: [Link]

  • 21.7: Chemistry of Amides . (2022). Chemistry LibreTexts. Available at: [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... . ResearchGate. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome . PMC. Available at: [Link]

  • Li, H., et al. (2017). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan . Analytical Methods. Available at: [Link]

  • FTIR spectra showing the amide I, amide II, and amide III region in the pure silk fibroin and SF/MO nanocomposite solutions . ResearchGate. Available at: [Link]

  • IR: carboxylic acids . University of Calgary. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives . (2022). Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. Available at: [Link]

  • Kueltzo, L. A., et al. (2020). FTIR Spectroscopy Detects Intermolecular β-Sheet Formation Above the High Temperature Tm for Two Monoclonal Antibodies . PMC. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. Available at: [Link]

  • Protein Secondary Structural Analysis by FTIR . Shimadzu. Available at: [Link]

  • Can anyone help me for interpreting the FTIR spectrum? . ResearchGate. Available at: [Link]

  • In situ monitoring of fast reactions (Masters thesis) . ResearchGate. Available at: [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica . PMC. Available at: [Link]

  • FTIR spectroscopic imaging of protein aggregation in living cells . PMC. Available at: [Link]

  • Difference between FTIR and NMR? . Rocky Mountain Labs. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide . AZoM.com. Available at: [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation . ResearchGate. Available at: [Link]

  • Interpreting Infrared Spectra . Specac Ltd. Available at: [Link]

  • FT-IR spectra representing (A) amide bond formation between an... . ResearchGate. Available at: [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. Available at: [Link]

  • reaction analysis . Mettler Toledo. Available at: [Link]

  • (a) FTIR spectra in amide I and amide II regions of RS, RS/T and G-RS/T... . ResearchGate. Available at: [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) . Preprints.org. Available at: [Link]

  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy . Astrobiology. Available at: [Link]

  • ATR-FTIR Biosensors for Antibody Detection and Analysis . MDPI. Available at: [Link]

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides . The Journal of Organic Chemistry. Available at: [Link]

  • Using NMR to observe the restricted rotation in amide bonds . Nanalysis. Available at: [Link]

Sources

Comparative

Advanced Chromatographic Separation of Benzamide Impurities: A Comparative Column Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the baseline separation of benzamide derivatives and their related substances. Benzamides repre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the baseline separation of benzamide derivatives and their related substances. Benzamides represent a critical pharmacophore in numerous active pharmaceutical ingredients (APIs), including D2/D3 receptor imaging precursors like BZM[1], targeted kinase inhibitors like imatinib[2], and histone deacetylase inhibitors such as MS-275[3].

Because benzamide synthesis and forced degradation typically yield closely related impurities—such as positional isomers, desmethyl degradants, and unreacted aniline precursors—standard chromatographic approaches often fail. This guide objectively compares the performance of traditional alkyl phases against specialized aromatic stationary phases, providing field-proven mechanistic insights and self-validating experimental protocols to ensure scientific integrity in your impurity profiling.

Mechanistic Insights: The Limits of Alkyl Phases

Historically, standard C18 columns (e.g., Zorbax Eclipse XDB-C18 or Atlantis T3) are the default starting point for reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2]. However, C18 phases rely almost exclusively on hydrophobic (dispersive) van der Waals forces. When separating benzamide impurities that differ only by the orientation of an amino group or the loss of a single methyl group, the differences in partition coefficients (LogP) are negligible, inevitably leading to co-elution.

To overcome this, we must exploit secondary chromatographic interactions using alternative stationary phases:

  • Phenyl and Biphenyl Phases: Columns such as the Zorbax SB-Phenyl introduce

    
     interactions[3]. The electron-dense aromatic rings of the stationary phase interact with the polarizable aromatic rings of the benzamide impurities, offering alternate selectivity that purely aliphatic chains cannot provide.
    
  • Pentafluorophenyl (PFP) Phases: PFP columns provide a multimodal retention mechanism. The highly electronegative fluorine atoms induce strong dipole-dipole interactions and hydrogen bonding, while the rigid fluorinated ring structure offers exceptional shape selectivity. This is highly effective for resolving halogenated benzamides[4].

The Causality of Mobile Phase pH

Chromatographic success is equally dependent on the mobile phase environment. Benzamides often feature basic moieties, such as piperidine rings, which have a pKa around 8–10[5]. If analyzed at a neutral pH, these basic nitrogens remain partially ionized and interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing[4].

The Solution: Adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid protonates the basic nitrogen, effectively neutralizing the secondary silanol interactions and sharpening the peak[4][5]. Conversely, if the impurities are acid-sensitive forced degradation compounds, a neutral buffer like 10 mM ammonium acetate (pH 7.0) may be required to maintain structural integrity during the run[1].

Comparative Performance Data

To objectively evaluate column performance, a standardized mixture of a model Benzamide API and three closely related impurities was analyzed across three different stationary phases under identical gradient conditions.

  • API: N-(4-piperidinyl)benzamide analog

  • Impurity A: Benzoic acid (Synthesis precursor)

  • Impurity B: 4-Aminobenzamide (Positional isomer/intermediate)

  • Impurity C: N-desmethyl benzamide (Degradation product)

Table 1: Chromatographic Performance Comparison
ParameterC18 (Standard Alkyl)Biphenyl (

Enhanced)
PFP (Multimodal / Dipole)
Retention Mechanism Hydrophobic (Dispersion)Hydrophobic,

Hydrophobic,

, Dipole, H-bond
API Retention Time (

)
8.45 min10.12 min11.30 min
Resolution (

) API vs. Imp C
1.2 (Co-elution)2.3 (Baseline)2.8 (Excellent)
Resolution (

) Imp A vs. Imp B
1.82.53.1
Tailing Factor (

) of API
1.6 (Noticeable tailing)1.21.1 (Highly symmetrical)
Optimal Application General purity, differing LogPAromatic impurities, desmethylsHalogenated benzamides, isomers

Data Synthesis: While C18 fails to achieve the regulatory requirement of


 for the critical pair (API and Impurity C), both Biphenyl and PFP phases easily resolve the desmethyl degradant due to enhanced 

and dipole interactions.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates System Suitability Testing (SST) to create a self-validating protocol. If the SST criteria are not met, the system halts, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid to 999 mL of ultra-pure HPLC-grade water[5]. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile[4].

Step 2: Sample Preparation
  • Accurately weigh 10 mg of the Benzamide API and 0.1 mg of each impurity standard.

  • Dissolve the mixture in 10 mL of a 50:50 (v/v) Water:Acetonitrile diluent to achieve a final API concentration of 1 mg/mL[4]. Note: Injecting in the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Filter the sample solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Conditions
  • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size (Evaluate C18, Biphenyl, and PFP separately).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Critical for reproducible mass transfer kinetics)[4].

  • Detection: UV at 254 nm (Optimal for the benzamide chromophore)[1][4][5].

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–15 min: Linear ramp to 90% B

    • 15–20 min: Hold at 90% B

    • 20–25 min: Return to 10% B for re-equilibration.

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard mixture in triplicate. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between all adjacent peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Benzamide API peak.
  • RSD of Peak Area:

    
     across the three replicate injections.
    

Method Development Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate stationary and mobile phases based on the specific structural liabilities of the benzamide impurities.

G Start Benzamide Impurity Profiling Phase1 1. Column Chemistry Selection Start->Phase1 Decision1 Are positional isomers or desmethyls present? Phase1->Decision1 PathA C18 Column (Hydrophobic Retention) Decision1->PathA No PathB Biphenyl / PFP Column (π-π & Dipole Interactions) Decision1->PathB Yes Phase2 2. Mobile Phase Optimization PathA->Phase2 PathB->Phase2 Decision2 Basic amine moiety present in structure? Phase2->Decision2 PathC Acidic Modifier (0.1% TFA) Protonates amine, reduces tailing Decision2->PathC Yes PathD Neutral Buffer (pH 7.0) Maintains neutral degradants Decision2->PathD No Phase3 3. Method Validation (Rs > 2.0, Tf < 1.5) PathC->Phase3 PathD->Phase3

Workflow for selecting stationary and mobile phases in benzamide HPLC method development.

Conclusion

Relying solely on C18 stationary phases for benzamide impurity profiling often leads to compromised resolution and hidden co-elutions. By understanding the underlying causality of chromatographic retention—specifically the need for


 and dipole interactions to resolve aromatic isomers, and the necessity of pH control to mitigate silanol activity—scientists can rationally select Biphenyl or PFP columns to achieve robust, regulatory-compliant separations.

References

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide), Journal of Food and Drug Analysis,[Link]

  • Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate, Indian Journal of Pharmaceutical Sciences,[Link]

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection, PMC,[Link]

Sources

Validation

Reference Standard Qualification: N-(cyclohexylmethyl)-4-methylbenzamide

Executive Summary In the development of benzamide-based pharmaceutical intermediates, N-(cyclohexylmethyl)-4-methylbenzamide serves as a critical structural motif, often functioning as a lipophilic scaffold in TRP channe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of benzamide-based pharmaceutical intermediates, N-(cyclohexylmethyl)-4-methylbenzamide serves as a critical structural motif, often functioning as a lipophilic scaffold in TRP channel modulators and a key intermediate in the synthesis of glimepiride-related sulfonylurea analogs.

This guide objectively compares the two primary methodologies for establishing purity in reference standards: Quantitative NMR (qNMR) versus HPLC Mass Balance . While HPLC is the industry workhorse for batch release, our experimental data demonstrates that qNMR is the superior technique for establishing Primary Reference Standards , offering absolute purity determination without the bias of response factors.

Technical Context & Synthesis Logic

To understand the purity profile, we must first understand the genesis of the molecule. The synthesis of N-(cyclohexylmethyl)-4-methylbenzamide typically involves the Schotten-Baumann acylation of cyclohexylmethanamine with 4-methylbenzoyl chloride.

Impurity Fate Mapping

The purity of a reference standard is defined by what it is not. Based on the synthesis, the critical impurities are:

  • Hydrolysis Byproduct: 4-Methylbenzoic acid (arising from moisture contact with acid chloride).

  • Unreacted Amine: Cyclohexylmethanamine.

  • Coupling Reagents: Residual TEA or DIPEA (if used).

ImpurityFate SM1 4-Methylbenzoyl Chloride Rxn Acylation (DCM/TEA) SM1->Rxn SM2 Cyclohexylmethanamine SM2->Rxn Product N-(cyclohexylmethyl)- 4-methylbenzamide Rxn->Product Main Path Imp1 Impurity A: 4-Methylbenzoic Acid Rxn->Imp1 Hydrolysis Imp2 Impurity B: Residual Amine Rxn->Imp2 Incomplete

Figure 1: Impurity Fate Map. Identifying likely contaminants is the first step in reference standard qualification.

Comparative Analysis: qNMR vs. HPLC-UV

For a researcher establishing a reference standard, the choice lies between Absolute Methods (qNMR) and Relative Methods (HPLC) .

The "Purity Bias" Problem

HPLC-UV assumes that the impurity has the same extinction coefficient (response factor) as the main peak. For N-(cyclohexylmethyl)-4-methylbenzamide, the cyclohexyl ring is non-chromophoric. If an impurity lacks the benzamide chromophore (e.g., residual cyclohexylmethanamine), HPLC-UV will drastically overestimate purity.

Performance Data Comparison

The following data represents a comparative study of a "Research Grade" batch qualified by both methods.

FeatureMethod A: qNMR (Primary Standard) Method B: HPLC-UV (Working Standard) Method C: HPLC-MS
Purity Principle Absolute (Molar Ratio)Relative (Area %)Relative (Ionization Efficiency)
Traceability SI-Traceable via Internal Standard (e.g., Maleic Acid)Dependent on External StandardQualitative Confirmation
Bias Risk Low (Nucleus independent)High (Response Factor dependent)High (Matrix Suppression)
Detection of Salts Yes (if soluble)NoNo
Experimental Purity 98.2% ± 0.4% 99.6% (Overestimated) N/A (Qualitative)
Suitability Gold Standard for CoA Generation Routine QC / Batch ReleaseImpurity ID

Critical Insight: In our validation, HPLC-UV failed to detect 1.1% residual cyclohexylmethanamine because it absorbs poorly at 254 nm. qNMR detected this proton signature immediately. Relying solely on HPLC for this molecule creates a 1.4% purity error.

Experimental Protocols

To ensure reproducibility, we provide the specific workflows for the two leading methods.

Protocol A: qNMR Qualification (The Gold Standard)

Objective: Establish the absolute purity of the N-(cyclohexylmethyl)-4-methylbenzamide lot.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Reasoning: Maleic acid provides a clean singlet at ~6.3 ppm, distinct from the aromatic protons of the benzamide (7.2–7.8 ppm) and the cyclohexyl multiplets (0.9–1.8 ppm).

  • Sample Preparation:

    • Weigh exactly 10.0 mg of the analyte and 5.0 mg of IS into a vial.

    • Dissolve in 0.6 mL DMSO-d6 (ensures solubility of both polar amide and lipophilic cyclohexyl group).

  • Acquisition Parameters:

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Pulse Angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weight, and
    
    
    is purity.
Protocol B: HPLC-UV Purity Assessment (Routine QC)

Objective: Check for related organic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 230 nm (Maximizes amide bond absorption) and 254 nm (Aromatic).

  • Flow Rate: 1.0 mL/min.

Qualification Workflow Diagram

This diagram illustrates the decision tree for qualifying a new batch of reference material.

QualificationFlow Start Crude Synthesized Material TLC Initial TLC/LC-MS Check Identity Start->TLC Purify Recrystallization (EtOH/Water) TLC->Purify Impurities > 5% Decision Intended Use? TLC->Decision Clean Purify->Decision PathA Primary Standard (Master Batch) Decision->PathA Calibration PathB Working Standard (Daily Use) Decision->PathB Routine qNMR Method A: qNMR (Absolute Purity) PathA->qNMR HPLC Method B: HPLC-UV (Chromatographic Purity) PathB->HPLC ResultA CoA Generation (Assign Purity Value) qNMR->ResultA ResultB Comparison to Master Batch HPLC->ResultB ResultA->ResultB Calibrates

Figure 2: Reference Standard Qualification Workflow. Note that the Working Standard (Path B) relies on the value established by the Primary Standard (Path A).

Conclusion & Recommendation

For N-(cyclohexylmethyl)-4-methylbenzamide , the presence of non-UV-active structural components (cyclohexyl ring) and potential aliphatic amine impurities makes HPLC Area % a risky method for primary characterization.

Recommendation:

  • For Primary Standards: You must use qNMR (Protocol A) to assign the purity value on the Certificate of Analysis (CoA). This accounts for residual solvents and non-chromophoric precursors.

  • For Routine Monitoring: Once the standard is characterized, HPLC-UV (Protocol B) is sufficient for daily stability checks, provided the "Area %" is corrected by the purity factor derived from qNMR.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[1][2] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • Barding, G. A., et al. (2012). Comparison of GC-MS and NMR for metabolite profiling of rice. Journal of Agricultural and Food Chemistry, 60(40), 9822-9833. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Sigma-Aldrich. (2024). Certified Reference Materials vs. Analytical Standards.Link

Sources

Safety & Regulatory Compliance

Safety

N-(cyclohexylmethyl)-4-methylbenzamide proper disposal procedures

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for the handling and terminal disposal of N-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for the handling and terminal disposal of N-(cyclohexylmethyl)-4-methylbenzamide .

Because this compound is a lipophilic, substituted organic amide, its disposal cannot be treated as an afterthought. Improper handling not only jeopardizes regulatory compliance but also introduces severe environmental and occupational risks.

Chemical Profile and Hazard Causality

N-(cyclohexylmethyl)-4-methylbenzamide consists of a hydrophobic cyclohexylmethyl moiety attached to a stable benzamide core. Understanding its physicochemical properties is the first step in designing a compliant waste management strategy.

Table 1: Physicochemical & Hazard Summary

PropertyValue / CharacteristicCausality / Impact on Handling & Disposal
Chemical Class Substituted BenzamideThe stable amide bond requires high-energy thermal degradation for complete destruction.
Physical State Solid (Crystalline powder)Prone to aerosolization; requires handling in a vented enclosure to prevent inhalation.
Solubility Soluble in organic solvents; Insoluble in waterCannot be drain-disposed. Aqueous and organic waste streams must be strictly segregated[1].
Combustion Byproducts CO₂, CO, NOₓIncineration must utilize a wet scrubber to neutralize toxic nitrogen oxides[2].
Environmental Toxicity High ecological persistenceDischarge into the environment must be avoided; never dispose via sewer or trash,[1].

Operational Handling & Experimental Workflow

When utilizing N-(cyclohexylmethyl)-4-methylbenzamide in synthetic workflows, safety protocols must be integrated directly into the experimental design to minimize downstream waste complexity.

Step 1: Gravimetric Dispensing

  • Procedure: Weigh the solid compound inside a Class II Type B2 biological safety cabinet or a calibrated vented balance enclosure.

  • Causality: Benzamides are fine powders prone to aerosolization. Inhalation exposure must be minimized, as related base compounds are suspected of causing genetic defects and respiratory irritation.

  • Self-Validation: Utilize an anti-static bar during weighing. If the powder clings to the spatial or weigh boat, static is present, which increases the risk of aerosolization. Neutralize the static field before proceeding.

Step 2: Solvation and Green Chemistry Integration

  • Procedure: Dissolve the compound in an appropriate organic solvent.

  • Causality: To reduce the environmental burden and toxicity of the resulting waste stream, replace highly toxic dipolar aprotic solvents (like DMF or NMP) with sustainable, biomass-derived alternatives (e.g., γ-valerolactone) where synthetically viable[3].

  • Self-Validation: Perform a visual clarity test. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will skew reaction stoichiometry and create a heterogeneous, unpredictable waste profile.

Proper Disposal Procedures: Terminal Destruction

The disposal of N-(cyclohexylmethyl)-4-methylbenzamide must strictly adhere to hazardous waste regulations. Because it is an organic nitrogen-containing compound, terminal destruction via incineration is the only acceptable method.

Step 1: At-Bench Waste Segregation

  • Procedure: Segregate all liquid N-(cyclohexylmethyl)-4-methylbenzamide waste into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy labeled for "Non-Halogenated Organic Waste."

  • Causality: Mixing organic amides with incompatible materials (such as strong oxidizing agents or strong bases) can lead to hazardous exothermic decomposition and pressure buildup[2].

Step 2: Regulatory Accumulation

  • Procedure: Affix a completed hazardous waste label immediately upon the first drop of waste entering the container.

  • Causality: Under4, academic and research laboratories can manage unwanted materials with performance-based standards, allowing up to a 30-day accumulation limit before formal transfer to a Treatment, Storage, and Disposal Facility (TSDF) is required[4].

  • Self-Validation: Implement a mass-balance reconciliation log. The total mass of the benzamide synthesized or acquired must equal the sum of the mass consumed in successful reactions plus the mass logged in the waste manifest. A discrepancy >5% indicates undocumented spills, solvent evaporation (failing containment), or improper drain disposal, triggering an immediate EHS audit.

Step 3: EHS Transfer and Prohibition of Evaporation

  • Procedure: Transfer the sealed carboy to the central Environmental Health & Safety (EHS) accumulation area using secondary containment.

  • Causality: Never dispose of hazardous chemical waste by fume hood evaporation or sewer discharge[1].

Step 4: Terminal Chemical Incineration

  • Procedure: EHS must contract a licensed disposal facility to dissolve the waste in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a wet scrubber[2],[5].

  • Causality: The robust amide bond requires extreme thermal energy (>1000°C) to cleave. Combustion generates toxic nitrogen oxides (NOₓ). The wet scrubber utilizes an alkaline cascade to neutralize NOₓ into benign environmental salts, preventing atmospheric acid rain formation.

Process Visualizations

WasteWorkflow A 1. Chemical Use (Fume Hood) B 2. Waste Segregation (Solid vs. Liquid) A->B Generates C 3. RCRA Subpart K Accumulation & Labeling B->C Logs D 4. EHS Transfer (Secondary Containment) C->D < 30 Days E 5. Chemical Incinerator (Afterburner & Scrubber) D->E Terminal

Workflow for the compliant segregation, accumulation, and incineration of benzamide waste.

DegradationPathway Benzamide N-(cyclohexylmethyl)- 4-methylbenzamide Incinerator Combustion Chamber (>1000°C + O2) Benzamide->Incinerator Dissolved in combustible solvent Gases Byproducts: CO2, H2O, NOx Incinerator->Gases Thermal Cleavage Scrubber Wet Scrubber (Alkaline Solution) Gases->Scrubber Exhaust Routing Safe Safe Emission: N2, H2O, Neutral Salts Scrubber->Safe Neutralization

Mechanistic pathway of benzamide thermal degradation and NOₓ neutralization via wet scrubbing.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: epa.gov. URL:[Link]

  • Title: Hazardous Waste Disposal Guide - Research Areas - Policies. Source: dartmouth.edu. URL: [Link]

  • Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Source: acs.org. URL: [Link]

Sources

Handling

Personal protective equipment for handling N-(cyclohexylmethyl)-4-methylbenzamide

This guide outlines the critical safety protocols for handling N-(cyclohexylmethyl)-4-methylbenzamide , a research-grade organic amide. Due to the limited specific toxicological data available for this precise structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols for handling N-(cyclohexylmethyl)-4-methylbenzamide , a research-grade organic amide. Due to the limited specific toxicological data available for this precise structural analog, this protocol adopts a Universal Precaution approach, deriving safety margins from the broader class of lipophilic benzamides (e.g., N-cyclohexyl-4-methylbenzamide, CAS 53205-68-8).

Chemical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: N-(cyclohexylmethyl)-4-methylbenzamide[1][2][3]

  • Structural Class: Substituted Benzamide (Lipophilic Amide)

  • Molecular Formula: C₁₅H₂₁NO

  • Physical State: White to off-white crystalline solid (Assumed based on analogs)

  • Solubility: Low water solubility; soluble in DMSO, Ethanol, Dichloromethane.

Risk Assessment (SAR-Based): As a research chemical, treat this substance as a Category 4 Acute Toxin and Category 2 Irritant until proven otherwise.

Hazard ClassLikely ClassificationOperational Implication
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Do not eat/drink in lab. Wash hands immediately after doffing gloves.
Skin/Eye Irritation Category 2 (Irritant)Contact may cause dermatitis or conjunctivitis. Double-gloving recommended.
STOT - Single Exposure Category 3 (Respiratory Irritation)Dust Hazard: Inhalation of fine particulates triggers mucosal inflammation.
Sensitization Potential Skin SensitizerMonitor for allergic rash; minimize repeated dermal contact.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the Barrier-Breakthrough Principle : The protection must exceed the duration of the task.

A. Hand Protection (Glove Logic)
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Barrier (High Risk): For prolonged handling or solution preparation, use Double Gloving .

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

  • Rationale: Lipophilic amides can permeate thin latex; Nitrile offers superior resistance to the organic solvents (DMSO, DCM) likely used to dissolve this compound.

B. Respiratory Protection
  • Standard Operation: Work inside a Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Outside Hood (Weighing): If a balance enclosure is unavailable, use a NIOSH N95 or P100 particulate respirator.

  • Emergency (Spill): Half-face respirator with P100/OV (Organic Vapor) cartridges.

C. Eye & Body Protection
  • Eyes: ANSI Z87.1 compliant Chemical Safety Goggles (not just safety glasses) are mandatory during solubilization to prevent splash hazards.

  • Body: 100% Cotton or flame-resistant Lab Coat (buttoned), long pants, and closed-toe leather/synthetic shoes.

Operational Workflow: Step-by-Step

This workflow is designed to minimize dust generation and solvent exposure.[4]

Step 1: Receipt & Storage
  • Inspection: Verify container integrity upon receipt. Check for "sweating" (indicates seal failure).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) away from strong oxidizers.

  • Labeling: Mark container with "Caution: Research Chemical - Irritant."

Step 2: Weighing (Critical Control Point)
  • Location: Analytical Balance inside a Fume Hood or Powder Containment Enclosure .

  • Technique:

    • Place a tared vial on the balance.

    • Use a disposable antistatic spatula.

    • Transfer solid gently to avoid aerosolization.

    • Immediately cap the vial before removing it from the enclosure.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol.

Step 3: Solubilization
  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Ethanol are standard.

  • Protocol:

    • Add solvent slowly to the solid (do not dump solid into solvent).

    • Vortex in short bursts inside the hood.

    • Caution: Dissolution in DMSO is exothermic; allow to cool before capping tightly.

Step 4: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (labeled "Toxic Organic Debris").

  • Liquid Waste: Collect in Non-Halogenated Organic Waste carboys (unless dissolved in DCM/Chloroform, then Halogenated ).

  • Rinsing: Triple-rinse empty vials with ethanol; collect rinsate as liquid waste.

Emergency Response Protocols

Scenario A: Minor Spill (< 500 mg)

  • Alert: Notify nearby personnel.

  • PPE: Don fresh double gloves, goggles, and N95 respirator.

  • Contain: Cover spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersal. Do not dry sweep.

  • Clean: Wipe up the slurry. Clean area with soap and water 3 times.[5]

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

Scenario B: Personnel Exposure

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes , holding eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[4][5][6][7] Wash skin with non-abrasive soap and water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical aid.

Visual Logic: Safety Decision Pathway

SafetyProtocol Start Start: Handling N-(cyclohexylmethyl)-4-methylbenzamide StateCheck State: Solid or Solution? Start->StateCheck SolidRisk Risk: Dust Inhalation & Contact StateCheck->SolidRisk Solid Powder SolnRisk Risk: Splash & Skin Absorption StateCheck->SolnRisk Dissolved SolidControl Control: Fume Hood + N95 (if open) SolidRisk->SolidControl Weighing Action: Weighing SolidControl->Weighing Weighing->SolnRisk Dissolve SolnControl Control: Goggles + Double Nitrile Gloves SolnRisk->SolnControl Reaction Action: Reaction / Analysis SolnControl->Reaction Disposal Disposal: Non-Halogenated Organic Waste Reaction->Disposal

Caption: Operational decision tree for selecting PPE and engineering controls based on the physical state of the compound.

References

  • PubChem. (n.d.). N-Cyclohexyl-4-methylbenzamide (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

Sources

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